Product packaging for m-PEG36-Mal(Cat. No.:)

m-PEG36-Mal

Cat. No.: B8006596
M. Wt: 1768.1 g/mol
InChI Key: LVODUJCWJYAVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

M-PEG36-Mal is a useful research compound. Its molecular formula is C80H154N2O39 and its molecular weight is 1768.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C80H154N2O39 B8006596 m-PEG36-Mal

Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C80H154N2O39/c1-86-8-9-88-12-13-90-16-17-92-20-21-94-24-25-96-28-29-98-32-33-100-36-37-102-40-41-104-44-45-106-48-49-108-52-53-110-56-57-112-60-61-114-64-65-116-68-69-118-72-73-120-76-77-121-75-74-119-71-70-117-67-66-115-63-62-113-59-58-111-55-54-109-51-50-107-47-46-105-43-42-103-39-38-101-35-34-99-31-30-97-27-26-95-23-22-93-19-18-91-15-14-89-11-10-87-7-5-81-78(83)4-6-82-79(84)2-3-80(82)85/h2-3H,4-77H2,1H3,(H,81,83)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVODUJCWJYAVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H154N2O39
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1768.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is m-PEG36-Mal used for in biochemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG36-Mal in Biochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a critical tool in modern biochemistry and drug development. The "m-PEG36" portion of the name indicates a methoxy-capped chain of 36 ethylene glycol units, which imparts hydrophilicity, biocompatibility, and improved pharmacokinetic properties to conjugated molecules. The terminal "Mal" group is a maleimide, a chemical moiety that exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins and peptides. This specificity allows for precise, covalent modification of biomolecules at defined sites.

This guide provides a comprehensive overview of the core chemistry, key applications, quantitative data, and detailed experimental protocols associated with the use of this compound.

Core Chemistry and Reaction Dynamics

The Thiol-Maleimide Michael Addition Reaction

The primary utility of this compound lies in its ability to undergo a Michael addition reaction with a free thiol group. This reaction is highly efficient and chemoselective, forming a stable covalent thioether bond (specifically, a thiosuccinimide linkage).[1]

The reaction is most efficient within a pH range of 6.5 to 7.5.[] In this range, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the electron-deficient double bond of the maleimide ring.[3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over lysine residues.[][4]

Caption: Thiol-Maleimide Conjugation Reaction.

Stability and the Retro-Michael Reaction

While the thiosuccinimide bond is generally stable, it can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in vivo. This reversal can lead to the deconjugation of the PEG moiety or its transfer to other thiol-containing molecules, a phenomenon known as "payload migration" in the context of Antibody-Drug Conjugates (ADCs).

The stability of the conjugate is influenced by two competing pathways:

  • Retro-Michael Reaction (Reversible): The thioether bond breaks, reforming the original maleimide and thiol.

  • Hydrolysis (Irreversible): The thiosuccinimide ring undergoes hydrolysis to form a stable succinamic acid thioether, which is no longer susceptible to the retro-Michael reaction.

Strategies to enhance stability often focus on promoting this irreversible hydrolysis. This can be achieved by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) post-reaction to accelerate ring opening.

cluster_paths Post-Conjugation Pathways Thiol R-SH (e.g., Cysteine) Adduct Thiosuccinimide Adduct (PEG-S-R) Thiol->Adduct + Maleimide m-PEG36-Maleimide Maleimide->Adduct Conjugation Retro Reformed Maleimide + Thiol Adduct->Retro Retro-Michael Reaction (Reversible, Undesirable) Hydrolysis Stable Ring-Opened Adduct (Succinamic Acid Thioether) Adduct->Hydrolysis Hydrolysis (Irreversible, Desirable) Retro->Adduct Re-conjugation

Caption: Competing Fates of a Maleimide-Thiol Adduct.

Applications in Biochemistry and Drug Development

The unique properties of this compound make it a versatile tool across several key research and development areas.

  • PEGylation of Proteins and Peptides: Covalently attaching PEG chains (PEGylation) to therapeutic proteins or peptides is a widely used strategy to improve their pharmacological properties. This compound allows for site-specific PEGylation at cysteine residues, which can:

    • Increase Hydrodynamic Size: This reduces renal clearance, thereby extending the circulating half-life of the biomolecule.

    • Enhance Solubility and Stability: The hydrophilic PEG chain improves solubility and can protect the protein from proteolytic degradation.

    • Reduce Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its potential to elicit an immune response.

  • Antibody-Drug Conjugates (ADCs): In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. This approach allows for the targeted delivery of the drug to cancer cells. This compound can be incorporated into the linker design to connect the antibody (via a cysteine residue) to the drug payload. The PEG component enhances the solubility and stability of the entire ADC construct.

  • PROTACs (Proteolysis Targeting Chimeras): PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). A PROTAC consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. By bringing the POI and E3 ligase into proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome. PEG linkers like this compound are frequently used to connect the two ligands, offering control over the distance and flexibility required for efficient ternary complex formation.

POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action for a PROTAC.

  • Nanoparticle Functionalization: this compound can be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, liposomes). The thiol-reactive maleimide group allows for the conjugation of cysteine-containing ligands, such as targeting peptides, while the PEG chain provides a hydrophilic "stealth" layer that prevents protein adsorption and reduces clearance by the immune system.

Quantitative Data

The following tables summarize key quantitative parameters related to the chemistry and application of maleimide-PEG linkers.

Table 1: Thiol-Maleimide Reaction Parameters

Parameter Value/Condition Significance Reference(s)
Optimal pH Range 6.5 - 7.5 Maximizes thiol selectivity and reaction rate.
Relative Reactivity Thiol reaction is ~1,000x faster than amine reaction at pH 7.0. High chemoselectivity for cysteine over lysine.
Reaction Time Typically 1-2 hours at room temperature or overnight at 4°C. Efficient reaction under mild, biocompatible conditions.

| Molar Excess | 10- to 20-fold molar excess of maleimide-PEG to protein. | Drives the reaction to completion. | |

Table 2: Stability of Thiol-Maleimide Adducts (Representative Data)

Adduct Type Condition Half-life of Conversion Significance Reference(s)
N-ethylmaleimide-MPA Incubated with glutathione (GSH) 20 - 80 hours Demonstrates susceptibility to retro-Michael reaction and thiol exchange in a biologically relevant environment.
N-ethylmaleimide-NAC Incubated with glutathione (GSH) 20 - 80 hours Similar susceptibility for cysteine-like adducts.
Ring-Opened Adduct Incubated with GSH No exchange observed over 7 days Hydrolysis of the succinimide ring creates a highly stable conjugate.

| N-Aryl Maleimide Adduct | Plasma incubation | Significantly more stable than N-Alkyl adducts | Electron-withdrawing N-substituents accelerate stabilizing hydrolysis. | |

Table 3: Representative Pharmacokinetic (PK) Improvements with PEGylation

Protein PEG Size Parameter Unmodified PEGylated Fold Change Reference(s)
rhTIMP-1 20 kDa Elimination Half-Life (mice) 1.1 h 28 h ~25x
IFN-α-2a 20 kDa Half-Life 1.2 h 13.3 h ~11x
IFN-α-2a 40 kDa Half-Life 1.2 h 34.1 h ~28x

| Resveratrol | mPEG-PLA | Plasma AUC | Lower | Significantly Higher | N/A | |

Note: The exact pharmacokinetic improvement depends on the specific protein, the size and shape of the PEG, and the site of conjugation.

Experimental Protocols

Protocol for Labeling a Thiol-Containing Protein with this compound

This protocol provides a general workflow for conjugating this compound to a protein with an available cysteine residue.

cluster_prep 1. Preparation cluster_react 2. Reaction cluster_purify 3. Purification & Analysis A Prepare Protein Solution (pH 7.0-7.5 buffer) B Optional: Reduce Disulfides (e.g., with TCEP) A->B If needed D Add this compound to Protein (10-20x molar excess) B->D C Prepare this compound Stock Solution (in DMSO/DMF) C->D E Incubate (1-2h at RT or O/N at 4°C) D->E F Quench Reaction (e.g., with free cysteine or β-ME) E->F G Purify Conjugate (SEC, IEX, or Dialysis) F->G H Characterize Conjugate (SDS-PAGE, MS, HPLC) G->H I Assess Degree of Labeling (DOL) H->I

Caption: Experimental Workflow for Protein PEGylation.

Methodology:

  • Reagent Preparation:

    • Protein Solution: Prepare the protein to be labeled at a concentration of 1-10 mg/mL in a thiol-free buffer at pH 7.0-7.5 (e.g., 1x PBS, 100 mM HEPES). Degas the buffer to minimize thiol oxidation.

    • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

    • (Optional) Reducing Agent: If cysteine residues are involved in disulfide bonds, they must first be reduced. Prepare a 10x stock solution of a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Avoid DTT as it contains a free thiol.

    • Quenching Solution: Prepare a 1 M stock solution of a free thiol like L-cysteine or β-mercaptoethanol (β-ME) to stop the reaction.

  • (Optional) Reduction of Disulfide Bonds:

    • Add a 10-fold molar excess of TCEP to the protein solution.

    • Incubate for 30-60 minutes at room temperature under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 10-50 mM (a large excess relative to the unreacted maleimide).

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted this compound is consumed.

  • Purification of the Conjugate:

    • Separate the PEGylated protein from unreacted PEG, quenching reagent, and byproducts. Common methods include:

      • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller reactants.

      • Ion-Exchange Chromatography (IEX): Separates based on charge differences between the native and PEGylated protein.

      • Dialysis / Tangential Flow Filtration (TFF): Useful for buffer exchange and removing small molecule impurities, especially for larger-scale preparations.

  • Characterization and Quantification:

    • SDS-PAGE: PEGylated proteins will show a significant shift in apparent molecular weight, confirming conjugation.

    • Mass Spectrometry (MS): Provides an accurate mass of the conjugate, confirming the number of PEG chains attached.

    • HPLC (Reversed-Phase or SEC): Can be used to assess purity and quantify the amount of conjugated vs. unconjugated protein.

    • Degree of Labeling (DOL): The average number of PEG molecules per protein can be determined using various methods, including MS or UV-Vis spectroscopy if the PEG reagent contains a chromophore (not applicable for this compound itself, but relevant for derivatives).

Protocol for Assessing Conjugate Stability

This protocol outlines a method to assess the stability of the thiosuccinimide linkage against thiol-mediated decomposition (retro-Michael reaction).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the purified this compound protein conjugate at a known concentration (e.g., 1 mg/mL) in PBS, pH 7.4.

    • Prepare a stock solution of a challenging thiol, such as glutathione (GSH), at a high concentration (e.g., 100 mM) in the same buffer.

  • Incubation:

    • In a microcentrifuge tube, mix the conjugate and GSH solutions to achieve a final conjugate concentration of 0.5 mg/mL and a final GSH concentration of 5-10 mM.

    • Prepare a control sample containing only the conjugate in PBS without GSH.

    • Incubate both samples at 37°C.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each tube.

    • Immediately analyze the aliquots by a suitable analytical method to separate the intact conjugate from any deconjugated protein.

  • Analytical Methods:

    • Reversed-Phase HPLC (RP-HPLC): Use a C4 or C8 column to separate the more hydrophobic native protein from the PEGylated conjugate. Monitor the protein signal at 280 nm.

    • LC-MS: For more detailed analysis, inject the sample into an LC-MS system to identify the masses of the species present (intact conjugate, deconjugated protein, and potentially GSH-adducts).

  • Data Analysis:

    • Integrate the peak area of the intact conjugate at each time point.

    • Calculate the percentage of intact conjugate remaining relative to the t=0 sample.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under the challenge conditions.

Conclusion

This compound is a powerful and versatile reagent for the precise, covalent modification of thiol-containing biomolecules. Its utility in PEGylation, ADC development, and PROTAC synthesis underscores its importance in advancing therapeutic and diagnostic technologies. A thorough understanding of its reaction chemistry, particularly the factors influencing the stability of the resulting conjugate, is crucial for its effective application. By following optimized protocols for conjugation, purification, and stability assessment, researchers can successfully leverage the benefits of this compound to enhance the properties of proteins, peptides, and other molecules of interest.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG36-Mal: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (36 units)-maleimide (this compound), a versatile heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

This compound consists of a methoxy-terminated polyethylene glycol (PEG) chain with 36 repeating ethylene glycol units, functionalized at the other end with a maleimide group. The long, hydrophilic PEG spacer enhances the solubility and biocompatibility of the molecule it is conjugated to, while the maleimide group allows for specific covalent attachment to thiol (-SH) groups.

Chemical Structure

The structure of this compound can be represented as:

CH₃O-(CH₂CH₂O)₃₆-N(C=O)CH=CH(C=O)

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Weight 1768.07 g/mol [1]
Molecular Formula C₈₀H₁₅₄N₂O₃₉[1]
Purity Typically ≥95%
Appearance White to off-white solid or semi-solid
Solubility Soluble in water, DMSO, chloroform[2]
Spacer Arm Length 116 atoms, ~137.2 Å
Optimal pH for Maleimide Reaction 6.5 - 7.5[3]
Storage Conditions -20°C, desiccated[2]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of biomedical research and drug development.

  • Bioconjugation: It is used to link peptides, proteins, and other biomolecules to create stable conjugates with improved pharmacokinetic profiles.

  • Drug Delivery: The PEG chain can increase the half-life and reduce the immunogenicity of therapeutic agents.

  • PROTACs: this compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation

This protocol outlines a general procedure for conjugating a thiol-containing molecule (e.g., a protein with a cysteine residue) with this compound.

Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, HEPES) at pH 7.0-7.5.

  • This compound

  • Anhydrous DMSO or DMF

  • Reducing agent (optional, e.g., TCEP)

  • Purification column (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Preparation of the Protein Solution:

    • Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL.

    • If the protein's thiol groups are oxidized (forming disulfide bonds), they may need to be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

    • Remove the reducing agent by dialysis or using a desalting column.

  • Preparation of this compound Solution:

    • Just before use, prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound solution to the protein solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and other small molecules by size-exclusion chromatography (SEC).

    • Alternatively, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be used for purification, depending on the properties of the protein.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to confirm the increase in molecular weight.

    • Determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry.

Visualizing Workflows and Mechanisms

Experimental Workflow for Maleimide-Thiol Conjugation

The following diagram illustrates the key steps in a typical maleimide-thiol conjugation experiment.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein Solution (pH 7.0-7.5) Conjugation Incubate Protein and Linker (2h @ RT or O/N @ 4°C) Protein_Prep->Conjugation Linker_Prep Prepare this compound Stock Solution (DMSO) Linker_Prep->Conjugation Purification Purify Conjugate (e.g., SEC, IEX) Conjugation->Purification Analysis Analyze Conjugate (SDS-PAGE, MS) Purification->Analysis

Caption: A streamlined workflow for protein conjugation using this compound.

Mechanism of Action for a PROTAC Utilizing a PEG Linker

This diagram illustrates the catalytic cycle of a PROTAC, where a linker like this compound is crucial for bringing the target protein and an E3 ligase into proximity.

protac_mechanism cluster_ubiquitination Ubiquitination PROTAC PROTAC POI Target Protein PROTAC->POI binds E3 E3 Ligase PROTAC->E3 binds Ub_POI Poly-ubiquitinated Target Protein E3->Ub_POI Ub transfer Proteasome Proteasome Ub_POI->Proteasome recognition Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

References

The Pivotal Role of the PEG36 Linker in Modern Bioconjugation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of biotherapeutics, the covalent attachment of molecules to proteins, known as bioconjugation, has emerged as a cornerstone for enhancing drug efficacy, stability, and targeted delivery. Central to this technology is the linker, a molecular bridge that connects the biological moiety to a payload, such as a cytotoxic drug in an antibody-drug conjugate (ADC). Among the diverse array of linkers, polyethylene glycol (PEG) linkers have garnered significant attention for their unique physicochemical properties. This technical guide provides a comprehensive overview of the role of the PEG36 linker in bioconjugation, with a particular focus on its impact on the pharmacokinetic and therapeutic properties of bioconjugates.

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal candidate for modifying therapeutic proteins.[1] The process of attaching PEG chains, known as PEGylation, can significantly improve the pharmacological profile of a bioconjugate by:

  • Increasing Hydrophilicity and Solubility: Many potent cytotoxic drugs used in ADCs are hydrophobic. The incorporation of a hydrophilic PEG linker, such as PEG36, can mitigate aggregation issues, especially at higher drug-to-antibody ratios (DARs).[1][2]

  • Enhancing Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the bioconjugate, increasing its hydrodynamic radius. This larger size reduces renal clearance, leading to a longer plasma half-life and sustained exposure of the therapeutic agent to the target tissue.[2][3]

  • Reducing Immunogenicity: The PEG chain can mask potential epitopes on the drug-linker moiety, thereby reducing the likelihood of an immune response against the bioconjugate.

This guide will delve into the specific attributes of the PEG36 linker, present quantitative data on its impact, provide detailed experimental protocols for its use in bioconjugation, and visualize key concepts through diagrams.

Data Presentation: The Impact of PEG Linkers on Bioconjugate Properties

The length of the PEG linker is a critical parameter that can be fine-tuned to optimize the therapeutic index of a bioconjugate. While specific head-to-head comparative data for the PEG36 linker is not extensively available in publicly accessible literature, the following tables summarize quantitative data from various studies on different PEG linker lengths. This data illustrates the general trends and principles of PEGylation in bioconjugation, which are applicable to the rational design of bioconjugates utilizing a PEG36 linker.

LinkerHalf-Life Extension (fold increase)Reference ADCAnimal ModelReference
No PEG 1ZHER2-SMCC-MMAEMouse
4 kDa PEG 2.5ZHER2-PEG4K-MMAEMouse
10 kDa PEG 11.2ZHER2-PEG10K-MMAEMouse
Val-Cit Linker ~6 days (linker half-life)cAC10-valine-citrulline-MMAEMouse
Caption: Impact of PEG Linker Length on the In Vivo Half-Life of Bioconjugates.
LinkerIC50 (nM)Target Cell LinePayloadReference
No PEG (HM) ~20HER2-positive NCI-N87MMAE
4 kDa PEG (HP4KM) ~90 (4.5-fold reduction)HER2-positive NCI-N87MMAE
10 kDa PEG (HP10KM) ~440 (22-fold reduction)HER2-positive NCI-N87MMAE
Val-Cit-PABC 0.1 - 10VariousVarious
SMCC (Non-PEGylated) 1 - 50VariousVarious
Caption: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and characterization of bioconjugates. The following sections provide step-by-step methodologies for key experiments involving PEG36 linkers.

Protocol 1: Conjugation of a Drug to an Antibody via an NHS-PEG36-Linker

This protocol describes the conjugation of a drug containing a primary amine to the lysine residues of a monoclonal antibody using a heterobifunctional NHS-PEG36-linker.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS-PEG36-Drug conjugate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.

    • Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.

  • Drug-Linker Preparation:

    • Shortly before use, dissolve the NHS-PEG36-Drug conjugate in anhydrous DMSO to a stock concentration of 10 mM.

    • Note: NHS esters are moisture-sensitive; allow the reagent to warm to room temperature before opening and do not prepare stock solutions for long-term storage.

  • Conjugation Reaction:

    • Add a calculated molar excess of the dissolved NHS-PEG36-Drug to the antibody solution. A 10-20 fold molar excess is a common starting point.

    • The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the resulting ADC using a desalting column or SEC to remove unconjugated drug-linker and other small molecules.

    • The column should be equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)-HPLC

HIC-HPLC is a standard method for determining the DAR of ADCs by separating species with different numbers of conjugated drugs.

Materials and Equipment:

  • HIC-HPLC system with a UV detector

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • Purified ADC sample

Procedure:

  • Sample Preparation:

    • Dilute the purified ADC sample to a concentration of approximately 1 mg/mL in Mobile Phase A.

  • HIC-HPLC Analysis:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100

Protocol 3: Characterization of PEG36-ADC by LC-MS/MS

LC-MS/MS is a powerful technique for the detailed characterization of ADCs, including confirmation of conjugation sites.

Materials and Equipment:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase C4 or C8 column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., Iodoacetamide)

  • Protease (e.g., Trypsin)

  • Purified ADC sample

Procedure:

  • Intact Mass Analysis (Optional):

    • Dilute the ADC in an appropriate buffer and analyze by LC-MS to determine the mass of the intact conjugate and confirm the distribution of drug-loaded species.

  • Reduced Antibody Analysis:

    • Reduce the ADC with DTT to separate the heavy and light chains.

    • Analyze the reduced sample by LC-MS to determine the drug load on each chain.

  • Peptide Mapping for Site-Specific Characterization:

    • Denature, reduce, and alkylate the ADC sample.

    • Digest the protein into peptides using a protease like trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

    • The MS/MS fragmentation data will allow for the identification of the specific lysine residues that are conjugated with the PEG36-drug linker.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the role of PEG36 linkers in bioconjugation.

ADC_Mechanism_of_Action cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) with PEG36 Linker TumorCell Tumor Cell ADC->TumorCell Endosome Endosome TumorCell->Endosome 2. Internalization (Endocytosis) Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Cytotoxicity ADC_Synthesis_Workflow start Start antibody_prep 1. Antibody Preparation start->antibody_prep linker_prep 2. NHS-PEG36-Drug Preparation start->linker_prep conjugation 3. Conjugation Reaction antibody_prep->conjugation linker_prep->conjugation purification 4. Purification (SEC) conjugation->purification characterization 5. Characterization purification->characterization dar_analysis DAR Analysis (HIC-HPLC) characterization->dar_analysis ms_analysis Mass Spectrometry (LC-MS/MS) characterization->ms_analysis end Final ADC dar_analysis->end ms_analysis->end

References

Navigating the Aqueous Environment: A Technical Guide to m-PEG36-Mal Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of methoxy-polyethylene glycol-maleimide with 36 PEG units (m-PEG36-Mal), a critical parameter for its effective use in bioconjugation, drug delivery, and various research applications. While precise quantitative data for this compound in a range of aqueous buffers remains proprietary or unpublished in readily accessible literature, this guide synthesizes available information for similar PEG-maleimide compounds and provides a framework for researchers to assess and determine solubility for their specific experimental needs.

Core Concepts: Understanding PEG Solubility

Polyethylene glycol (PEG) is renowned for its hydrophilicity and ability to confer water solubility to conjugated molecules. The solubility of PEG derivatives, including this compound, is governed by several factors:

  • Molecular Weight: Generally, the aqueous solubility of PEG decreases as its molecular weight increases. However, for a mid-range PEG like PEG36, good water solubility is expected.

  • End Groups: The terminal functional groups can influence solubility. The methoxy cap on one end and the maleimide on the other are not expected to drastically reduce the inherent solubility of the PEG36 chain in aqueous solutions.

  • Buffer Composition: The type of buffer, its pH, and the presence of salts can impact the solubility of PEGylated compounds. For instance, high salt concentrations can sometimes lead to "salting out" and reduced solubility.

  • Temperature: Temperature can also affect solubility, though PEG's solubility in water is generally less sensitive to temperature changes compared to many other polymers.

Quantitative Solubility Data for PEG-Maleimide Derivatives

Direct, publicly available quantitative solubility data for this compound in various aqueous buffers is limited. However, data from suppliers and related compounds provide valuable insights. The following table summarizes the available information.

CompoundSolvent/BufferReported SolubilitySource
mPEG-Maleimide (general, various MWs)Water, Chloroform, DMSO10 mg/mL (clear solution)Product Data Sheet (Nanocs)
PEG Maleimide (general)"Regular aqueous solution"Soluble (stock solution of 100 mg/mL)Protocol (BroadPharm)
mPEG-Mal (MW 5000)Formulation (DMSO, PEG300, Tween-80, Saline)≥ 2.5 mg/mLProduct Data Sheet (MedChemExpress)
Various PEG-Azides (as a proxy)0.1 M Tris–HCl buffer (pH 7)25 mg/mL to 130 mg/mLScientific Publication (for similar PEG size)
DSPE-PEG-Maleimide (MW 2000)Water, DMSO, DCM, DMFSolubleProduct Data Sheet (BroadPharm)[1]

Note: The solubility of this compound is anticipated to be high in aqueous buffers, likely in the range of at least 10 mg/mL, and potentially significantly higher, based on the general properties of PEG and the available data for similar compounds.

Factors Influencing this compound Solubility

The hydrophilic nature of the 36-unit polyethylene glycol chain is the primary driver of the aqueous solubility of this compound.[2] This property is often leveraged to improve the solubility of hydrophobic molecules to which it is conjugated.[1]

G Factors Influencing this compound Solubility This compound This compound Aqueous Solubility Aqueous Solubility This compound->Aqueous Solubility Exhibits PEG Chain (36 units) PEG Chain (36 units) PEG Chain (36 units)->Aqueous Solubility Primarily dictates Maleimide Group Maleimide Group Maleimide Group->this compound Methoxy Group Methoxy Group Methoxy Group->this compound Buffer Conditions Buffer Conditions Buffer Conditions->Aqueous Solubility Influences G Workflow for Determining this compound Solubility cluster_prep Preparation cluster_sat Saturation cluster_quant Quantification Weigh this compound Weigh this compound Add Excess Solute Add Excess Solute Weigh this compound->Add Excess Solute Prepare Buffer Prepare Buffer Prepare Buffer->Add Excess Solute Vortex Vortex Add Excess Solute->Vortex Equilibrate Equilibrate Vortex->Equilibrate Centrifuge Centrifuge Equilibrate->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant Dilute Dilute Collect Supernatant->Dilute Analyze (UV-Vis/HPLC) Analyze (UV-Vis/HPLC) Dilute->Analyze (UV-Vis/HPLC) Calculate Solubility Calculate Solubility Analyze (UV-Vis/HPLC)->Calculate Solubility G This compound Conjugation Pathway This compound This compound PEGylated Conjugate PEGylated Conjugate This compound->PEGylated Conjugate Thiol-containing Molecule (e.g., Protein-SH) Thiol-containing Molecule (e.g., Protein-SH) Thiol-containing Molecule (e.g., Protein-SH)->PEGylated Conjugate pH 6.5-7.5 pH 6.5-7.5 pH 6.5-7.5->PEGylated Conjugate Optimal Condition

References

The Role of PEG Linkers in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become indispensable tools in modern drug discovery, offering a versatile strategy to enhance the therapeutic properties of a wide range of modalities, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and hydrogel-based drug delivery systems. Their unique physicochemical properties—hydrophilicity, biocompatibility, and tunable length and architecture—allow for the fine-tuning of drug candidates' pharmacokinetic and pharmacodynamic profiles. This in-depth technical guide explores the core applications of PEG linkers in drug discovery, providing quantitative data, detailed experimental protocols, and visual representations of key concepts to inform rational drug design and development.

Enhancing Antibody-Drug Conjugates (ADCs) with PEG Linkers

PEG linkers are integral to the design of ADCs, connecting the monoclonal antibody to the cytotoxic payload. The incorporation of a PEG linker can significantly impact the ADC's stability, solubility, and pharmacokinetic profile.

Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter that can be optimized to balance cytotoxicity and in vivo performance. Longer PEG chains can improve the hydrophilicity of the ADC, mitigating aggregation issues often associated with hydrophobic payloads and enabling higher drug-to-antibody ratios (DARs).[1] However, an excessively long PEG linker may decrease the in vitro potency of the ADC.[2]

Table 1: Effect of PEG Linker Length on ADC Properties

PropertyNo PEG Linker4 kDa PEG Linker10 kDa PEG LinkerSource(s)
Half-life Extension 1x2.5x11.2x[2][3]
In Vitro Cytotoxicity Reduction 1x4.5x - 6.5x22x - 22.5x[2]
Maximum Tolerated Dose (MTD) 5.0 mg/kg10.0 mg/kg20.0 mg/kg
Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and non-cleavable linker dictates the mechanism of payload release and has profound implications for an ADC's efficacy and safety profile.

  • Cleavable Linkers: These are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as proteases (e.g., Cathepsin B), acidic pH, or a reducing environment (high glutathione concentration). This targeted release can lead to a "bystander effect," where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.

  • Non-Cleavable Linkers: These linkers release the drug only after the complete lysosomal degradation of the antibody. This can result in a more stable ADC in circulation but may limit the bystander effect as the released payload is often charged and less membrane-permeable.

Diagram 1: ADC Internalization and Payload Release Pathways

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Cleavage & Release Bystander Bystander Cell Killing Payload->Bystander

Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome where the payload is released.

Optimizing PROTACs with PEG Linkers

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of PROTAC efficacy. PEG linkers are frequently used due to their ability to enhance solubility and modulate the formation of the ternary complex.

Influence of PEG Linker Length on PROTAC Performance

The length of the PEG linker in a PROTAC must be carefully optimized to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. An optimal linker length can lead to improved degradation efficiency (lower DC50 and higher Dmax).

Table 2: Impact of PEG Linker Length on PROTAC Performance (BRD4 Degraders)

Linker LengthDC50 (nM)Dmax (%)Cell Permeability (PAMPA, 10⁻⁶ cm/s)Source(s)
PEG3 ~50~80~0.5
PEG4 ~25~90~0.8
PEG5 ~10>95~1.2
PEG6 ~30~85~0.7
PEG Linkers and PROTAC Physicochemical Properties

The inherent hydrophilicity of PEG linkers can improve the often-poor solubility and cell permeability of large PROTAC molecules. However, excessively long or flexible linkers can sometimes lead to reduced efficacy.

Diagram 2: PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC Target Target Protein PROTAC->Target E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex (Target-PROTAC-E3) Target->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: A PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and degradation of the target protein.

PEG-Based Hydrogels for Controlled Drug Delivery

PEG-based hydrogels are three-dimensional, water-swollen polymer networks that can encapsulate and provide sustained release of therapeutic agents. Their properties, such as swelling ratio, degradation rate, and drug release kinetics, can be tuned by modifying the PEG macromer and crosslinking density.

Tuning Hydrogel Properties for Drug Release

The crosslinking density of a PEG hydrogel is a key factor controlling the diffusion and release of encapsulated drugs. Higher crosslinking density generally leads to a smaller mesh size, a lower swelling ratio, and slower drug release.

Table 3: Effect of PEG Hydrogel Crosslinking Density on Drug Release

PEG Concentration (%)Crosslinker Concentration (%)Swelling Ratio (%)Drug Release Rate (Relative)Source(s)
5 0.0625~1200High
5 0.25~800Medium
5 1~400Low
10 0.0625~800Medium-High
10 1~200Very Low

Diagram 3: Experimental Workflow for Hydrogel Synthesis and Characterization

Hydrogel_Workflow Start Start Mix Mix PEG Macromer, Photoinitiator, and Drug Start->Mix Polymerize Photopolymerization (UV Light) Mix->Polymerize Hydrogel Drug-Loaded Hydrogel Polymerize->Hydrogel Swell Swelling Ratio Measurement Hydrogel->Swell Release Drug Release Kinetics Assay Hydrogel->Release End End Swell->End Release->End

Caption: Workflow for the synthesis of a drug-loaded PEG hydrogel and subsequent characterization of its properties.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay) for ADCs

This protocol is used to determine the cytotoxic potential of an ADC against cancer cell lines.

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • Antibody-Drug Conjugate (ADC)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ag+ and Ag- cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete medium and add to the respective wells. Include untreated cells as a negative control and free payload as a positive control.

  • Incubation: Incubate the plates for a duration relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Cathepsin B-Mediated Linker Cleavage Assay

This assay evaluates the susceptibility of a peptide linker to cleavage by the lysosomal protease Cathepsin B.

Materials:

  • ADC with a protease-cleavable linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • HPLC-MS system

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in assay buffer at 37°C for 10-15 minutes.

  • Reaction Initiation: Add the ADC to the activated enzyme solution to start the reaction.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture and immediately add quenching solution to stop the reaction.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate.

Synthesis of PEG-Diacrylate (PEGDA) Hydrogels

This protocol describes the synthesis of a PEGDA hydrogel via photopolymerization.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation: Dissolve PEGDA and the photoinitiator in PBS to the desired concentrations. If encapsulating a drug, it should be added to this solution.

  • Molding: Pipette the precursor solution into a mold of the desired shape and size.

  • Photopolymerization: Expose the solution to UV light for a specified time to initiate crosslinking. The duration of exposure will influence the final properties of the hydrogel.

  • Washing: Remove the hydrogel from the mold and wash it extensively with PBS to remove any unreacted components.

Conclusion

PEG linkers are a powerful and versatile tool in drug discovery, enabling the optimization of a wide range of therapeutic modalities. By carefully selecting the linker's length, architecture, and cleavability, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The quantitative data and detailed experimental protocols provided in this guide offer a framework for the rational design and evaluation of PEGylated therapeutics, ultimately contributing to the development of safer and more effective medicines.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is elegantly composed of three key elements: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[1][2] While the ligands confer target specificity, the linker is far from a mere passive spacer; it is a critical and active component that dictates a PROTAC's efficacy, selectivity, and overall drug-like properties.[3][4] This technical guide provides a comprehensive exploration of PROTAC linkers, their multifaceted functions, and the detailed experimental methodologies employed to characterize their profound impact on PROTAC activity.

The Multifaceted Role of the PROTAC Linker

The principal function of the PROTAC linker is to physically bridge the POI and an E3 ligase, thereby facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[4] This induced proximity is the cornerstone of PROTAC action, as it enables the E3 ligase to efficiently transfer ubiquitin molecules to accessible lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized as a substrate for degradation by the 26S proteasome.

The characteristics of the linker—including its length, chemical composition, rigidity, and the points of attachment to the two ligands—profoundly influence the geometry and stability of the ternary complex. An optimally designed linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability and lifetime of the ternary complex. Conversely, a poorly designed linker can lead to steric clashes, unfavorable conformations, or an entropic penalty that results in negative cooperativity and diminished degradation efficiency.

Beyond its role in ternary complex formation, the linker significantly impacts the physicochemical properties of the entire PROTAC molecule. These properties, such as solubility, cell permeability, and metabolic stability, are critical for a PROTAC's overall drug-like characteristics and its in vivo performance.

Types of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The selection of a specific linker type is a crucial aspect of PROTAC design and is often optimized empirically for each unique POI and E3 ligase pair.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Alkyl and PEG chains are the most prevalently used linkers in PROTAC design, primarily due to their synthetic tractability and the ease with which their length can be systematically varied.

  • Alkyl Chains: These are simple hydrocarbon chains that afford a high degree of conformational flexibility. While synthetically straightforward, their inherent hydrophobicity can negatively impact the aqueous solubility of the PROTAC.

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 55% of reported PROTACs utilize linkers containing PEG motifs.

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, introduce conformational constraints to the PROTAC molecule. This rigidity can help to pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation, potentially leading to more potent degradation. Furthermore, rigid linkers can enhance metabolic stability.

Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a popular and efficient method for PROTAC synthesis. This approach allows for the modular and high-yielding assembly of PROTACs, facilitating the rapid generation of libraries with diverse linker structures. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Smart Linkers

Recent innovations have led to the development of "smart" or functional linkers that offer spatiotemporal control over PROTAC activity.

  • Photoswitchable Linkers: These linkers, often containing an azobenzene moiety, can reversibly switch between cis and trans isomers upon exposure to specific wavelengths of light, allowing for photo-control of PROTAC activity.

  • Photocleavable Linkers: These linkers can be irreversibly cleaved by light, providing a mechanism to activate the PROTAC at a desired time and location.

Quantitative Impact of Linker Properties on PROTAC Efficacy

The optimization of PROTAC linkers is a highly empirical process that relies on the systematic variation of linker length and composition and the subsequent evaluation of their impact on protein degradation. The following tables summarize key quantitative data from various studies, illustrating the effect of linker modifications on PROTAC degradation potency (DC50) and maximal degradation (Dmax).

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1 Alkyl/Ether< 12No degradation-
Alkyl/Ether12-29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
SOS1 Methylene3> 10,000< 20
Methylene4~1,000~60
Methylene515.7100
Methylene6~500~80
Methylene9> 10,000< 20
BTK PEG2 PEG units> 1,000-
PEG3 PEG units~100~80
PEG4 PEG units~10> 90
PEG5 PEG units~5> 90
PROTACTarget ProteinLinker CompositionPermeability (PAMPA, 10⁻⁶ cm/s)Reference
PROTAC 1 ERK5Flexible Aliphatic0.3
PROTAC 2 ERK5Flexible Aliphatic0.2
PROTAC 3 ERK5Semi-rigid (Amide)1.1
PROTAC 4 ERK5Semi-rigid (Amide)0.7
PROTAC 5 ERK5Rigid (Pyridine)2.0
PROTAC 6 ERK5Rigid (Pyridine)2.8
PROTAC 7 ERK5Flexible (Tertiary Amine)0.1
PROTAC 8 ERK5Rigid (Piperidine)1.5

Signaling Pathways and Experimental Workflows

To fully understand and optimize PROTAC function, it is essential to visualize the underlying biological pathways and the experimental workflows used for their characterization.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation cluster_ub_cascade Ubiquitination Cascade PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent Activation E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell In-Cell Characterization Design PROTAC Design & Linker Variation Synthesis Chemical Synthesis Design->Synthesis Binding_Assays Binary & Ternary Binding Assays (SPR, ITC) Synthesis->Binding_Assays Permeability_Assays Permeability Assays (PAMPA, Caco-2) Synthesis->Permeability_Assays Data_Analysis Data Analysis (DC50, Dmax, Cooperativity) Binding_Assays->Data_Analysis Degradation_Assay Degradation Assay (Western Blot, NanoBRET) Permeability_Assays->Degradation_Assay Ubiquitination_Assay Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay Degradation_Assay->Data_Analysis Toxicity_Assay Cytotoxicity Assay Ubiquitination_Assay->Toxicity_Assay Toxicity_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Design Iterative Design

A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Efficacy_Logic cluster_linker Linker Properties cluster_complex Ternary Complex cluster_efficacy PROTAC Efficacy Length Linker Length Geometry Optimal Geometry Length->Geometry Composition Linker Composition (Flexibility, Polarity) Composition->Geometry Stability Stability (Cooperativity) Composition->Stability Geometry->Stability Degradation Protein Degradation (Low DC50, High Dmax) Stability->Degradation

The logical relationship between linker properties and PROTAC efficacy.

Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Western Blot for PROTAC-Induced Degradation

Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell culture reagents (media, serum, antibiotics)

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and collect the lysate into pre-chilled microcentrifuge tubes.

    • Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to new tubes.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.

    • The intensity of the bands on the Western blot is quantified using densitometry software.

    • The level of the target protein is normalized to the corresponding loading control.

    • The percentage of protein degradation is calculated relative to the vehicle-treated control.

    • From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

Materials:

  • Purified target protein (POI)

  • Purified E3 ligase complex (e.g., VCB complex for VHL)

  • PROTAC of interest

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Dialysis buffer (ensure all proteins and the PROTAC are in the same matched buffer to minimize heats of dilution)

Procedure:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same buffer to ensure a perfect buffer match.

    • Accurately determine the concentrations of the POI, E3 ligase, and PROTAC.

    • Degas all solutions immediately before use.

  • Part 1: Determining Binary Binding Affinities

    • PROTAC to E3 Ligase (KD1):

      • Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).

      • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase (e.g., 100-400 µM).

      • Perform the titration by injecting the PROTAC into the E3 ligase solution.

      • Analyze the data using a one-site binding model to determine KD1.

    • PROTAC to Target Protein (KD2):

      • Fill the ITC cell with the POI solution (e.g., 10-20 µM).

      • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the POI.

      • Perform the titration and analyze the data to determine KD2.

  • Part 2: Determining Ternary Binding Affinity

    • PROTAC to E3 Ligase in the Presence of Target Protein (KD,ternary):

      • Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the POI in the ITC cell. The concentration of the POI should be in excess to ensure all E3 ligase is in a binary complex with it.

      • Fill the injection syringe with the PROTAC solution at a concentration 10-20 times higher than the E3 ligase.

      • Perform the titration of the PROTAC into the pre-formed E3 ligase-POI complex.

      • Analyze the data to determine the apparent KD for ternary complex formation (KD,app).

  • Data Analysis and Cooperativity Calculation:

    • The cooperativity factor (α) is calculated using the following formula: α = KD1 / KD,app .

    • An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the real-time binding kinetics (association rate constant, ka; dissociation rate constant, kd) and affinity (KD) of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5, NTA)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Purified E3 ligase (as the ligand to be immobilized)

  • Purified target protein (POI)

  • PROTAC of interest (as the analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Immobilize the E3 ligase onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). Aim for a low to medium immobilization level to minimize mass transport effects.

  • Binary Interaction Analysis (PROTAC to E3 Ligase):

    • Prepare a serial dilution of the PROTAC in running buffer.

    • Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference flow cell.

    • Monitor the association and dissociation phases in real-time.

    • Fit the sensorgram data to a 1:1 binding model to determine ka, kd, and KDbinary.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC in running buffer.

    • Inject these solutions over the immobilized E3 ligase surface.

    • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (ka,app, kd,app, and KD,ternary).

  • Cooperativity Calculation:

    • Calculate the cooperativity factor: α = KDbinary / KD,ternary .

Conclusion

The linker is a critical and dynamic component of a PROTAC, playing a pivotal role in orchestrating the formation of a productive ternary complex and influencing the overall drug-like properties of the molecule. A deep understanding of the structure-activity relationships of PROTAC linkers, guided by robust biophysical and cellular characterization, is essential for the rational design of next-generation protein degraders. The experimental protocols and data presented in this guide provide a solid framework for researchers to systematically optimize linker design and accelerate the development of potent and selective PROTAC therapeutics.

References

Methodological & Application

Application Notes and Protocols for m-PEG36-Mal in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, efficacy, and pharmacokinetic profile. The m-PEG36-Mal linker is a heterobifunctional linker featuring a maleimide group for covalent attachment to thiol groups on the antibody and a long-chain polyethylene glycol (PEG) spacer of 36 units. This extended PEG chain enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life, ultimately leading to an improved therapeutic window.[1][2]

These application notes provide detailed protocols for the synthesis and characterization of ADCs using the this compound linker, along with methods for evaluating their in vitro efficacy.

Properties and Advantages of this compound Linker

The this compound linker offers several key advantages in ADC development:

  • Site-Specific Conjugation: The maleimide group reacts specifically with free thiol groups, which can be generated by the reduction of interchain disulfide bonds in the antibody's hinge region. This allows for a degree of site-specific conjugation, leading to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[3]

  • Enhanced Hydrophilicity: The 36-unit PEG chain significantly increases the water solubility of the ADC. This is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation issues and improve the overall formulation properties of the conjugate.[2]

  • Improved Pharmacokinetics: The hydrophilic PEG spacer creates a hydration shell around the payload, which can shield it from degradation and reduce clearance rates, leading to a longer plasma half-life and increased tumor accumulation.

  • Stable Thioether Bond: The reaction between the maleimide and a thiol group forms a stable covalent thioether bond, ensuring the integrity of the ADC in circulation and minimizing premature payload release.[3]

Experimental Protocols

Preparation of m-PEG36-Drug Conjugate

This protocol describes the activation of the this compound linker and its conjugation to an amine-containing cytotoxic drug.

Materials:

  • This compound linker

  • Amine-containing cytotoxic drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dipeisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system

  • Lyophilizer

Procedure:

  • Activation of the Linker:

    • Dissolve the this compound linker (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS ester. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation to the Drug:

    • In a separate vial, dissolve the amine-containing drug (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add the drug solution to the activated linker solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to achieve a pH of 7.2-7.5 for efficient amine coupling.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the resulting this compound-drug conjugate by reverse-phase HPLC.

    • Lyophilize the purified product and store it at -20°C or below, protected from light and moisture.

ADC Synthesis: Conjugation of m-PEG36-Drug to Antibody

This protocol details the reduction of the antibody's disulfide bonds and the subsequent conjugation to the prepared this compound-drug.

Materials:

  • Monoclonal antibody (mAb)

  • This compound-drug conjugate

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.2-7.4)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in degassed conjugation buffer.

    • Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 60-90 minutes to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent using a desalting column, exchanging the buffer with fresh, degassed conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the this compound-drug conjugate in a small amount of DMSO (final DMSO concentration should be <10% v/v).

    • Add the drug-linker solution to the reduced antibody at a molar ratio of 5-10 fold excess of the drug-linker.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the maleimide reagent.

    • Purify the ADC from unreacted drug-linker and other impurities using a SEC column.

    • Further purify and characterize the ADC based on drug-to-antibody ratio (DAR) using HIC.

ADC Characterization

Thorough characterization of the synthesized ADC is crucial to ensure its quality and consistency.

Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to each antibody is a critical quality attribute.

Method 1: UV-Vis Spectroscopy

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.

  • The DAR can be calculated using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.

Method 2: Hydrophobic Interaction Chromatography (HIC)

  • HIC separates ADC species based on their hydrophobicity. Since the drug is often hydrophobic, species with different DARs will have different retention times.

  • The relative peak areas of the different DAR species can be used to calculate the average DAR.

Method 3: Mass Spectrometry (MS)

  • Intact mass analysis of the ADC under native or denaturing conditions can provide a precise measurement of the mass of different DAR species, allowing for accurate DAR determination.

Analysis of Purity and Aggregation

Method: Size-Exclusion Chromatography (SEC)

  • SEC separates molecules based on their size. It is used to quantify the amount of monomeric ADC and to detect the presence of aggregates or fragments.

In Vitro Cytotoxicity Assay

The potency of the ADC is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines.

MTT Assay Protocol

The MTT assay is a colorimetric assay that measures cell viability.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody. Add the solutions to the cells and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data

The following tables summarize representative quantitative data for ADCs synthesized with PEGylated maleimide linkers. Note that these values are illustrative and will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Representative In Vitro Cytotoxicity of ADCs with PEG Linkers

Cell Line (Antigen Status)Linker-PayloadIC50 (ng/mL)Reference
N87 (HER2-positive)Thailanstatin13 - 43
BT474 (HER2-positive)Thailanstatin13 - 43
MDA-MB-361-DYT2 (Moderate HER2)Thailanstatin (DAR > 3.5)25 - 80
MDA-MB-361-DYT2 (Moderate HER2)Thailanstatin (DAR < 3.5)1500 - 60000

Table 2: Representative Pharmacokinetic Parameters of ADCs with PEG Linkers

ADC ConstructClearance (mL/day/kg)Half-life (hours)Reference
Affibody-SMCC-MMAE (No PEG)--
Affibody-PEG4k-MMAE-2.5-fold increase vs. No PEG
Affibody-PEG10k-MMAE-11.2-fold increase vs. No PEG

Visualizations

ADC Synthesis Workflow

ADC_Synthesis_Workflow cluster_reduction Antibody Reduction cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody (mAb) reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb Reduction of disulfide bonds reducing_agent TCEP or DTT adc_crude Crude ADC reduced_mAb->adc_crude Thiol-Maleimide Reaction drug_linker This compound-Drug drug_linker->adc_crude purified_adc Purified ADC adc_crude->purified_adc SEC / HIC quenching Quenching (N-acetylcysteine) characterization Characterization (DAR, Purity) purified_adc->characterization

Caption: Workflow for the synthesis of an ADC using an this compound linker.

Mechanism of Action of a Microtubule Inhibitor Payload

ADC_Mechanism_of_Action cluster_cell Target Cancer Cell adc ADC Binding to Surface Antigen internalization Internalization (Endocytosis) adc->internalization lysosome Lysosome internalization->lysosome payload_release Payload Release lysosome->payload_release microtubule_disruption Microtubule Disruption payload_release->microtubule_disruption cell_cycle_arrest G2/M Phase Cell Cycle Arrest microtubule_disruption->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

Application Notes and Protocols for Cell Surface Protein Labeling Using m-PEG36-Mal

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of cell surface proteins is a cornerstone of modern biological research and therapeutic development. Methoxy-poly(ethylene glycol)-maleimide with a 36-unit PEG chain (m-PEG36-Mal) is a valuable tool for this purpose. This reagent enables the covalent attachment of a hydrophilic PEG chain to cysteine residues on extracellular protein domains. The maleimide group exhibits high reactivity and selectivity towards the sulfhydryl (thiol) group of cysteine residues under physiological conditions, forming a stable thioether bond.[1] This process, known as PEGylation, can be leveraged to study protein function, modulate cellular interactions, and improve the pharmacokinetic properties of protein-based therapeutics.[2][3]

These application notes provide a comprehensive guide to utilizing this compound for the specific labeling of cell surface proteins. Detailed protocols for cell preparation, labeling, and subsequent analysis are provided, alongside critical data interpretation and troubleshooting advice.

Principle of the Method

The labeling strategy is based on the chemoselective reaction between the maleimide moiety of this compound and the free sulfhydryl group of cysteine residues present on the surface of cells. This Michael addition reaction proceeds efficiently at a neutral pH range of 6.5-7.5. The hydrophilic and flexible 36-unit PEG chain can impart several beneficial properties, including increased solubility and stability of the labeled protein, and can also provide a steric shield to modulate protein-protein interactions.

G cluster_0 Cell Surface cluster_1 Labeling Reagent cluster_2 Labeling Reaction cluster_3 Result Protein Cell Surface Protein with accessible Cysteine (-SH) Reaction Thiol-Maleimide Coupling (pH 6.5-7.5) Protein->Reaction Cysteine Thiol PEG_Mal This compound PEG_Mal->Reaction Maleimide Group Labeled_Protein PEGylated Cell Surface Protein Reaction->Labeled_Protein Stable Thioether Bond

Figure 1: Schematic of this compound conjugation to a cell surface protein.

Materials and Reagents

Reagent/MaterialSupplierCatalog Number (Example)Storage
This compoundBroadPharmBP-22751-20°C
Phosphate-Buffered Saline (PBS), pH 7.2-7.4Thermo Fisher Scientific10010023Room Temperature
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher Scientific20490Room Temperature
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079-20°C
Cell Culture Medium (e.g., DMEM, RPMI-1640)Varies by cell type-4°C
Bovine Serum Albumin (BSA)Sigma-AldrichA79064°C
Centrifuge Tubes (15 mL and 50 mL)Varies-Room Temperature
Hemocytometer or Automated Cell CounterVaries-Room Temperature

Experimental Protocols

Protocol 1: Preparation of Reagents
  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile PBS (pH 7.2-7.4). For example, for a compound with a molecular weight of approximately 1780 g/mol , dissolve 1.78 mg in 100 µL of PBS.

    • Vortex briefly to ensure complete dissolution. Prepare this solution fresh for each experiment.

  • Labeling Buffer:

    • Prepare a labeling buffer consisting of PBS with 1% BSA. This helps to reduce non-specific binding of the PEG reagent.

  • Washing Buffer:

    • Prepare a washing buffer of PBS with 0.04% BSA.

  • Optional - TCEP Reducing Solution:

    • If reduction of disulfide bonds on the cell surface is desired to expose more free thiols, prepare a 10 mM TCEP stock solution in PBS. TCEP is preferred over DTT as it does not contain a thiol group that could react with the maleimide.

Protocol 2: Cell Preparation and Labeling

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Culture and Harvesting:

    • Culture cells to the desired confluency (typically 70-80%).

    • For adherent cells, detach them using a gentle, non-enzymatic cell dissociation buffer to preserve cell surface proteins. For suspension cells, proceed directly to harvesting.

    • Harvest the cells by centrifugation at 300-400 x g for 5 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS to remove any residual culture medium and serum.

  • Optional - Reduction of Surface Thiols:

    • Resuspend the cell pellet in PBS at a concentration of 1-5 x 10^6 cells/mL.

    • Add TCEP to a final concentration of 100-500 µM.

    • Incubate for 15-30 minutes at room temperature.

    • Wash the cells twice with ice-cold PBS to remove the TCEP.

  • Cell Surface Labeling:

    • Resuspend the cell pellet in ice-cold Labeling Buffer at a concentration of 1-10 x 10^6 cells/mL.

    • Add the this compound stock solution to the cell suspension to achieve the desired final concentration. A typical starting point is a 10- to 20-fold molar excess of the PEG reagent over the estimated number of surface thiols. For initial experiments, a concentration range of 0.1-1 mM this compound can be tested.

    • Incubate the cell suspension for 30-60 minutes at 4°C with gentle agitation to prevent cell settling. Incubation on ice helps to minimize endocytosis.

  • Washing and Cell Recovery:

    • After incubation, quench the reaction by adding an excess of a thiol-containing compound like L-cysteine (final concentration of 5-10 mM) and incubate for 10 minutes on ice.

    • Wash the cells three times with a larger volume of ice-cold Washing Buffer to remove unreacted this compound and the quenching agent. Centrifuge at 300-400 x g for 5 minutes at 4°C between each wash.

    • After the final wash, resuspend the cell pellet in an appropriate buffer for downstream analysis or in fresh culture medium for further experiments.

G A Harvest and Wash Cells B Optional: Reduce Surface Thiols with TCEP A->B C Resuspend in Labeling Buffer A->C Without Reduction B->C D Add this compound (0.1-1 mM) C->D E Incubate at 4°C (30-60 min) D->E F Quench Reaction (L-cysteine) E->F G Wash Cells (3x) with Washing Buffer F->G H Proceed to Downstream Analysis G->H

Figure 2: Experimental workflow for cell surface protein labeling with this compound.

Characterization and Analysis of PEGylated Cells

The success of cell surface PEGylation can be assessed using several analytical techniques.

Protocol 3: Analysis by SDS-PAGE and Western Blot
  • Cell Lysis:

    • Lyse the labeled and control (unlabeled) cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Prepare samples for SDS-PAGE under non-reducing conditions to preserve the thioether bond.

    • Load equal amounts of protein from labeled and unlabeled cell lysates onto a polyacrylamide gel.

    • Run the gel according to standard procedures. PEGylated proteins will exhibit a shift in molecular weight corresponding to the size of the attached PEG chain.

  • Western Blot:

    • Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.

    • Probe the membrane with an antibody specific to the protein of interest to confirm its PEGylation.

    • Alternatively, an anti-PEG antibody can be used to detect all PEGylated proteins.

Expected OutcomeInterpretation
Higher molecular weight band in labeled laneSuccessful PEGylation of the target protein
No shift in molecular weightNo PEGylation or insufficient labeling
Smeary or broad bandsHeterogeneous PEGylation (multiple PEG chains per protein or polydispersity of the PEG reagent)
Protocol 4: Analysis by Flow Cytometry

Flow cytometry can be used to assess the overall level of cell surface PEGylation, especially if a fluorescently tagged this compound is used. If not, changes in cell size or granularity, or altered binding of fluorescently labeled antibodies to surface proteins, can be indicative of PEGylation.

  • Cell Staining (if applicable):

    • If a fluorescent this compound was used, proceed directly to analysis.

    • To assess the impact of PEGylation on antibody binding, stain both labeled and unlabeled cells with a fluorescently labeled antibody targeting a known cell surface protein.

  • Flow Cytometry Analysis:

    • Acquire data on a flow cytometer.

    • Compare the fluorescence intensity (for fluorescent PEG) or the antibody staining intensity between labeled and unlabeled cell populations. A shift in fluorescence or a decrease in antibody binding can indicate successful PEGylation.

ParameterExpected Change after PEGylation
Forward Scatter (FSC)Potential slight increase due to increased cell size
Side Scatter (SSC)Minimal to no change
Fluorescence (Fluorescent PEG)Increased fluorescence intensity
Antibody StainingDecreased fluorescence intensity due to steric hindrance
Protocol 5: Analysis by Mass Spectrometry

Mass spectrometry is a powerful tool for confirming PEGylation and identifying the specific sites of modification.

  • Protein Isolation:

    • Isolate the protein of interest from the labeled cell lysate, for example, by immunoprecipitation.

  • Sample Preparation and Analysis:

    • The isolated protein can be analyzed intact or after proteolytic digestion (e.g., with trypsin).

    • Intact mass analysis will show an increase in mass corresponding to the this compound moiety.

    • Analysis of digested peptides will allow for the identification of the specific cysteine-containing peptide that has been modified.

Applications in Research and Drug Development

  • Probing Protein Function: By attaching a PEG chain to a specific cysteine residue, it is possible to sterically block protein-protein interactions or ligand-receptor binding, thereby elucidating the function of that particular protein domain.

  • Modulating Receptor Signaling: PEGylation of cell surface receptors can alter their conformation, dimerization, or interaction with downstream signaling molecules, providing a method to study and control cellular signaling pathways.

  • Improving Drug Delivery: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic proteins by reducing renal clearance and protecting them from proteolytic degradation. Labeling cell surface proteins on drug delivery vehicles (e.g., engineered cells) can also modify their biodistribution.

G cluster_0 Unmodified Receptor Signaling cluster_1 PEGylated Receptor Signaling Ligand Ligand Receptor Receptor Ligand->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Ligand_P Ligand Receptor_P PEGylated Receptor Ligand_P->Receptor_P Binding Blocked (Steric Hindrance) Signaling_P Altered/Inhibited Signaling Receptor_P->Signaling_P

Figure 3: Modulation of receptor signaling by PEGylation-induced steric hindrance.

Troubleshooting

ProblemPossible CauseSolution
Low labeling efficiency- Insufficient this compound concentration- Inactive this compound- Few accessible surface thiols- Suboptimal pH- Increase the molar excess of this compound- Use freshly prepared stock solution- Consider a mild reduction step with TCEP- Ensure the labeling buffer is at pH 6.5-7.5
High cell death- Harsh cell handling- High concentration of this compound- Prolonged incubation- Use gentle pipetting and centrifugation- Titrate the this compound concentration- Reduce the incubation time
Non-specific labeling- Reaction with intracellular thiols due to compromised cell membranes- Hydrolysis of the maleimide group at high pH- Ensure high cell viability (>95%) before labeling- Maintain pH between 6.5 and 7.5

Conclusion

The use of this compound for cell surface protein labeling is a versatile and powerful technique for a wide range of applications in biological research and drug development. The protocols and guidelines presented here provide a solid foundation for successfully implementing this methodology. As with any experimental procedure, optimization of the reaction conditions for the specific cell type and protein of interest is crucial for achieving reliable and reproducible results.

References

Application Notes and Protocols for m-PEG36-Mal in Peptide Mapping and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a cornerstone analytical technique in the biopharmaceutical industry for protein characterization, identity confirmation, and the detection of post-translational modifications (PTMs).[1][2] A critical step in the standard peptide mapping workflow is the reduction of disulfide bonds followed by the alkylation of free cysteine residues. This prevents the reformation of disulfide bridges and ensures complete and reproducible enzymatic digestion.[3] While small alkylating agents like iodoacetamide (IAM) and N-ethylmaleimide (NEM) are commonly used, there is growing interest in reagents that can confer additional advantageous properties to the resulting peptides.

m-PEG36-Mal is a methoxy-terminated polyethylene glycol with 36 ethylene glycol units, functionalized with a maleimide group. This long-chain, hydrophilic reagent offers a unique approach to cysteine alkylation. The maleimide group reacts specifically with the thiol group of cysteine residues under mild conditions, forming a stable thioether bond.[4][5] The incorporation of a long PEG chain can improve the solubility of hydrophobic peptides and alter their chromatographic retention time, potentially resolving co-eluting peptides in complex mixtures. This application note provides a detailed protocol for the use of this compound in peptide mapping workflows and discusses its implications for mass spectrometry-based analysis.

Principles of the Method

The use of this compound in peptide mapping follows the fundamental steps of protein denaturation, reduction, and alkylation prior to enzymatic digestion.

  • Denaturation: The protein's tertiary and quaternary structures are disrupted to expose all cysteine residues. This is typically achieved using denaturants like urea or guanidine hydrochloride.

  • Reduction: The disulfide bonds between cysteine residues are cleaved using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation with this compound: Free sulfhydryl groups on the cysteine residues react with the maleimide moiety of this compound. This reaction proceeds via a Michael addition, forming a stable covalent bond. The long PEG chain is thus attached to the cysteine-containing peptides.

  • Enzymatic Digestion: A protease, most commonly trypsin, is used to cleave the protein into smaller peptides at specific amino acid residues.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to identify and sequence the peptides. The large mass shift introduced by the this compound modification allows for easy identification of cysteine-containing peptides.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Chemical Name Methoxy-PEG36-Maleimide
CAS Number 88504-24-9
Molecular Weight ~1700 g/mol
Reactive Group Maleimide
Target Residue Cysteine (thiol group)
Solubility Water, most organic solvents
Table 2: Theoretical Mass Shifts of Common Alkylating Agents
Alkylating AgentAbbreviationMolecular Weight (Da)Monoisotopic Mass Shift (Da)
IodoacetamideIAM184.99+57.021
N-ethylmaleimideNEM125.13+125.048
This compound -~1700 ~1700
Table 3: Comparison of Reaction Conditions for Cysteine Alkylation
ParameterIodoacetamide (IAM)N-ethylmaleimide (NEM)This compound (Recommended)
pH 7.5 - 8.56.5 - 7.56.5 - 7.5
Molar Excess 5-10 fold over reducing agent5-10 fold over reducing agent5-10 fold over reducing agent
Temperature Room TemperatureRoom TemperatureRoom Temperature
Time 30 - 60 minutes15 - 30 minutes30 - 60 minutes
Light Sensitivity Protect from lightProtect from lightProtect from light

Experimental Protocols

Materials and Reagents
  • Protein of interest (e.g., monoclonal antibody) at a known concentration

  • Denaturation Buffer: 8 M Guanidine-HCl or 6 M Urea in 100 mM Tris-HCl, pH 8.0

  • Reducing Agent: 500 mM Dithiothreitol (DTT) in water or 500 mM Tris(2-carboxyethyl)phosphine (TCEP) in water

  • Alkylating Reagent: 100 mM this compound in a suitable solvent (e.g., DMSO or water)

  • Quenching Reagent: 1 M DTT in water

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade), reconstituted according to the manufacturer's instructions

  • Quenching Solution: 10% Formic Acid in water

  • C18 solid-phase extraction (SPE) cartridges for sample cleanup

  • Mobile Phase A: 0.1% Formic Acid in water

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile

  • LC-MS/MS system with a C18 column

Protocol for Peptide Mapping using this compound
  • Protein Denaturation and Reduction: a. To 100 µg of the protein sample in a microcentrifuge tube, add Denaturation Buffer to a final volume of 100 µL. b. Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. c. Incubate the mixture at 37°C for 60 minutes.

  • Cysteine Alkylation with this compound: a. Cool the sample to room temperature. b. Add 100 mM this compound to a final concentration of 20-50 mM (a 2-5 fold molar excess over the reducing agent). c. Incubate in the dark at room temperature for 60 minutes.

  • Buffer Exchange and Digestion: a. Remove the denaturant and excess reagents by buffer exchange into Digestion Buffer using a desalting column or spin filter with an appropriate molecular weight cutoff (e.g., 10 kDa). b. Adjust the protein concentration to approximately 1 mg/mL with Digestion Buffer. c. Add trypsin at a 1:20 (w/w) enzyme-to-protein ratio. d. Incubate at 37°C for 4-18 hours.

  • Quenching the Digestion: a. Stop the digestion by adding the Quenching Solution to a final pH of 2-3.

  • Sample Cleanup: a. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's protocol. b. Elute the peptides and dry them completely using a vacuum centrifuge. c. Reconstitute the dried peptides in Mobile Phase A to a suitable concentration for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Gradient: A typical gradient would be from 2% to 40% Mobile Phase B over 60 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

  • Data Analysis: Use a protein sequence database search engine to identify the peptides. Include a variable modification for cysteine corresponding to the mass of the hydrolyzed this compound adduct.

Visualizations

Peptide_Mapping_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Denaturation Denaturation (Urea/Guanidine-HCl) Reduction Reduction (DTT/TCEP) Denaturation->Reduction Expose Cys Alkylation Alkylation (this compound) Reduction->Alkylation Cleave S-S Digestion Enzymatic Digestion (Trypsin) Alkylation->Digestion Block Cys Cleanup Sample Cleanup (C18 SPE) Digestion->Cleanup Generate Peptides LC_Separation LC Separation Cleanup->LC_Separation Inject MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Elute Data_Processing Data Processing MS_Analysis->Data_Processing Acquire Spectra

Caption: Overall workflow for peptide mapping using this compound.

Cysteine_Alkylation_Reaction cluster_reactants Reactants cluster_product Product Peptide Peptide with reduced Cysteine (-SH) Reaction + Peptide->Reaction mPEG36Mal m-PEG36-Maleimide mPEG36Mal->Reaction Product Peptide with m-PEG36 adduct Reaction->Product Michael Addition pH 6.5-7.5

Caption: Reaction of this compound with a cysteine residue.

Logical_Benefits cluster_benefits Benefits in Peptide Analysis mPEG36Mal This compound Alkylation Improved_Solubility Improved Solubility of Hydrophobic Peptides mPEG36Mal->Improved_Solubility Altered_Retention Altered Chromatographic Retention Time mPEG36Mal->Altered_Retention Easy_Identification Easy Identification of Cys-containing Peptides mPEG36Mal->Easy_Identification Better_Recovery Better Peptide Recovery Improved_Solubility->Better_Recovery Leads to Resolution Resolution of Co-eluting Peptides Altered_Retention->Resolution Aids in Confident_Mapping Confident Site Assignment Easy_Identification->Confident_Mapping Ensures

Caption: Logical benefits of using this compound in peptide mapping.

References

Application Notes and Protocols for Nanoparticle Functionalization with m-PEG36-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the surface functionalization of nanoparticles using methoxy-polyethylene glycol-maleimide (m-PEG-Mal), specifically with a 36-unit PEG chain. This heterobifunctional linker is instrumental in advanced drug delivery and diagnostic applications. The methoxy-terminated PEG chain provides a hydrophilic shield, often referred to as a "stealth" coating, which can reduce non-specific protein adsorption, minimize clearance by the reticuloendothelial system (RES), and consequently prolong circulation half-life.[1][2] The terminal maleimide group allows for the specific and covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or drugs, enabling targeted delivery and therapeutic action.[3][4][5] This protocol will detail the step-by-step procedures for nanoparticle preparation, PEGylation, and subsequent conjugation, along with methods for characterization and quantification of functionalization.

Introduction

The surface modification of nanoparticles is a critical determinant of their in vivo behavior and therapeutic efficacy. Bare nanoparticles are often prone to aggregation and rapid clearance from the body. Surface functionalization with polyethylene glycol (PEG) is a widely adopted strategy to enhance biocompatibility and stability. The choice of a heterobifunctional PEG linker, such as m-PEG36-Mal, offers the dual advantage of a biocompatible shield and a reactive group for targeted ligand attachment. The maleimide-thiol "click" reaction is a highly efficient and specific conjugation chemistry that proceeds under mild, physiological conditions (pH 6.5-7.5), forming a stable thioether bond. This makes it an ideal choice for conjugating sensitive biological molecules. These application notes provide a general framework for the functionalization of various nanoparticle types, including iron oxide and gold nanoparticles.

Key Applications

  • Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface can enhance drug accumulation at the desired site, improving therapeutic outcomes and reducing off-target effects.

  • Medical Imaging: Functionalized nanoparticles can be used as contrast agents for magnetic resonance imaging (MRI) and other imaging modalities, allowing for the visualization of specific tissues or disease states.

  • Theranostics: The combination of therapeutic agents and imaging capabilities in a single nanoparticle platform enables simultaneous diagnosis and treatment.

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Nanoparticles

This protocol describes a general method for coating iron oxide nanoparticles with a silica layer and subsequently functionalizing them with amine groups, which will serve as attachment points for the this compound linker.

Materials:

  • Iron oxide nanoparticles (Fe3O4)

  • Ethanol

  • Deionized water

  • Ammonium hydroxide

  • Tetraethyl orthosilicate (TEOS)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • MES Buffer (0.1 M, pH 6.0)

  • Phosphate-Buffered Saline (PBS, 1X, pH 7.4)

Equipment:

  • Sonicator

  • Magnetic stirrer

  • Centrifuge or permanent magnet for separation

  • pH meter

Procedure:

  • Silica Coating:

    • Disperse the synthesized Fe3O4 nanoparticles in a mixture of ethanol and deionized water and sonicate to ensure a uniform dispersion.

    • In a separate flask, add ethanol and ammonium hydroxide, and stir the mixture.

    • Add TEOS dropwise to the stirring solution.

    • Add the nanoparticle dispersion to the reaction mixture and continue stirring for 6-12 hours to form a silica shell.

    • Collect the silica-coated nanoparticles (Fe3O4@SiO2) using a strong magnet and wash them several times with ethanol and deionized water.

  • Amine Functionalization:

    • Resuspend the Fe3O4@SiO2 nanoparticles in ethanol.

    • Add APTES to the nanoparticle suspension and stir for 12-24 hours at room temperature.

    • Collect the amine-functionalized nanoparticles (Fe3O4@SiO2-NH2) using a magnet and wash them thoroughly with ethanol to remove unreacted APTES.

    • Finally, wash the nanoparticles with deionized water and resuspend them in MES Buffer.

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

This protocol details the attachment of the this compound linker to the prepared amine-functionalized nanoparticles via amide bond formation.

Materials:

  • Amine-functionalized nanoparticles (Amine-NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Reaction Buffer: 1X PBS, pH 7.4

Procedure:

  • Nanoparticle Preparation:

    • Disperse the Amine-NPs in Activation Buffer to a concentration of 1-5 mg/mL.

    • Sonicate briefly to ensure a homogenous suspension.

  • Activation of this compound:

    • In a separate tube, dissolve this compound, EDC, and NHS in Activation Buffer. A common molar ratio is 1:2:2 (this compound:EDC:NHS).

    • Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated ester.

  • Conjugation Reaction:

    • Add the activated this compound solution to the nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.4 using the Reaction Buffer.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Purification:

    • Separate the maleimide-functionalized nanoparticles (NP-PEG-Mal) from unreacted reagents. This can be achieved by magnetic separation for iron oxide nanoparticles or centrifugation for other types.

    • Wash the nanoparticles multiple times with Reaction Buffer.

    • Resuspend the purified NP-PEG-Mal in the Reaction Buffer.

Protocol 3: Conjugation of Thiol-Containing Ligands to NP-PEG-Mal

This protocol describes the final step of conjugating a thiol-containing molecule (e.g., a peptide or antibody fragment) to the maleimide-functionalized nanoparticles.

Materials:

  • Maleimide-functionalized nanoparticles (NP-PEG-Mal)

  • Thiol-containing ligand (e.g., cysteine-containing peptide)

  • Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (if necessary)

  • Reaction Buffer: 1X PBS, pH 7.0-7.4

Procedure:

  • Ligand Preparation (if necessary):

    • If the thiol groups on the ligand are oxidized (forming disulfide bonds), they must be reduced.

    • Dissolve the ligand in Reaction Buffer and add a 5-10 fold molar excess of TCEP.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Disperse the NP-PEG-Mal in the Reaction Buffer.

    • Add the thiol-containing ligand to the nanoparticle suspension. The molar ratio of maleimide to thiol may need to be optimized, but a 1:1 ratio is a good starting point.

    • Incubate the mixture for 1-2 hours at room temperature with gentle mixing. The reaction is typically rapid.

  • Purification:

    • Separate the final conjugated nanoparticles from the unreacted ligand using an appropriate method (magnetic separation, centrifugation, or size exclusion chromatography).

    • Wash the nanoparticles several times with Reaction Buffer.

    • Resuspend the final functionalized nanoparticles in a suitable buffer for storage or further use.

Characterization and Data Presentation

The successful functionalization of nanoparticles should be confirmed at each step using appropriate characterization techniques.

Characterization TechniquePurposeExpected Outcome
Dynamic Light Scattering (DLS) To measure the hydrodynamic diameter and size distribution of the nanoparticles at each functionalization step.An increase in hydrodynamic diameter is expected after each coating/conjugation step, indicating the addition of new layers.
Zeta Potential Analysis To determine the surface charge of the nanoparticles, which changes with the addition of different functional groups.A change in zeta potential confirms surface modification. For example, amine functionalization will lead to a more positive zeta potential.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the presence of specific functional groups on the nanoparticle surface.The appearance of characteristic peaks for amide bonds after PEGylation and other specific bonds will confirm successful conjugation.
UV-Vis Spectroscopy For gold nanoparticles, to monitor changes in the surface plasmon resonance peak. For quantification, to measure the concentration of conjugated ligands.A shift in the plasmon peak can indicate surface modification. A depletion assay can be used to quantify the amount of conjugated ligand.
Nuclear Magnetic Resonance (NMR) To confirm the structure and purity of the PEG linker and to quantify the degree of functionalization.1H NMR can be used to determine the molecular weight of the polymer and the efficacy of conjugation.
Ellman's Assay To quantify the number of accessible maleimide groups on the nanoparticle surface.This colorimetric assay can determine the conjugation efficiency of the maleimide-thiol reaction by measuring the remaining free thiols.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the functionalization process. Note that these values can vary significantly depending on the specific nanoparticle system and reaction conditions.

ParameterAmine-Functionalized NPsNP-PEG-MalFinal Conjugated NPs
Hydrodynamic Diameter (nm) 100 - 200120 - 250130 - 280
Zeta Potential (mV) +15 to +30-5 to +5Variable
PEG Surface Density (molecules/nm²) N/A0.1 - 50.1 - 5
Conjugation Efficiency (Ligand) N/AN/A50% - 90%
Drug Loading Capacity (e.g., Doxorubicin) N/AN/A5% - 15% (w/w)

Visualizations

Experimental Workflow

G cluster_0 Nanoparticle Preparation cluster_3 Characterization NP_synthesis Nanoparticle Synthesis (e.g., Co-precipitation) Silica_coating Silica Coating (TEOS) NP_synthesis->Silica_coating Amine_func Amine Functionalization (APTES) Silica_coating->Amine_func Activate_PEG Activation of this compound (EDC/NHS Chemistry) Conjugate_PEG Conjugation to Amine-NPs Amine_func->Conjugate_PEG Activate_PEG->Conjugate_PEG Reduce_ligand Ligand Thiol Reduction (TCEP) (if necessary) Conjugate_ligand Thiol-Maleimide Conjugation Conjugate_PEG->Conjugate_ligand Reduce_ligand->Conjugate_ligand Characterization DLS, Zeta Potential, FTIR, UV-Vis, NMR, Ellman's Assay Conjugate_ligand->Characterization

References

Application Notes and Protocols for m-PEG36-Mal Conjugation to Cysteine Residues in Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. By increasing the hydrodynamic size, PEGylation can improve drug solubility, prolong circulation half-life by reducing renal clearance, and mask epitopes to decrease immunogenicity and enzymatic degradation.[1][2][3] The maleimide functional group exhibits high selectivity for the sulfhydryl (thiol) group of cysteine residues, making m-PEG-Maleimide a valuable reagent for site-specific peptide modification.[4][5] The reaction proceeds via a Michael addition, forming a stable thioether bond under mild, physiological pH conditions.

These application notes provide detailed protocols for the conjugation of methoxy-polyethylene glycol-Maleimide (m-PEG-Mal), specifically with a 36-unit PEG chain (m-PEG36-Mal), to cysteine residues in peptides. Included are experimental procedures, data presentation, and visualizations to guide researchers in this bioconjugation technique.

Applications of Peptide PEGylation

The covalent attachment of this compound to peptides offers several advantages in therapeutic and research applications:

  • Enhanced Pharmacokinetics: Increased in vivo half-life due to reduced renal filtration and protection from proteolytic enzymes.

  • Improved Physicochemical Properties: Increased water solubility and stability of hydrophobic peptides.

  • Reduced Immunogenicity: The PEG chain can shield antigenic sites on the peptide, reducing the host's immune response.

  • Enhanced Drug Delivery: PEGylation can improve the permeability and distribution of peptide drugs throughout the body.

Experimental Protocols

Materials and Reagents
  • Peptide containing at least one cysteine residue

  • m-PEG36-Maleimide

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.

  • Quenching Reagent: Free cysteine or β-mercaptoethanol.

  • Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving m-PEG36-Maleimide.

  • Purification System: Size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), reversed-phase high-performance liquid chromatography (RP-HPLC), or dialysis/ultrafiltration equipment.

  • Analytical Instruments: HPLC, Mass Spectrometer (MS), SDS-PAGE.

General Experimental Workflow

The following diagram outlines the general workflow for the conjugation of m-PEG36-Maleimide to a cysteine-containing peptide.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis Peptide_Prep Peptide Preparation (Dissolve in degassed buffer) Disulfide_Reduction Disulfide Bond Reduction (optional) (Add TCEP) Peptide_Prep->Disulfide_Reduction If disulfides are present Conjugation Conjugation Reaction (Mix Peptide and this compound) Peptide_Prep->Conjugation Disulfide_Reduction->Conjugation PEG_Prep This compound Preparation (Dissolve in DMSO/DMF) PEG_Prep->Conjugation Quenching Quenching (Add excess free thiol) Conjugation->Quenching Purification Purification of Conjugate (SEC, IEX, RP-HPLC, or Dialysis) Quenching->Purification Analysis Characterization (HPLC, MS, SDS-PAGE) Purification->Analysis

General workflow for this compound peptide conjugation.
Step-by-Step Conjugation Protocol

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL. Degassing is crucial to prevent the re-oxidation of free thiols to disulfide bonds.

  • Reduction of Disulfide Bonds (Optional):

    • If the peptide contains disulfide bonds, they must be reduced to free thiols to enable conjugation.

    • Add a 10-100 fold molar excess of TCEP to the peptide solution.

    • Incubate at room temperature for 20-30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • m-PEG36-Maleimide Preparation:

    • Dissolve the m-PEG36-Maleimide in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).

  • Conjugation Reaction:

    • Add the dissolved m-PEG36-Maleimide to the peptide solution. A 10- to 20-fold molar excess of m-PEG-Maleimide over the peptide is generally recommended to drive the reaction to completion.

    • Flush the reaction vial with an inert gas, seal it tightly, and mix thoroughly.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time may need to be determined empirically for each specific peptide.

  • Quenching the Reaction:

    • To quench any unreacted m-PEG36-Maleimide, add a small molecule thiol such as free cysteine or β-mercaptoethanol in excess.

Purification of the PEGylated Peptide

The purification method will depend on the properties of the peptide and the PEG conjugate. Common methods include:

  • Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated peptide from the smaller unreacted peptide and excess PEG reagent. Gel filtration columns like Sephadex G-25 can be used.

  • Ion-Exchange Chromatography (IEX): Can separate PEGylated products from unreacted protein, as the PEG chain can shield surface charges, altering the molecule's interaction with the IEX resin.

  • Reversed-Phase HPLC (RP-HPLC): Widely used for peptide purification, it can also be employed to separate the more hydrophobic PEGylated conjugate from the unreacted peptide.

  • Dialysis or Ultrafiltration: Useful for removing small molecules like unreacted PEG reagent and salts, especially in pre-purification steps.

Data Presentation

Reaction Parameters and Efficiency

The efficiency of the conjugation reaction is influenced by several factors. The following table summarizes typical reaction conditions and reported efficiencies.

ParameterRecommended RangeNotesReference
pH 7.0 - 7.5The thiol-maleimide reaction is most efficient at neutral to slightly basic pH.
Buffer PBS, Tris, HEPESBuffers should be free of thiols.
Molar Ratio (PEG:Peptide) 2:1 to 20:1A molar excess of PEG-maleimide drives the reaction towards completion.
Reaction Time 30 min - 4 hours (RT) or Overnight (4°C)Reaction time should be optimized for the specific peptide.
Conjugation Efficiency 58% - 84%Efficiency can vary depending on the peptide and reaction conditions.

Characterization of the Conjugate

After purification, the m-PEG36-peptide conjugate should be characterized to confirm successful conjugation and assess purity.

Analytical TechniquePurposeExpected Outcome
RP-HPLC Assess purity and confirm conjugationA new peak with a different retention time compared to the starting peptide.
Mass Spectrometry (MS) Confirm the molecular weight of the conjugateThe observed mass should correspond to the mass of the peptide plus the mass of the this compound moiety.
SDS-PAGE Visualize the increase in molecular weightA band shift to a higher molecular weight for the PEGylated peptide compared to the unconjugated peptide.
NMR Spectroscopy Structural confirmationCan be used to confirm the formation of the thioether bond and the presence of the PEG chain.

Important Considerations and Stability

The stability of the resulting thioether linkage is a critical factor for the in vivo performance of the PEGylated peptide.

G cluster_reaction Thiol-Maleimide Reaction cluster_side_reactions Potential Side Reactions & Instability Reactants Peptide-SH + m-PEG-Maleimide Thioether Succinimidyl Thioether Linkage (Stable Conjugate) Reactants->Thioether Michael Addition Retro_Michael Retro-Michael Reaction (Reversible) Thioether->Retro_Michael Thiazine Thiazine Rearrangement (with N-terminal Cys) Thioether->Thiazine If Cys is N-terminal Hydrolysis Succinimide Ring Hydrolysis (Increased Stability) Thioether->Hydrolysis Stabilizing Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Retro_Michael->Thiol_Exchange

Reaction mechanism and stability considerations.
  • Retro-Michael Reaction: The thiol-maleimide linkage can undergo a retro-Michael reaction, leading to deconjugation. This is more likely to occur in the presence of other thiols, such as glutathione in vivo.

  • Thiazine Rearrangement: If the cysteine residue is at the N-terminus of the peptide, a rearrangement can occur to form a thiazine structure. This can be avoided by acetylating the N-terminus or using an internal cysteine residue.

  • Improving Stability: The stability of the conjugate can be enhanced. Hydrolysis of the succinimide ring in the thioether linkage leads to a more stable, ring-opened product that is less susceptible to thiol exchange. Using N-aryl maleimides has also been shown to form more stable conjugates.

Conclusion

The conjugation of m-PEG36-Maleimide to cysteine residues in peptides is a robust and effective method for improving the therapeutic potential of peptide-based drugs. By following the detailed protocols and considering the factors influencing reaction efficiency and conjugate stability, researchers can successfully synthesize and characterize well-defined PEGylated peptides for a variety of applications in drug development and biomedical research.

References

Creating Fluorescent Probes with m-PEG36-Mal: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide to creating fluorescent probes using methoxy-polyethylene glycol (36 units)-maleimide (m-PEG36-Mal). This reagent is a valuable tool for the site-specific labeling of biomolecules, particularly proteins and peptides, through the highly selective reaction between the maleimide group and a thiol (sulfhydryl) group, typically from a cysteine residue. The inclusion of a long-chain PEG linker (PEG36) offers significant advantages in terms of solubility, stability, and reduction of non-specific interactions, making it an ideal choice for a wide range of applications in research and drug development.

Application Notes

The use of this compound for the synthesis of fluorescent probes leverages the specific and efficient Michael addition reaction between a maleimide and a thiol. This bioconjugation strategy is widely employed for the targeted labeling of proteins, peptides, and other thiol-containing molecules with fluorescent dyes.

Key Advantages of Using this compound:

  • Site-Specific Labeling: The maleimide group reacts specifically with free thiol groups of cysteine residues, which are often less abundant on a protein's surface compared to amine groups (lysine residues). This allows for precise control over the location of the fluorescent label.

  • Enhanced Solubility: The long, hydrophilic PEG36 chain significantly improves the aqueous solubility of the resulting fluorescent probe, which is particularly beneficial when working with hydrophobic fluorescent dyes or proteins that are prone to aggregation.

  • Reduced Steric Hindrance: The extended PEG spacer arm physically separates the fluorescent dye from the target biomolecule. This minimizes the risk of the dye interfering with the biological activity of the protein (e.g., antibody-antigen binding) and can also prevent quenching of the fluorescent signal.

  • Improved Pharmacokinetics: In the context of in vivo applications, the PEG linker can increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.

  • Lowered Immunogenicity: The PEG chain can shield the protein surface, potentially reducing its immunogenicity.

  • Increased Stability: PEGylation can protect the labeled protein from proteolytic degradation. However, it is important to note that the thioether bond formed between the maleimide and thiol can be susceptible to retro-Michael reaction, leading to deconjugation over time, especially in the presence of other thiols.

Considerations for Optimal Performance:

The length of the PEG chain is a critical parameter. While the long PEG36 chain in this compound offers the aforementioned benefits, it may also lead to:

  • Slower Reaction Kinetics: The large hydrodynamic volume of the PEG chain might slightly decrease the reaction rate compared to shorter PEG linkers due to steric hindrance.

  • Potential for Reduced Biological Activity: In some cases, a very long PEG chain could mask active sites or interaction domains of the protein. Therefore, the optimal PEG length is application-dependent and may require empirical determination.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of maleimide-PEG linkers in bioconjugation. While data for this compound is not always specifically available, the provided information offers valuable insights into the expected performance.

Table 1: Maleimide-Thiol Conjugation Efficiency

BiomoleculeLinkerMolar Ratio (Linker:Biomolecule)Reaction TimeConjugation Efficiency (%)Reference
cRGDfK PeptideMaleimide-PEG-PLGA NPs2:130 min84 ± 4[1]
11A4 NanobodyMaleimide-PEG-PLGA NPs5:12 h58 ± 12[1]
Interferon α-2amPEG2L-IFN (40 kDa)Not specifiedNot specified25[2]
Interferon α-2amPEG2P-IFN (40 kDa)Not specifiedNot specified24[2]
Interferon α-2amPEG(2)M-IFN (40 kDa)Not specifiedNot specified17[2]

Table 2: Stability of Maleimide-PEG Conjugates

ConjugateConditionIncubation TimeRemaining Conjugate (%)Reference
Maleimide-PEG-Hemoglobin1 mM Glutathione, 37°C7 days< 70

Table 3: Impact of PEGylation on Quantum Yield

ProbePEG LinkerQuantum YieldFold IncreaseReference
Fluorochrome-PeptideNone~0.04-
Fluorochrome-Peptide5 kDa PEG~0.082.0

Experimental Protocols

This section provides detailed methodologies for key experiments involving the creation and characterization of fluorescent probes using this compound.

Protocol 1: Labeling a Thiol-Containing Protein with a m-PEG36-Maleimide Fluorescent Dye

This protocol describes the general procedure for conjugating a fluorescent dye functionalized with m-PEG36-maleimide to a protein containing free cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • m-PEG36-Maleimide activated fluorescent dye

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other thiol-free buffers like HEPES or Tris. Buffer should be degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Quenching Reagent: L-cysteine or N-acetylcysteine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).

Procedure:

  • Protein Preparation: a. Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL. b. (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols. i. Add a 10- to 20-fold molar excess of TCEP to the protein solution. ii. Incubate at room temperature for 30-60 minutes. Note: TCEP is preferred over DTT as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.

  • m-PEG36-Maleimide Fluorescent Dye Preparation: a. Immediately before use, dissolve the m-PEG36-Maleimide fluorescent dye in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved m-PEG36-Maleimide dye to the protein solution. The optimal ratio should be determined empirically for each protein. b. Gently mix the reaction solution. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching the Reaction: a. To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM (or a 100-fold molar excess over the maleimide reagent). b. Incubate for 15-30 minutes at room temperature.

  • Purification of the Fluorescent Probe: a. Separate the labeled protein from unreacted dye and quenching reagent using size-exclusion chromatography or dialysis. b. For SEC, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions containing the fluorescently labeled protein. c. For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against the desired storage buffer with several buffer changes.

  • Characterization of the Fluorescent Probe: a. Degree of Labeling (DOL): Determine the average number of dye molecules conjugated per protein molecule using UV-Vis spectrophotometry. Measure the absorbance of the purified probe at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum. The DOL can be calculated using the following formula: DOL = (A_dye / ε_dye) / ((A_280 - A_dye * CF) / ε_protein) where:

    • A_dye is the absorbance of the dye at its maximum absorbance wavelength.

    • ε_dye is the molar extinction coefficient of the dye.

    • A_280 is the absorbance of the conjugate at 280 nm.

    • CF is the correction factor for the dye's absorbance at 280 nm (A_280 of the dye / A_max of the dye).

    • ε_protein is the molar extinction coefficient of the protein. b. Purity and Aggregation: Analyze the purified probe by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and detect any aggregation.

Protocol 2: Quantification of Maleimide Groups on a m-PEG36-Functionalized Surface

This protocol allows for the determination of the concentration of reactive maleimide groups on a surface functionalized with a m-PEG36-maleimide linker.

Materials:

  • m-PEG36-maleimide functionalized surface (e.g., nanoparticles, beads)

  • L-cysteine solution of known concentration

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: Phosphate buffer, pH 7.0

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction of Maleimide with L-cysteine: a. Incubate a known amount of the m-PEG36-maleimide functionalized surface with a known excess of L-cysteine solution in Reaction Buffer. b. Allow the reaction to proceed to completion (e.g., 2 hours at room temperature). c. Separate the surface from the solution by centrifugation or filtration.

  • Quantification of Unreacted L-cysteine: a. Take an aliquot of the supernatant from step 1c. b. Add Ellman's Reagent to the aliquot. The thiol group of the unreacted L-cysteine will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm. c. Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.

  • Calculation: a. Create a standard curve of absorbance at 412 nm versus known concentrations of L-cysteine reacted with Ellman's Reagent. b. Use the standard curve to determine the concentration of unreacted L-cysteine in the sample. c. The amount of maleimide groups on the surface can be calculated by subtracting the amount of unreacted L-cysteine from the initial amount of L-cysteine added.

Visualizations

The following diagrams illustrate the key processes involved in creating fluorescent probes with this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein Thiol-containing Protein Reduce Reduction of Disulfide Bonds (Optional, with TCEP) Protein->Reduce If needed Conjugation Conjugation (pH 7.2-7.5) Protein->Conjugation Dye This compound Fluorescent Dye Dye->Conjugation Reduce->Conjugation Quench Quenching (L-cysteine) Conjugation->Quench Purification Purification (SEC or Dialysis) Quench->Purification Probe Fluorescent Probe Purification->Probe Analysis Characterization (DOL, Purity) Probe->Analysis

Caption: Experimental workflow for creating a fluorescent probe.

Caption: Maleimide-thiol conjugation reaction mechanism.

peg_advantages Probe Fluorescent Probe with this compound Solubility Increased Solubility Probe->Solubility Stability Enhanced Stability Probe->Stability NonSpecificBinding Reduced Non-Specific Binding Probe->NonSpecificBinding StericHindrance Minimized Steric Hindrance Probe->StericHindrance Pharmacokinetics Improved Pharmacokinetics Probe->Pharmacokinetics

Caption: Advantages of using a long PEG linker.

References

Application Notes and Protocols for PROTAC Assembly Using m-PEG36-Mal Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility for the formation of a stable ternary complex between the target protein and the E3 ligase.[3][4] According to some statistics, 54% of reported PROTACs utilize PEG-based linkers. The m-PEG36-Mal linker is a bifunctional linker featuring a maleimide group on one end and a methyl-PEG36 chain. The maleimide group allows for covalent conjugation to cysteine residues on a target protein ligand, while the PEG chain provides a long, flexible spacer to connect to an E3 ligase ligand.

These application notes provide detailed protocols and data for the assembly and evaluation of PROTACs utilizing the this compound linker, with a specific focus on the degradation of Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.

Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of target protein degradation). The following tables present representative data for PROTACs with PEG linkers targeting various proteins. While specific data for the this compound linker is not publicly available, these values provide a general indication of the performance that can be expected from PEG-based PROTACs.

Target ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Reference
BRD4VHLPEG9.8>95F. Dang et al., 2020
BTKCRBNPEG0.8>90P. P. F. Chan et al., 2018
ERRαVHLPEG25~90J. L. Chen et al., 2021
TBK1VHLPEG/Alkyl396

Table 1: Representative Degradation Data for PROTACs with PEG Linkers. This table summarizes the in vitro degradation potency (DC50) and efficacy (Dmax) of various PROTACs employing PEG-containing linkers against different protein targets.

PROTACCell LineTarget Engagement (IC50, nM)Permeability (Papp, 10⁻⁶ cm/s)
BRD4 DegraderHeLa151.2
Kinase DegraderK562500.8

Table 2: Representative Cellular Activity and Permeability of PEG-ylated PROTACs. This table showcases key cellular parameters for PROTACs with PEG linkers, including target engagement and cell permeability.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step synthesis of a PROTAC using an this compound linker, where the target protein ligand contains a cysteine residue for conjugation.

Step 1: Conjugation of this compound to the Target Protein Ligand

  • Dissolve the target protein ligand (containing a free cysteine) in a suitable buffer. A recommended buffer is phosphate-buffered saline (PBS) at pH 7.0-7.5. The protein concentration should typically be in the range of 1-5 mg/mL.

  • Prepare a stock solution of this compound linker. Dissolve the this compound in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the this compound solution to the protein solution. A 10-20 fold molar excess of the linker is recommended to ensure complete conjugation.

  • Incubate the reaction mixture. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.

  • Purify the ligand-linker conjugate. Remove the excess, unreacted linker using a desalting column or dialysis.

  • Characterize the conjugate. Confirm the successful conjugation and purity of the product using techniques such as LC-MS and SDS-PAGE.

Step 2: Coupling of the E3 Ligase Ligand to the Ligand-Linker Conjugate

  • Activate the carboxylic acid group on the E3 ligase ligand. This is typically done using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF.

  • Add the purified ligand-linker conjugate from Step 1 to the activated E3 ligase ligand.

  • Incubate the reaction mixture. Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress. Use LC-MS to track the formation of the final PROTAC.

  • Purify the final PROTAC. The crude product can be purified by preparative HPLC to obtain the final, high-purity PROTAC.

  • Characterize the final PROTAC. Confirm the identity and purity of the final PROTAC using LC-MS, and NMR.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

  • Cell Culture. Plate the cells of interest (e.g., a cancer cell line expressing the target protein) in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment. Treat the cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis. After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification. Determine the total protein concentration in each lysate using a BCA protein assay.

  • Western Blotting.

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Mandatory Visualizations

PROTAC_Signaling_Pathway PROTAC-Mediated Degradation of BRD4 and Downstream Signaling PROTAC BRD4-PROTAC (this compound linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex Binds to BRD4 BRD4 BRD4->Ternary_Complex Binds to cMyc c-Myc BRD4->cMyc Promotes Transcription Bcl2 Bcl-2 BRD4->Bcl2 Promotes Transcription CyclinD1 Cyclin D1 BRD4->CyclinD1 Promotes Transcription E3_Ligase E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3_Ligase->Ternary_Complex Recruited by PROTAC Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation BRD4 Degradation Proteasome->Degradation Mediates Degradation->cMyc Downregulates Degradation->Bcl2 Downregulates Degradation->CyclinD1 Downregulates Apoptosis Apoptosis Degradation->Apoptosis Induces Proliferation Cell Proliferation & Survival cMyc->Proliferation Drives Bcl2->Proliferation Promotes Bcl2->Apoptosis Inhibits CyclinD1->Proliferation Drives

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

PROTAC_Experimental_Workflow Experimental Workflow for PROTAC Assembly and Evaluation Design PROTAC Design (Target Ligand, E3 Ligand, Linker Selection) Synthesis PROTAC Synthesis (using this compound linker) Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro_Degradation In Vitro Degradation Assay (Western Blot for DC50/Dmax) Purification->InVitro_Degradation Cellular_Assays Cellular Activity Assays (Viability, Apoptosis) InVitro_Degradation->Cellular_Assays Target_Engagement Target Engagement Assays (NanoBRET, CETSA) Cellular_Assays->Target_Engagement Off_Target Off-Target Analysis (Proteomics) Target_Engagement->Off_Target PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Off_Target->PK_PD InVivo In Vivo Efficacy Studies (Xenograft Models) PK_PD->InVivo Lead_Optimization Lead Optimization InVivo->Lead_Optimization Feedback for Lead_Optimization->Design

Caption: A generalized workflow for PROTAC development and evaluation.

References

Troubleshooting & Optimization

troubleshooting low yield in m-PEG36-Mal conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG36-Mal conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemistry.

Troubleshooting Guide

This section addresses specific issues you might encounter during your this compound conjugation experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing a low or no conjugation yield?

Answer: Low or no conjugation yield is a common issue that can arise from several factors, from reagent stability to reaction conditions. A systematic approach to troubleshooting is crucial.

1. Assess Maleimide Reactivity:

  • Potential Cause: The maleimide group on your this compound is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2]

  • Recommended Solution:

    • Always prepare fresh solutions of the this compound in an anhydrous solvent like DMSO or DMF immediately before use.[1][3]

    • If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short periods.[1] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.

2. Verify Thiol Availability:

  • Potential Cause: The thiol (sulfhydryl) groups on your protein, peptide, or other molecule can oxidize to form disulfide bonds, which are unreactive with maleimides. This can be catalyzed by divalent metals.

  • Recommended Solution:

    • Reduction of Disulfides: If your molecule contains disulfide bonds, they must be reduced to free thiols before conjugation. Common reducing agents include TCEP (Tris(2-carboxyethyl)phosphine) and DTT (Dithiothreitol).

      • TCEP is often preferred as it is stable, effective over a wide pH range, and does not need to be removed before adding the maleimide reagent.

      • DTT is also effective but contains a thiol group itself and must be removed from the reaction mixture before adding the this compound to prevent it from competing with your molecule of interest. This can be done using size-exclusion chromatography (e.g., a desalting column).

    • Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen, which can promote the re-formation of disulfide bonds.

3. Optimize Reaction Conditions:

  • Potential Cause: The pH of the reaction buffer is critical for efficient and specific conjugation.

  • Recommended Solution:

    • The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Within this range, the reaction with thiols is highly favored. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

    • Below pH 6.5, the reaction rate slows down considerably as the thiol is less likely to be in its reactive thiolate anion form.

    • Above pH 7.5, the maleimide becomes more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine residues) become more prevalent.

    • Use non-amine-containing buffers such as PBS, MES, or HEPES. Avoid buffers like Tris, which contain primary amines that can compete in the reaction.

  • Potential Cause: An incorrect molar ratio of this compound to your thiol-containing molecule can lead to incomplete conjugation.

  • Recommended Solution:

    • A molar excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess of this compound is a common starting point for labeling proteins.

    • However, the optimal ratio can be influenced by factors like steric hindrance, especially with larger molecules. For a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, while for a larger nanobody, a 5:1 ratio yielded the best results. It is highly recommended to perform a titration with different molar ratios to find the optimal condition for your specific application.

  • Potential Cause: Inappropriate reaction time and temperature can affect the yield.

  • Recommended Solution:

    • Typical reaction times are 1-2 hours at room temperature or overnight at 4°C. Longer incubation times may be necessary for sterically hindered sites.

    • Higher temperatures can increase the rate of both the desired reaction and undesirable side reactions like hydrolysis.

4. Check for Inaccessible Reactive Sites:

  • Potential Cause: The structure and folding of your protein may limit the accessibility of the thiol groups, leading to poor yields.

  • Recommended Solution:

    • Consider denaturing and then refolding the protein under controlled conditions to potentially expose the reactive sites.

    • If possible, genetically engineer the protein to introduce a cysteine residue at a more accessible location.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in this compound conjugation, and how can I minimize them?

A1: Besides the desired thiol-maleimide reaction, several side reactions can occur:

  • Maleimide Hydrolysis: The maleimide ring can be opened by water, forming an unreactive maleamic acid. This is more pronounced at higher pH (>7.5) and temperature. To minimize this, prepare maleimide solutions fresh and perform the reaction within the optimal pH range of 6.5-7.5.

  • Reaction with Amines: Above pH 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, which competes with the desired thiol reaction. Maintaining the pH below 7.5 is crucial for chemoselectivity.

  • Retro-Michael Addition: The thioether bond formed can be reversible, especially under certain in vivo conditions, leading to deconjugation. Post-conjugation hydrolysis of the thiosuccinimide ring can increase the stability of the conjugate. Some strategies involve using "self-hydrolyzing" maleimides designed to undergo rapid hydrolysis after conjugation.

  • Thiazine Rearrangement: For peptides with an unprotected N-terminal cysteine, the resulting succinimide can undergo a rearrangement to form a thiazine structure. This side reaction is more significant at neutral and basic pH. Performing the conjugation at a more acidic pH can help prevent this.

Q2: How should I store my this compound reagent?

A2: To ensure the stability of the maleimide group, this compound should be stored as a solid at -20°C. For creating a stock solution, use an anhydrous water-miscible organic solvent like DMSO or DMF and store at -20°C. Avoid storing the reagent in aqueous solutions for extended periods due to the risk of hydrolysis.

Q3: My conjugated protein shows aggregation. What can I do?

A3: Protein aggregation after conjugation can be caused by several factors:

  • Over-modification: An excessive number of PEG chains attached to the protein can lead to changes in its properties and cause aggregation. Try reducing the molar excess of the this compound reagent.

  • Suboptimal Buffer Conditions: The pH or ionic strength of the buffer may not be ideal for your protein's stability. Ensure the buffer conditions are suitable for your specific protein.

  • Precipitation at Isoelectric Point: The conjugation reaction pH may be close to the isoelectric point of the conjugate, causing it to precipitate. Consider performing the conjugation at a different pH, either higher or lower than the pI (but still within the optimal range for the maleimide reaction).

Q4: How can I confirm that my conjugation reaction was successful and determine the degree of labeling?

A4: Several analytical techniques can be used to characterize the conjugate:

  • SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of your protein, which can be visualized as a band of higher molecular weight on an SDS-PAGE gel compared to the unconjugated protein. A smear might indicate a variable number of PEG molecules attached to each protein molecule.

  • Mass Spectrometry (MS): MS can provide a precise mass of the conjugated product, confirming the addition of the this compound and allowing for the determination of the degree of labeling.

  • UV-Vis Spectroscopy: If the molecule being conjugated has a distinct absorbance, the degree of labeling can be calculated using the Beer-Lambert law by measuring the absorbance of the protein and the label.

  • Chromatography: Techniques like Size-Exclusion Chromatography (SEC), Reverse-Phase HPLC (RP-HPLC), or Hydrophobic Interaction Chromatography (HIC) can be used to separate the conjugated product from unreacted starting materials and to quantify the conjugate.

Data Presentation

Table 1: Influence of pH on Maleimide-Thiol Reaction

pH RangeReaction Characteristics
< 6.5The reaction rate is very slow as the thiol group is predominantly protonated.
6.5 - 7.5Optimal range for chemoselective reaction with thiols. The reaction with thiols is ~1,000 times faster than with amines at pH 7.0.
> 7.5The rate of maleimide hydrolysis increases significantly. Competitive reaction with primary amines (e.g., lysine) becomes more prominent.

Table 2: Recommended Molar Ratios for Maleimide Conjugation

ApplicationRecommended Starting Molar Ratio (Maleimide:Thiol)Reference
General Protein Labeling10:1 to 20:1
cRGDfK (small peptide)2:1
11A4 Nanobody5:1

Table 3: Impact of Storage Conditions on Maleimide Reactivity

Storage TemperatureStorage DurationApproximate Loss of ReactivityReference
4°C7 days~10%
20°C7 days~40%

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Thiol-Containing Protein

1. Protein Preparation and Reduction (if necessary): a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add a 50-100 fold molar excess of TCEP. c. Incubate at room temperature for 30-60 minutes. If using DTT, it must be removed by a desalting column before proceeding.

2. This compound Reagent Preparation: a. Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

3. Conjugation Reaction: a. Add the desired molar excess of the this compound stock solution to the prepared protein solution. b. Gently mix and incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

4. Quenching (Optional but Recommended): a. To stop the reaction and consume any unreacted maleimide, add a small molecule thiol such as L-cysteine or β-mercaptoethanol to a final concentration of ~10 mM. b. Incubate for 15-30 minutes.

5. Purification: a. Purify the conjugated protein from excess this compound and other small molecules using size-exclusion chromatography (e.g., a desalting column), dialysis, or tangential flow filtration (TFF).

6. Characterization: a. Analyze the purified conjugate to confirm successful conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

G General Workflow for this compound Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Dissolve in degassed, amine-free buffer, pH 7.0-7.5) Reduction Disulfide Reduction (if needed) (e.g., with TCEP) Protein_Prep->Reduction Conjugation Conjugation Reaction (Mix Protein and this compound) Reduction->Conjugation PEG_Prep This compound Preparation (Dissolve in anhydrous DMSO/DMF) PEG_Prep->Conjugation Incubation Incubation (1-2h at RT or overnight at 4°C) Conjugation->Incubation Quenching Quenching (Optional) (Add excess L-cysteine) Incubation->Quenching Purification Purification (e.g., Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization G Troubleshooting Low Conjugation Yield cluster_maleimide Maleimide Issues cluster_thiol Thiol Issues cluster_conditions Reaction Condition Issues Start Low Conjugation Yield Observed Check_Maleimide Is Maleimide Reagent Active? Start->Check_Maleimide Maleimide_Hydrolyzed Maleimide Hydrolyzed Check_Maleimide->Maleimide_Hydrolyzed Solution_Maleimide Solution: - Use fresh this compound solution - Store stock in anhydrous DMSO/DMF Maleimide_Hydrolyzed->Solution_Maleimide Yes Check_Thiol Are Free Thiols Available? Maleimide_Hydrolyzed->Check_Thiol No Thiol_Oxidized Thiols Oxidized? Check_Thiol->Thiol_Oxidized Solution_Thiol Solution: - Reduce disulfide bonds (e.g., TCEP) - Degas buffers Thiol_Oxidized->Solution_Thiol Yes Check_Conditions Are Reaction Conditions Optimal? Thiol_Oxidized->Check_Conditions No Incorrect_Conditions Incorrect pH or Molar Ratio? Check_Conditions->Incorrect_Conditions Solution_Conditions Solution: - Adjust pH to 6.5-7.5 - Optimize molar ratio (e.g., 10-20x excess) Incorrect_Conditions->Solution_Conditions Yes G Effect of pH on Maleimide Reactions cluster_acidic Acidic (pH < 6.5) cluster_optimal Optimal (pH 6.5 - 7.5) cluster_alkaline Alkaline (pH > 7.5) pH_Scale <–––––––––––––––– pH Scale ––––––––––––––––> Acidic_Reaction Slow Thiol-Maleimide Reaction (Thiol is protonated R-SH) Optimal_Reaction Fast & Chemoselective Thiol-Maleimide Reaction (Thiolate R-S⁻ is reactive) Alkaline_Reaction Side Reactions Increase: - Maleimide Hydrolysis - Reaction with Amines (Lysine)

References

how to prevent hydrolysis of m-PEG36-Mal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of m-PEG36-Mal. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a PEG-based linker molecule. It consists of a methoxy-terminated polyethylene glycol (PEG) chain with 36 repeating ethylene glycol units, functionalized with a maleimide group. The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. This makes it a valuable tool for bioconjugation, drug delivery, and nanotechnology to improve the solubility, stability, and pharmacokinetic properties of biomolecules.

Q2: What is maleimide hydrolysis and why is it a concern?

A2: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water to form a maleamic acid derivative. This resulting open-ring form is not reactive towards thiol groups, thus rendering the this compound incapable of conjugating to the target molecule. This is a primary cause of low or failed conjugation efficiency.

Q3: What are the key factors that influence the rate of this compound hydrolysis?

A3: The rate of maleimide hydrolysis is primarily influenced by:

  • pH: The hydrolysis rate increases significantly with increasing pH. Alkaline conditions (pH > 7.5) promote rapid hydrolysis.[1][2]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]

  • Buffer Composition: While less influential than pH and temperature, the specific buffer components can have a minor effect on stability. It is crucial to avoid buffers containing primary or secondary amines and thiols.

  • Storage Time in Aqueous Solution: The longer this compound is in an aqueous solution, the greater the extent of hydrolysis. It is highly recommended to prepare aqueous solutions of the reagent immediately before use.[3]

Q4: What is the optimal pH range for performing conjugation reactions with this compound?

A4: The optimal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[4] In this range, the thiol is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.

Q5: How should I store this compound to ensure its stability?

A5:

  • Solid Form: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. It is advisable to backfill the container with an inert gas like argon or nitrogen.

  • In Solution: Stock solutions should be prepared in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and stored at -20°C. Aqueous solutions should be prepared fresh and used immediately. Avoid repeated freeze-thaw cycles of stock solutions.

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Low or No Conjugation Efficiency 1. Hydrolysis of this compound: The maleimide group may have hydrolyzed prior to the conjugation reaction.- Prepare aqueous solutions of this compound immediately before use.- Ensure the pH of the reaction buffer is between 6.5 and 7.5.- Confirm the quality of the this compound reagent using one of the provided analytical protocols.
2. Suboptimal pH: The reaction pH is too low (<6.5), slowing down the reaction rate, or too high (>7.5), causing rapid hydrolysis.- Adjust the pH of the reaction buffer to the optimal range of 6.5-7.5.
3. Oxidation of Thiols: The thiol groups on the target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.- If disulfide bonds are present, reduce them using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.- Degas buffers to minimize oxygen content.
4. Incorrect Stoichiometry: The molar ratio of this compound to the thiol-containing molecule may be too low.- Increase the molar excess of this compound. A 10-20 fold molar excess is a common starting point.
Inconsistent Results Between Experiments 1. Variable Reagent Quality: The this compound may have degraded due to improper storage or handling.- Aliquot solid this compound upon receipt to avoid repeated warming of the entire batch.- Always allow the reagent to warm to room temperature before opening the vial to prevent condensation.- Prepare fresh stock solutions in anhydrous DMSO or DMF.
2. Differences in Reaction Setup: Minor variations in pH, temperature, or incubation time can affect the outcome.- Standardize all reaction parameters, including buffer preparation, temperature, and incubation time.- Use a calibrated pH meter for all buffer preparations.

Quantitative Data

The stability of the maleimide group is highly dependent on pH and temperature. The following table provides an overview of the estimated half-life of a representative maleimide compound under various conditions.

pH Temperature (°C) Estimated Half-life of Maleimide Group Notes
5.537Very Slow HydrolysisAt acidic pH, the maleimide ring is relatively stable.
7.04~32 daysLower temperatures significantly increase the stability of maleimide in aqueous solutions.
7.020~11 daysStability decreases at room temperature compared to 4°C.
7.425Several hours to daysThis is a common condition for bioconjugation, representing a trade-off between reaction rate and stability.
7.437HoursAt physiological temperature, hydrolysis is more pronounced.
> 8.0Room TemperatureMinutes to HoursAlkaline conditions lead to rapid hydrolysis of the maleimide group.

Note: These values are estimates and can vary depending on the specific maleimide derivative and buffer conditions. It is always recommended to use maleimide reagents as fresh as possible.

Experimental Protocols

Protocol 1: Quantification of Maleimide Stability by RP-HPLC

This protocol allows for the direct monitoring of the disappearance of the active maleimide compound over time.

Materials:

  • This compound

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Buffers of desired pH for stability testing (e.g., phosphate buffer)

  • Quenching solution: 1% Trifluoroacetic acid (TFA) in water

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Dilute the stock solution into the desired aqueous buffer (e.g., phosphate buffer at pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • Incubate the solution at the desired temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis by diluting the aliquot into the quenching solution. This lowers the pH and stops the reaction.

  • Analyze the samples by RP-HPLC.

    • Inject the quenched sample onto the C18 column.

    • Elute with a gradient of Mobile Phase B (e.g., 5-95% over 20 minutes).

    • Monitor the absorbance at a wavelength where the maleimide or its hydrolyzed product can be detected (e.g., 214 nm or 302 nm, though the latter has a low extinction coefficient).

  • Quantify the peak area corresponding to the intact this compound at each time point. The decrease in this peak area over time corresponds to the rate of hydrolysis.

Protocol 2: Spectrophotometric Assay for Maleimide Quantification

This assay indirectly quantifies the amount of active maleimide by reacting it with an excess of a thiol-containing compound and then measuring the amount of unreacted thiol.

Materials:

  • This compound solution to be tested

  • Glutathione (GSH) or other suitable thiol-containing compound

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer: Phosphate buffer, pH 7.0

  • Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction of Maleimide with GSH:

    • Prepare a known concentration of GSH in the reaction buffer.

    • To a known volume of your this compound solution, add a known excess of the GSH solution.

    • Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature) to ensure all active maleimide has reacted with GSH.

  • Quantification of Unreacted GSH:

    • In a separate tube, prepare a blank with the same amount of GSH solution used in the reaction, but with buffer instead of the maleimide solution.

    • Add Ellman's Reagent to both the sample and the blank.

    • Incubate for 5-10 minutes at room temperature.

    • Measure the absorbance of both the sample and the blank at 412 nm.

  • Calculation:

    • The decrease in absorbance at 412 nm in the sample compared to the blank is proportional to the amount of GSH that reacted with the maleimide.

    • By knowing the initial amount of GSH, you can calculate the amount of active maleimide in your original solution.

Visualizations

Hydrolysis_Mechanism cluster_0 Maleimide Hydrolysis Active_Maleimide m-PEG36-Maleimide (Active) Thiol-Reactive Transition_State Tetrahedral Intermediate Active_Maleimide->Transition_State + H2O / OH- Inactive_Product Maleamic Acid Derivative (Inactive) Not Thiol-Reactive Transition_State->Inactive_Product Ring Opening

Caption: Mechanism of this compound hydrolysis.

Troubleshooting_Workflow start Start: Low Conjugation Efficiency check_reagent 1. Check Maleimide Activity start->check_reagent hydrolyzed Reagent Hydrolyzed check_reagent->hydrolyzed No good_reagent Reagent is Active check_reagent->good_reagent Yes check_pH 2. Verify Reaction pH pH_bad pH outside 6.5-7.5 check_pH->pH_bad No pH_good pH is 6.5-7.5 check_pH->pH_good Yes check_thiol 3. Check Thiol Availability thiol_oxidized Thiols Oxidized check_thiol->thiol_oxidized No thiol_good Thiols are Reduced check_thiol->thiol_good Yes check_ratio 4. Review Molar Ratio ratio_low Ratio too Low check_ratio->ratio_low No end Successful Conjugation check_ratio->end Yes solution1 Solution: Use fresh reagent. Store properly. hydrolyzed->solution1 good_reagent->check_pH solution2 Solution: Adjust pH of buffer. pH_bad->solution2 pH_good->check_thiol solution3 Solution: Reduce with TCEP. Degas buffers. thiol_oxidized->solution3 thiol_good->check_ratio solution4 Solution: Increase molar excess of maleimide. ratio_low->solution4

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Optimizing m-PEG36-Maleimide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing m-PEG36-Maleimide for conjugation with sulfhydryl groups. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you optimize your reaction conditions and achieve high-quality conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the m-PEG36-Maleimide reaction with sulfhydryls?

The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5 [1][2][3][4][5]. This range offers the best compromise between reaction rate and specificity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines, ensuring high chemoselectivity.

Q2: Why is pH so critical for this reaction?

The reaction rate is highly pH-dependent because the reactive species is the deprotonated thiolate anion (S⁻).

  • Below pH 6.5: The concentration of the reactive thiolate anion is low because the thiol group (-SH) remains mostly protonated. This results in a very slow reaction rate.

  • Within pH 6.5-7.5: This is the ideal range where there is a sufficient concentration of thiolate for an efficient reaction, while minimizing side reactions.

  • Above pH 7.5: The reaction becomes less specific. The maleimide group can start to react with primary amines (e.g., lysine residues), and the rate of maleimide hydrolysis increases significantly, which deactivates the reagent.

Q3: What are the primary side reactions I should be aware of?

Several side reactions can occur, potentially impacting your conjugate's yield and homogeneity:

  • Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis to form a non-reactive maleamic acid. This reaction is accelerated at higher pH values (above 7.5). It is crucial to prepare aqueous solutions of maleimide reagents immediately before use.

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine, leading to a loss of specificity.

  • Thiol Oxidation: Free sulfhydryl groups can oxidize to form disulfide bonds, which do not react with maleimides. Using degassed buffers and potentially a reducing agent can prevent this.

  • Thiazine Rearrangement: A specific side reaction can occur when conjugating to a peptide with an unprotected N-terminal cysteine, leading to the formation of a thiazine derivative. This rearrangement is more pronounced at neutral to basic pH and can be suppressed by performing the reaction under more acidic conditions (e.g., pH 5).

  • Retro-Michael Reaction: The formed thioether bond can undergo a reversal (retro-Michael reaction), leading to deconjugation. This can be a concern for in-vivo stability. Post-conjugation hydrolysis of the succinimide ring can increase the stability of the linkage.

pH Effects on Maleimide-Thiol Conjugation
pH RangeReaction with Thiol (-SH)Potential Side ReactionsRecommendation
< 6.5 Very slow reaction rate due to low thiolate (S⁻) concentration.-Not recommended for efficient conjugation.
6.5 - 7.5 Optimal. Fast, chemoselective reaction with thiols.Minimal hydrolysis and reaction with amines.Highly Recommended. The standard range for most protocols.
> 7.5 Fast reaction.Increased rate of maleimide hydrolysis. Competitive reaction with primary amines (e.g., Lysine).Not recommended due to loss of specificity and reagent stability.

Troubleshooting Guide

Problem: Low or No Conjugation Yield

Possible CauseRecommended Solution
Incorrect pH Verify that your reaction buffer is strictly within the 6.5-7.5 pH range. Use buffers such as PBS, HEPES, or Tris that do not contain thiols.
Hydrolysis of m-PEG-Maleimide Prepare aqueous solutions of the m-PEG-Maleimide reagent immediately before starting the conjugation. Store stock solutions in a dry, anhydrous organic solvent like DMSO or DMF at -20°C.
Oxidation of Sulfhydryl Groups Ensure your protein/peptide's disulfide bonds are fully reduced to free thiols using a reducing agent like TCEP. Use degassed buffers to minimize oxygen, which can re-oxidize thiols.
Competing Thiols in Buffer Ensure your buffer is free of thiol-containing compounds like DTT or 2-mercaptoethanol. If DTT is used for reduction, it must be removed via a desalting column before adding the maleimide reagent. TCEP is a good alternative as it does not contain thiols and usually does not need to be removed.
Insufficient Molar Excess The optimal molar ratio can vary. Start with a 10 to 20-fold molar excess of m-PEG-Maleimide over the sulfhydryl-containing molecule and optimize from there.

Problem: Poor Reproducibility

Possible CauseRecommended Solution
Inconsistent Reagent Quality Store m-PEG-Maleimide reagents protected from moisture and light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Variable Thiol Availability Ensure a consistent and complete reduction of disulfide bonds in every experiment. Quantify free thiols before conjugation if possible.
Precipitation During Reaction Poor solubility of reactants or the conjugate can hinder the reaction. Consider using an organic co-solvent like DMSO (up to 10-20%) to improve solubility.

Diagrams & Workflows

Maleimide-Thiol Reaction Mechanism

ReactionMechanism cluster_main Desired Reaction (pH 6.5-7.5) cluster_side Side Reaction (pH > 7.5) Thiol R-SH (Sulfhydryl) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Conjugate Stable Thioether Conjugate Thiolate->Conjugate Michael Addition Maleimide m-PEG-Maleimide Maleimide->Conjugate Maleimide_side m-PEG-Maleimide Hydrolysis Hydrolyzed Maleimide (Inactive) Maleimide_side->Hydrolysis H2O H₂O H2O->Hydrolysis

Caption: Core reaction pathway and the competing hydrolysis side reaction.

Experimental Workflow for Conjugation

ExperimentalWorkflow prep_buffer 1. Prepare Buffer pH 6.5-7.5 (e.g., PBS + EDTA) degas 2. Degas Buffer prep_buffer->degas prep_protein 3. Dissolve Protein/Peptide degas->prep_protein reduce 4. Reduce Disulfides (e.g., with TCEP) prep_protein->reduce react 6. Mix & React (2h @ RT or O/N @ 4°C) reduce->react prep_peg 5. Prepare m-PEG-Mal (in DMSO or DMF) prep_peg->react quench 7. Quench Reaction (Optional, with free thiol) react->quench purify 8. Purify Conjugate (e.g., SEC, Dialysis) quench->purify analyze 9. Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: Step-by-step workflow for a typical m-PEG-Maleimide conjugation experiment.

Troubleshooting Logic for Low Yield

Troubleshooting start Low Conjugation Yield check_ph Is pH between 6.5-7.5? start->check_ph check_reagents Are reagents fresh/stored properly? check_ph->check_reagents Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No check_reduction Was thiol reduction complete? check_reagents->check_reduction Yes new_reagents Use fresh m-PEG-Mal and degassed buffers check_reagents->new_reagents No check_buffer Does buffer contain competing thiols? check_reduction->check_buffer Yes optimize_reduction Optimize TCEP concentration and incubation time check_reduction->optimize_reduction No remove_thiols Use thiol-free buffer; remove DTT post-reduction check_buffer->remove_thiols Yes success Re-run Experiment check_buffer->success No adjust_ph->success new_reagents->success optimize_reduction->success remove_thiols->success

Caption: A decision tree to diagnose and resolve low conjugation yield issues.

Experimental Protocols

Protocol 1: General m-PEG36-Maleimide Conjugation

This protocol provides a general guideline for conjugating m-PEG36-Maleimide to a protein with available sulfhydryl groups.

Materials:

  • Protein/Peptide: Molecule containing free sulfhydryl (-SH) groups.

  • m-PEG36-Maleimide: Store stock solution in anhydrous DMSO at -20°C.

  • Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2. Buffer must be degassed.

  • Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide reduction is needed.

  • Quenching Solution (Optional): L-cysteine or 2-mercaptoethanol.

  • Purification System: Size-exclusion chromatography (SEC) / desalting column or dialysis system.

Procedure:

  • Buffer Preparation: Prepare the Conjugation Buffer and thoroughly degas it by applying a vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) for 15-20 minutes to prevent thiol oxidation.

  • Protein Preparation: Dissolve the protein/peptide in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Disulfide Reduction (if necessary): If your protein contains disulfide bonds that need to be reduced, add TCEP to the protein solution at a 10-100 fold molar excess. Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.

  • m-PEG-Maleimide Preparation: Immediately before use, prepare a 10 mM stock solution of m-PEG36-Maleimide in anhydrous DMSO.

  • Conjugation Reaction: Add the m-PEG36-Maleimide stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold). Mix gently.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Protect the reaction from light.

  • Quenching (Optional): To stop the reaction and quench any unreacted maleimide, add a quenching solution like L-cysteine to a final concentration of ~10 mM.

  • Purification: Remove excess, unreacted m-PEG36-Maleimide and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.

  • Analysis: Analyze the purified conjugate using SDS-PAGE to observe the mass shift and Mass Spectrometry to confirm the degree of labeling.

References

removing excess m-PEG36-Mal after conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Post-Conjugation Purification. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions regarding the removal of excess m-PEG36-Maleimide (m-PEG36-Mal) after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove excess this compound after conjugation?

It is crucial to remove excess, unreacted this compound to ensure the purity and homogeneity of the final PEGylated biomolecule.[1] The presence of unconjugated PEG can interfere with downstream applications and analytics, complicate characterization, and potentially impact the biological activity and immunogenicity of the final product.[]

Q2: What are the most common methods for removing unreacted this compound?

The most common methods for removing small, unconjugated PEG linkers are based on the significant size difference between the large PEGylated biomolecule and the smaller this compound.[1][3] Key techniques include:

  • Size Exclusion Chromatography (SEC): A high-resolution method that separates molecules based on their hydrodynamic radius.[] The larger conjugate elutes before the smaller, unreacted PEG.

  • Dialysis: A straightforward method that involves the diffusion of small molecules like excess PEG through a semi-permeable membrane with a specific molecular weight cutoff (MWCO), while retaining the larger conjugate.

  • Tangential Flow Filtration (TFF): A rapid and scalable technique for buffer exchange (diafiltration) and concentration. It efficiently washes away smaller molecules from the larger conjugate.

Q3: How do I choose the right purification method for my experiment?

The choice of method depends on factors such as sample volume, the molecular weight of the conjugate, desired purity, available equipment, and scalability.

  • For high resolution and purity on a lab scale, Size Exclusion Chromatography (SEC) is often preferred.

  • For small-volume, simple purification, dialysis is a viable but often time-consuming option.

  • For larger volumes and scalable processes, Tangential Flow Filtration (TFF) is highly effective and efficient.

Q4: What is the principle behind Size Exclusion Chromatography (SEC) for this purification?

SEC separates molecules based on their size in solution. The chromatography column is packed with porous beads. Larger molecules, like the PEGylated conjugate, cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the unreacted this compound, enter the pores, increasing their path length and causing them to elute later.

Q5: How does Dialysis work to remove small molecules like this compound?

Dialysis uses a semi-permeable membrane with a defined Molecular Weight Cutoff (MWCO) to separate molecules based on size. The reaction mixture is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer. Small molecules like this compound can freely pass through the membrane's pores into the surrounding buffer, while the much larger PEGylated conjugate is retained. To be effective, the buffer must be changed several times to maintain the concentration gradient.

Q6: What are the advantages of using Tangential Flow Filtration (TFF)?

TFF, also known as cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules. Its main advantages include:

  • Speed and Scalability: TFF can process large volumes much faster than traditional dialysis and is easily scaled up for manufacturing.

  • Reduced Fouling: The tangential flow of the solution across the membrane surface minimizes the buildup of molecules on the filter, which is a common issue in standard "dead-end" filtration.

  • Process Control: TFF systems allow for the simultaneous concentration of the product while washing away impurities (diafiltration).

Purification Methods: Data and Comparison

The following table summarizes and compares the key purification techniques used to remove excess this compound.

ParameterSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation based on hydrodynamic volume/size.Diffusion across a semi-permeable membrane based on a concentration gradient.Convective transport through a membrane with pressure and tangential flow.
Resolution HighLow to MediumMedium
Speed Medium (hours)Slow (overnight to days)Fast (minutes to hours)
Scalability Limited by column sizeLimited, not ideal for large volumesHighly scalable
Typical Scale Analytical to Preparative Lab ScaleLab ScaleLab Scale to Industrial Manufacturing
Key Advantage Excellent separation of species with different sizes.Simple setup, low cost.Fast, scalable, combines concentration and purification.
Key Disadvantage Potential for sample dilution; risk of non-specific binding.Very slow; requires large buffer volumes.Higher initial equipment cost; potential for membrane fouling.

Experimental Workflows and Logic

Caption: General experimental workflow for PEGylation and purification.

decision_tree start Start: Choose Purification Method volume Sample Volume > 100 mL & Scalability Needed? start->volume purity High Resolution & Purity Most Critical? volume->purity No use_tff Use TFF volume->use_tff Yes simple Simple Setup & Low Volume? purity->simple No use_sec Use SEC purity->use_sec Yes use_dialysis Use Dialysis simple->use_dialysis Yes reconsider Re-evaluate Priorities simple->reconsider No

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem: Low recovery of the purified PEGylated conjugate.

Possible CauseRecommended Solution
Non-specific binding to the chromatography column or filter membrane.For SEC, consider adding arginine to the mobile phase to reduce hydrophobic interactions. For TFF/Dialysis, select a membrane material known for low protein binding (e.g., regenerated cellulose) and pre-condition it according to the manufacturer's instructions.
Conjugate is passing through the membrane during Dialysis or TFF.Ensure the Molecular Weight Cutoff (MWCO) of the membrane is significantly smaller than the molecular weight of your PEGylated conjugate. A common rule is to select an MWCO that is 3-6 times smaller than the MW of the molecule to be retained.
Precipitation of the conjugate on the column or in the TFF system.Verify the solubility of your conjugate in the purification buffer. You may need to adjust the buffer's pH or ionic strength.

Problem: The final product is still contaminated with unreacted this compound.

Possible CauseRecommended Solution
Incorrect MWCO of the dialysis/TFF membrane was selected.For small molecules like this compound (MW ≈ 1.7 kDa), use a membrane with a sufficiently low MWCO (e.g., 3-5 kDa) to allow it to pass through while retaining a much larger conjugate.
Insufficient resolution of the purification method.For SEC, ensure the column length is adequate for high-resolution separation. For dialysis, increase the dialysis time and perform at least 2-3 buffer changes with a large volume of fresh buffer (at least 100x the sample volume). For TFF, perform a sufficient number of diavolumes (typically 5-10) to wash out the unreacted PEG.
The conjugation reaction was incomplete , leaving a high concentration of unreacted PEG.Optimize the conjugation reaction conditions, such as the molar excess of the PEG reagent, reaction time, and pH, to drive the reaction closer to completion.

Problem: The conjugate appears degraded after purification.

Possible CauseRecommended Solution
Instability of the conjugate under the purification conditions (pH, temperature).Investigate the stability of your conjugate at different pH values and temperatures. Perform purification steps at a low temperature (e.g., 4°C) if the conjugate is temperature-sensitive.
Hydrolysis of the maleimide-thiol linkage. The thioether bond formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, especially at higher pH. Ensure purification buffers are maintained at a neutral or slightly acidic pH (6.5-7.5) to improve stability.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)
  • Column Preparation: Select an SEC column with a fractionation range appropriate for separating your large PEGylated conjugate from the small (≈1.7 kDa) this compound. Equilibrate the column with at least 2-3 column volumes of a suitable, filtered, and degassed mobile phase (e.g., Phosphate-Buffered Saline, PBS).

  • Sample Preparation: If necessary, quench the conjugation reaction by adding a small molecule thiol (e.g., L-cysteine) to react with excess maleimide. Centrifuge or filter the sample (0.22 µm) to remove any precipitates.

  • Sample Injection: Load the prepared sample onto the equilibrated column. For optimal separation, the sample volume should typically not exceed 2-5% of the total column volume.

  • Elution: Run the mobile phase at a constant, pre-determined flow rate. The larger PEGylated conjugate will elute first, followed by the unreacted protein (if any), and finally the small excess this compound.

  • Fraction Collection: Collect fractions as the components elute from the column, monitoring the separation with a UV detector (e.g., at 280 nm).

  • Analysis: Analyze the collected fractions corresponding to the conjugate peak for purity using methods like SDS-PAGE or analytical HPLC to confirm the removal of impurities. Pool the pure fractions.

Protocol 2: Purification by Dialysis
  • Membrane Selection: Choose a dialysis membrane (tubing or cassette) with an MWCO that is significantly lower than your conjugate's molecular weight but large enough to allow this compound to pass through (e.g., 3 kDa or 5 kDa MWCO).

  • Membrane Preparation: Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Sample Loading: Load the crude conjugation mixture into the dialysis bag/cassette, ensuring no air bubbles are trapped, and securely clamp the ends.

  • Dialysis: Immerse the sealed bag/cassette in a large volume of cold (4°C) dialysis buffer (e.g., PBS), at least 100 times the sample volume. Stir the buffer gently on a stir plate.

  • Buffer Exchange: For efficient removal, change the dialysis buffer completely at least 2-3 times over a period of 24-48 hours (e.g., after 4 hours, 8 hours, and then overnight).

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer, and recover the purified, concentrated conjugate from within.

Protocol 3: Purification by Tangential Flow Filtration (TFF)
  • System & Cassette Preparation: Select a TFF cassette with an appropriate MWCO (3-6 times smaller than the conjugate's MW). Set up the TFF system and flush the cassette with water and then equilibrate with diafiltration buffer as per the manufacturer's guidelines.

  • Concentration (Optional): If the initial sample volume is large, first concentrate the reaction mixture to a more manageable volume.

  • Diafiltration: Begin the diafiltration process by adding diafiltration buffer to the sample reservoir at the same rate that the permeate (filtrate) is being removed. This constant-volume process effectively washes the smaller, unreacted this compound through the membrane while retaining the larger conjugate.

  • Buffer Exchange Volume: Continue the diafiltration process for a sufficient number of "diavolumes" (where one diavolume equals the volume of the product in the reservoir). Typically, 5-10 diavolumes are required to achieve high purity.

  • Final Concentration & Recovery: Once the diafiltration is complete, stop adding buffer and concentrate the purified conjugate to the desired final volume. Recover the purified product from the system.

References

Technical Support Center: m-PEG36-Mal Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the storage and stability of m-PEG36-Mal solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. How should solid this compound be stored?

Solid this compound should be stored at -20°C in a dry, dark environment under an inert atmosphere.[1][2][3][] When handled properly, it can be stable for over a year.[1]

2. What are the recommended solvents for dissolving this compound?

This compound is soluble in a variety of organic solvents, including acetonitrile (ACN), dimethyl sulfoxide (DMSO), dimethylacetamide (DMAC), and dichloromethane (DCM). It is also soluble in water, methanol, ethanol, and tetrahydrofuran (THF).

3. How should this compound solutions be stored and for how long?

It is highly recommended to prepare this compound solutions fresh just before use. Aqueous solutions of maleimide-PEG derivatives are susceptible to hydrolysis, especially at neutral or alkaline pH. If short-term storage is necessary, store the solution at -20°C and avoid repeated freeze-thaw cycles. For longer-term storage, aliquoting the solution is recommended.

4. What is the primary stability concern for this compound in aqueous solutions?

The primary stability concern is the hydrolysis of the maleimide ring. The maleimide group is susceptible to ring-opening hydrolysis, which forms a maleamic acid derivative that is no longer reactive with thiol groups. This hydrolysis is significantly faster at neutral to alkaline pH (pH ≥ 7).

5. At what pH is the maleimide group most stable?

The maleimide group is most stable in acidic conditions (pH < 7). For conjugation reactions with thiols, a pH range of 6.5-7.5 is optimal for balancing the reactivity of the thiol group and the stability of the maleimide group. However, for storage of the this compound solution itself, a more acidic pH would be preferable to minimize hydrolysis.

6. What is the stability of the thioether bond formed after conjugation?

The thioether bond formed from the reaction of a maleimide with a thiol is generally stable. However, the resulting succinimide thioether can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione. Hydrolysis of the succinimide ring in the conjugate can occur, which actually stabilizes the linkage by preventing the retro-Michael reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of the maleimide group: The this compound solution may have been stored for too long or at an inappropriate pH, leading to the hydrolysis of the reactive maleimide group.Always prepare this compound solutions fresh before use. If using a pre-made solution, ensure it was stored properly at low temperature and for a short duration. Perform conjugation reactions at a pH between 6.5 and 7.5 for optimal reactivity.
Incorrect buffer composition: The buffer used for the conjugation reaction may contain primary amines or thiols that compete with the target molecule.Use a buffer that is free of extraneous primary amines and thiols. Phosphate-buffered saline (PBS) or HEPES buffers are commonly used.
Inconsistent results between experiments Variable storage of this compound solutions: Inconsistent storage times or conditions (temperature, exposure to light/moisture) can lead to varying degrees of degradation of the reagent.Standardize the preparation and handling of your this compound solutions. Prepare fresh for each experiment or use aliquots that have been stored consistently at -20°C.
pH drift during reaction: The pH of the reaction mixture may change over time, affecting the rate of conjugation and the stability of the maleimide.Ensure your buffer has sufficient buffering capacity to maintain the desired pH throughout the conjugation reaction.
Loss of conjugated molecule from substrate (deconjugation) Retro-Michael reaction: The thioether linkage is reversible, especially in the presence of other thiols.After conjugation, consider lowering the pH to stabilize the linkage. If the application allows, inducing hydrolysis of the succinimide ring can create a more stable, non-reversible bond.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes general stability observations for maleimide-PEG compounds.

Condition Parameter Observation Reference
Solid Storage Shelf LifeApproximately 12 months at -10°C to -20°C under inert atmosphere.
Aqueous Solution (pH dependent) Maleimide HydrolysisHydrolysis is slow at acidic pH and increases significantly at neutral to alkaline pH (pH ≥ 7).
Conjugate Stability (in presence of 1 mM GSH at 37°C) Maleimide-PEG Conjugate~70% of the conjugate remained intact after 7 days.

Experimental Protocols

Protocol: Preparation and Short-Term Storage of this compound Solution

  • Equilibration: Allow the container of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of this compound in a dry, inert atmosphere if possible (e.g., in a glove box or under a stream of argon or nitrogen).

  • Dissolution: Add the desired solvent (e.g., DMSO for a stock solution, or the reaction buffer directly for immediate use) to the solid this compound. Vortex briefly to ensure complete dissolution.

  • Immediate Use: It is strongly recommended to use the solution immediately for your conjugation reaction.

  • Short-Term Storage (if necessary): If the solution cannot be used immediately, aliquot it into small, single-use volumes in tightly sealed vials. Store the aliquots at -20°C for no longer than a few days. Avoid repeated freeze-thaw cycles.

Visualizations

Storage_and_Handling_Workflow cluster_storage Solid Storage cluster_prep Solution Preparation cluster_usage Solution Usage storage Store this compound at -20°C, dry, dark warm Warm to RT before opening storage->warm weigh Weigh desired amount warm->weigh dissolve Dissolve in appropriate solvent weigh->dissolve use_now Use Immediately (Recommended) dissolve->use_now store_short Short-term Storage (If necessary) dissolve->store_short aliquot Aliquot into single-use vials store_short->aliquot store_frozen Store at -20°C aliquot->store_frozen Maleimide_Stability_Pathway cluster_reaction Conjugation Reaction cluster_degradation Degradation Pathway cluster_conjugate_fate Conjugate Fate mPEG_Mal This compound (Reactive) Conjugate Thioether Conjugate (Succinimide Thioether) mPEG_Mal->Conjugate pH 6.5-7.5 Hydrolysis Hydrolysis (Maleamic Acid) (Inactive) mPEG_Mal->Hydrolysis pH ≥ 7 Thiol Thiol-containing molecule (R-SH) Thiol->Conjugate Stable Stable Conjugate Conjugate->Stable Deconjugation Deconjugation (Retro-Michael) Conjugate->Deconjugation Thiol Exchange

References

impact of temperature on m-PEG36-Mal conjugation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on m-PEG36-Mal conjugation efficiency.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound conjugation experiments, with a focus on temperature-related factors.

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Reaction temperature is too low: The maleimide-thiol reaction is temperature-dependent. At low temperatures (e.g., 4°C), the reaction rate is significantly slower.[1]- Increase the reaction temperature to room temperature (20-25°C) to accelerate the reaction rate. - If the reaction must be performed at 4°C (e.g., for sensitive proteins), extend the incubation time significantly, often overnight, to achieve a higher yield.[1]
Maleimide hydrolysis: The maleimide group on this compound is susceptible to hydrolysis, especially at higher pH and temperatures. This hydrolysis renders the PEG non-reactive towards thiols. The rate of hydrolysis increases with both increasing pH and temperature.- Perform the conjugation at a pH between 6.5 and 7.5, where the maleimide group is more stable. - If a higher temperature is used to speed up the reaction, consider shortening the reaction time to minimize hydrolysis. - Prepare the this compound solution immediately before use to minimize its time in aqueous buffer.
Inconsistent Conjugation Results Fluctuations in ambient temperature: If reactions are left at "room temperature," variations in the lab environment can lead to inconsistent reaction rates and yields.- Use a temperature-controlled incubator or water bath to maintain a constant and reproducible reaction temperature.
Formation of Aggregates or Precipitate High reaction temperature with sensitive proteins: Some proteins may become denatured or aggregate at higher temperatures (e.g., 37°C or above).- For temperature-sensitive proteins, conduct the conjugation at 4°C. Be sure to increase the reaction time to compensate for the slower kinetics.
Side Product Formation Increased temperature promoting off-target reactions: While the maleimide-thiol reaction is highly specific at neutral pH, higher temperatures can sometimes promote side reactions with other nucleophilic groups, such as amines, especially at pH values above 7.5.- Maintain the reaction pH in the optimal range of 6.5-7.5. - If a higher temperature is necessary, carefully monitor the reaction for the formation of side products using analytical techniques like HPLC or mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound conjugation?

A1: The optimal temperature depends on the stability of your molecule and the desired reaction time.

  • Room Temperature (20-25°C): This is the most common temperature for maleimide-thiol conjugations as it provides a relatively fast reaction rate, with reactions often reaching completion within 2-4 hours.

  • 4°C: This temperature is recommended for proteins or other molecules that are sensitive to degradation at room temperature.[1] The reaction will be significantly slower, and an overnight incubation is often required to achieve high conjugation efficiency.[1]

  • 37°C: While a higher temperature will further increase the reaction rate, it also accelerates the rate of maleimide hydrolysis, which can reduce the overall conjugation yield. This temperature is generally only used for very short reaction times or for specific applications where rapid conjugation is critical.

Q2: How does temperature affect the stability of the this compound reagent?

A2: The maleimide group of this compound is susceptible to hydrolysis in aqueous solutions, and this degradation is temperature-dependent. Storing maleimide-functionalized molecules at lower temperatures significantly improves their stability. For example, long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days resulted in a ~10% decrease in reactivity, whereas storage at 20°C led to a ~40% loss of reactivity. For optimal stability, this compound should be stored as a dry powder at -20°C and protected from moisture. Reconstituted solutions in an anhydrous solvent like DMSO or DMF should be used immediately.

Q3: Can I perform the conjugation at 37°C to speed up the reaction?

A3: While conjugation at 37°C will be faster, it is generally not recommended unless necessary. The rate of hydrolysis of the maleimide ring is significantly increased at this temperature, which can lead to a lower overall yield of the desired conjugate.[2] If you must use this temperature, it is crucial to optimize the reaction time to be as short as possible.

Q4: If I perform the reaction at 4°C, how long should I let it run?

A4: For reactions carried out at 4°C, an overnight incubation (12-16 hours) is typically recommended to ensure the reaction goes to completion and to achieve a high conjugation yield. It is always best to perform a time-course experiment to determine the optimal reaction time for your specific system.

Q5: How can I monitor the progress of the conjugation reaction at different temperatures?

A5: The progress of the reaction can be monitored by several methods:

  • HPLC: Reverse-phase or size-exclusion HPLC can be used to separate the conjugated product from the unreacted starting materials. By taking aliquots at different time points, you can follow the formation of the product peak and the disappearance of the reactant peaks.

  • SDS-PAGE: For protein conjugations, the increase in molecular weight upon PEGylation can be visualized on an SDS-PAGE gel. The appearance of a higher molecular weight band corresponding to the PEGylated protein indicates the progress of the reaction.

  • Mass Spectrometry: LC-MS can be used to confirm the identity of the conjugated product and to determine the degree of labeling.

Quantitative Data

The following tables summarize the impact of temperature on key parameters of the m-PEG-maleimide conjugation reaction.

Table 1: Effect of Temperature on Maleimide Hydrolysis Rate

TemperaturepHHalf-life of 8-arm-PEG10k-maleimide
20°C7.4~15.5 hours
37°C7.4~2.9 hours
Data derived from a study on 8-arm-PEG10k-maleimide and illustrates the significant impact of temperature on the rate of the primary side reaction.

Table 2: General Guidelines for Reaction Conditions at Different Temperatures

TemperatureTypical Reaction TimeRecommended ForKey Considerations
4°C12-16 hours (overnight)Temperature-sensitive proteins and molecules.Slower reaction rate requires significantly longer incubation times.
Room Temperature (20-25°C)2-4 hoursGeneral purpose, robust molecules.Balance of good reaction rate and maleimide stability.
37°C30 minutes - 1 hourRapid conjugation is required.Increased risk of maleimide hydrolysis and potential for protein denaturation.

Experimental Protocols

Protocol: Temperature Optimization for this compound Conjugation to a Thiol-Containing Protein

This protocol outlines a general procedure for determining the optimal temperature for your specific conjugation reaction.

1. Materials:

  • Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Temperature-controlled environments (e.g., refrigerator at 4°C, benchtop at room temperature, incubator at 37°C)

  • Analytical equipment (e.g., HPLC, SDS-PAGE, mass spectrometer)

2. Procedure:

  • Prepare Protein Solution: Dissolve your thiol-containing protein in a degassed conjugation buffer (e.g., phosphate buffer, pH 6.5-7.5) to a final concentration of 1-10 mg/mL. If necessary, reduce any disulfide bonds using a reducing agent like TCEP and ensure its removal or compatibility with the maleimide reaction.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

  • Set up Parallel Reactions: Divide the protein solution into three equal aliquots in separate reaction tubes.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound stock solution to each protein aliquot. Gently mix.

  • Incubate at Different Temperatures:

    • Place one tube at 4°C.

    • Leave one tube at room temperature (20-25°C).

    • Place one tube in an incubator at 37°C.

  • Time-Course Analysis: At various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, and overnight), take a small aliquot from each reaction tube.

  • Quench the Reaction: Add a molar excess of a quenching reagent (e.g., L-cysteine) to the aliquots to stop the reaction.

  • Analyze the Results: Analyze the quenched aliquots using your chosen analytical method (HPLC, SDS-PAGE, or mass spectrometry) to determine the extent of conjugation at each temperature and time point.

  • Determine Optimal Conditions: Based on the analysis, select the temperature and time that provide the highest yield of the desired conjugate with the fewest side products or degradation.

Visualizations

experimental_workflow Experimental Workflow for Temperature Optimization prep_protein Prepare Thiol-Containing Protein Solution setup_rxn Set Up Parallel Reactions prep_protein->setup_rxn prep_peg Prepare this compound Stock Solution prep_peg->setup_rxn initiate_conj Initiate Conjugation setup_rxn->initiate_conj incubate Incubate at 4°C, RT, and 37°C initiate_conj->incubate time_course Time-Course Sampling incubate->time_course quench Quench Reaction time_course->quench analyze Analyze Results (HPLC, SDS-PAGE, MS) quench->analyze optimize Determine Optimal Temperature and Time analyze->optimize logical_relationship Impact of Temperature on Conjugation Outcome temp Reaction Temperature rate Conjugation Rate temp->rate Increases hydrolysis Maleimide Hydrolysis Rate temp->hydrolysis Increases stability Protein Stability temp->stability May Decrease yield Overall Conjugation Yield rate->yield Positively Affects hydrolysis->yield Negatively Affects stability->yield Can Negatively Affect

References

minimizing non-specific binding of m-PEG36-Mal

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG36-Mal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is non-specific binding a concern?

This compound is a methoxy-terminated polyethylene glycol with 36 PEG units and a maleimide functional group. The PEG chain provides hydrophilicity and reduces immunogenicity, while the maleimide group allows for covalent conjugation to sulfhydryl groups (thiols) on proteins, peptides, or other molecules. Non-specific binding (NSB) is the undesirable adhesion of the this compound conjugate to surfaces or molecules other than the intended target. High NSB can lead to high background signals in assays, reduced sensitivity, and inaccurate quantification, ultimately compromising experimental results.

Q2: What are the primary causes of non-specific binding with this compound conjugates?

Non-specific binding of this compound conjugates can arise from several factors:

  • Hydrophobic Interactions: Although PEG is hydrophilic, residual hydrophobic interactions can occur between the conjugate and surfaces, especially with plasticware like ELISA plates.

  • Electrostatic Interactions: Charged domains on the conjugated protein or the surface can lead to ionic interactions, causing NSB.

  • Maleimide Reactivity: The maleimide group is highly reactive towards thiols at a specific pH range. However, at pH values above 7.5, its reactivity towards primary amines (e.g., on lysine residues) increases, leading to non-specific conjugation.[1][2]

  • Maleimide Hydrolysis: In aqueous solutions, especially at alkaline pH, the maleimide ring can hydrolyze, rendering it inactive for conjugation but potentially contributing to NSB through other interactions.[2]

Q3: How can I prevent non-specific binding to my experimental apparatus (e.g., microplates, tubes)?

Preventing NSB to surfaces is crucial for low background in many assays. Key strategies include:

  • Use of Blocking Agents: Pre-treating surfaces with a blocking agent saturates non-specific binding sites. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and synthetic polymers like polyethylene glycol (PEG) itself.[3][4]

  • Addition of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 in your buffers can help to reduce hydrophobic interactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: High Background Signal in ELISA

High background in an ELISA is a common indicator of significant non-specific binding of the PEGylated conjugate.

Troubleshooting Workflow for High ELISA Background

high_background_troubleshooting cluster_blocking Blocking Optimization cluster_buffer Buffer Optimization cluster_conjugate Conjugate Quality Control start High Background Signal in ELISA check_blocking Step 1: Evaluate Blocking Efficiency start->check_blocking optimize_buffer Step 2: Optimize Washing and Assay Buffers check_blocking->optimize_buffer If background persists result_improved Problem Resolved check_blocking->result_improved If background is reduced increase_conc Increase blocking agent concentration check_blocking->increase_conc check_conjugate Step 3: Assess Conjugate Quality optimize_buffer->check_conjugate If background persists optimize_buffer->result_improved If background is reduced add_surfactant Add/Increase Tween-20 (0.05% - 0.1%) optimize_buffer->add_surfactant check_conjugate->result_improved If background is reduced purify_conjugate Purify conjugate via SEC to remove aggregates check_conjugate->purify_conjugate change_agent Switch to a different blocking agent (e.g., Casein) increase_conc->change_agent increase_time Increase blocking incubation time/temperature change_agent->increase_time increase_salt Increase salt concentration (e.g., NaCl up to 500 mM) add_surfactant->increase_salt

Caption: Troubleshooting workflow for high ELISA background.

Quantitative Comparison of Blocking Agents

The choice of blocking agent can significantly impact the reduction of non-specific binding. The following table summarizes the effectiveness of common blocking agents in reducing background signal in an ELISA format.

Blocking AgentConcentrationIncubation Conditions% Reduction in NSB (Representative)Key Considerations
Bovine Serum Albumin (BSA)1-3% (w/v)1-2 hours at 37°C or overnight at 4°C75-85%Widely used, but may not be suitable for all systems due to potential cross-reactivity.
Non-fat Dry Milk5% (w/v)1-2 hours at 37°C85-95%Cost-effective and highly effective, but contains a mix of proteins that could interfere with some assays.
Casein1% (w/v)1-2 hours at 37°C90-98%Often superior to BSA due to its molecular diversity and strong coating properties.
Fish Gelatin0.5-1% (w/v)1-2 hours at 37°C70-80%Less effective than casein but can be a good alternative if milk proteins are problematic.
Polyethylene Glycol (PEG) 20K10 ppmCo-incubation with analyteVariableCan be effective, especially when used in conjunction with other blockers, but must be optimized.
Issue 2: Low Signal-to-Noise Ratio in Surface Plasmon Resonance (SPR)

A low signal-to-noise ratio in SPR can be caused by high non-specific binding of the PEGylated analyte to the sensor chip surface.

Strategies to Reduce NSB in SPR

StrategyRecommended ActionExpected Outcome
Optimize Running Buffer Add 0.005% - 0.1% Tween-20.Reduces hydrophobic interactions with the sensor surface.
Increase NaCl concentration up to 500 mM.Minimizes electrostatic interactions.
Add 0.5 - 2 mg/mL BSA to the running buffer.Acts as a blocking agent in solution.
For carboxymethyl dextran chips, add 1 mg/mL carboxymethyl dextran.Competitively inhibits non-specific binding to the dextran matrix.
Modify Immobilization Chemistry For positively charged analytes, block the sensor chip with ethylenediamine instead of ethanolamine after amine coupling.Reduces the negative charge of the sensor surface.
Use an Appropriate Reference Surface Immobilize an irrelevant molecule on the reference flow cell.Allows for effective subtraction of the non-specific binding signal.

Experimental Protocols

Protocol 1: ELISA for Quantifying Non-Specific Binding

This protocol allows for the direct measurement of non-specific binding of an this compound conjugate to a microplate surface.

Workflow for NSB Quantification by ELISA

elisa_nsb_protocol start Start: Prepare Microplate block_wells Block wells with different blocking agents start->block_wells wash1 Wash 3x with PBS-T block_wells->wash1 add_conjugate Add serial dilutions of This compound conjugate wash1->add_conjugate incubate Incubate 1-2 hours at room temperature add_conjugate->incubate wash2 Wash 5x with PBS-T incubate->wash2 add_detection_ab Add HRP-conjugated anti-protein antibody wash2->add_detection_ab wash3 Wash 5x with PBS-T add_detection_ab->wash3 add_substrate Add TMB substrate and incubate wash3->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: ELISA protocol for NSB quantification.

Methodology:

  • Coating: This step is omitted to directly measure binding to the blocked surface.

  • Blocking:

    • Add 200 µL of different blocking solutions (e.g., 1% BSA, 5% non-fat dry milk, 1% casein in PBS) to the wells of a high-binding polystyrene 96-well plate.

    • Incubate for 2 hours at 37°C or overnight at 4°C.

  • Washing:

    • Discard the blocking solution.

    • Wash the plate three times with 300 µL/well of PBS containing 0.05% Tween-20 (PBS-T).

  • Conjugate Incubation:

    • Prepare serial dilutions of your this compound conjugated protein in the corresponding blocking buffer.

    • Add 100 µL of each dilution to the blocked wells. Include wells with blocking buffer only as a negative control.

    • Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with PBS-T.

  • Detection Antibody:

    • Add 100 µL of an HRP-conjugated antibody that specifically recognizes your protein of interest, diluted in the appropriate blocking buffer.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with PBS-T.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 50 µL of 2N H₂SO₄ to each well.

  • Read Plate: Measure the absorbance at 450 nm. A higher absorbance indicates higher non-specific binding.

Protocol 2: Post-Conjugation Purification via Size-Exclusion Chromatography (SEC)

This protocol is essential for removing unreacted this compound and any aggregates formed during the conjugation reaction, which can contribute to non-specific binding.

Methodology:

  • Column Equilibration:

    • Equilibrate a size-exclusion chromatography column (e.g., Superdex 200 or similar, with an appropriate molecular weight cutoff) with a suitable buffer, such as PBS (pH 7.4).

    • The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Centrifuge your conjugation reaction mixture at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large, insoluble aggregates.

    • Carefully collect the supernatant.

  • Injection and Separation:

    • Inject the supernatant onto the equilibrated SEC column.

    • Run the chromatography at a flow rate recommended for the column (typically 0.5-1.0 mL/min).

  • Fraction Collection:

    • Monitor the elution profile using UV absorbance at 280 nm.

    • The PEGylated protein conjugate will typically elute first, followed by the unconjugated protein, and finally the smaller, unreacted this compound.

    • Collect fractions corresponding to the desired conjugate peak.

  • Analysis:

    • Analyze the collected fractions by SDS-PAGE to confirm the purity and molecular weight of the conjugate.

Logical Relationship of Purification and NSB

purification_nsb_relationship unpurified Unpurified This compound Conjugate (Contains aggregates and free PEG-Mal) sec Size-Exclusion Chromatography (SEC) unpurified->sec purified Purified This compound Conjugate sec->purified nsb Reduced Non-Specific Binding purified->nsb

References

dealing with steric hindrance in m-PEG36-Mal labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG36-Mal labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges during their bioconjugation experiments, with a specific focus on dealing with steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a chemical modification reagent used in bioconjugation. It consists of a methoxy-capped polyethylene glycol (PEG) chain with 36 repeating units, terminating in a maleimide group.[1] The maleimide group reacts specifically with free sulfhydryl (thiol) groups on molecules like proteins and peptides, typically from cysteine residues.[2][3] This process, known as PEGylation, is used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[4][5]

Q2: What is steric hindrance in the context of this compound labeling?

Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial arrangement of atoms in a molecule. In the context of this compound labeling, the bulky, flexible PEG chain can physically block the maleimide group from accessing a target cysteine residue on a protein. This is particularly problematic if the cysteine is located in a sterically crowded region, such as a deep binding pocket or near other large amino acid side chains.

Q3: How does the length of the PEG chain affect steric hindrance and labeling efficiency?

The length of the PEG chain is a critical factor in determining the degree of steric hindrance.

  • Longer PEG chains provide a larger hydrophilic shield, which can be beneficial for reducing immunogenicity and increasing in vivo circulation time. However, they also create greater steric hindrance, which can decrease labeling efficiency and potentially reduce the biological activity of the labeled molecule if the PEG chain blocks an active site.

  • Shorter PEG chains may have less impact on pharmacokinetics but are advantageous when minimizing steric hindrance is a priority to ensure efficient labeling and maintain biological function.

The this compound reagent has a relatively long PEG chain, which can contribute to steric hindrance issues.

Troubleshooting Guide

This guide addresses common problems encountered during this compound labeling, with a focus on overcoming steric hindrance.

Problem 1: Low Labeling Efficiency

You observe a low degree of PEGylation on your target protein, as determined by methods like SDS-PAGE, mass spectrometry, or HPLC.

Possible Cause: Steric Hindrance

The target cysteine residue may be in a sterically hindered environment, preventing the this compound from accessing it.

Solutions:

  • Optimize Reaction Conditions: Systematically vary reaction parameters to find the optimal balance for your specific protein.

    • Increase Incubation Time: Allow more time for the reaction to proceed, which may enable the flexible PEG chain to adopt a conformation that allows the maleimide to reach the cysteine.

    • Increase Temperature: Raising the temperature can increase the kinetic energy of the molecules, potentially overcoming the energy barrier imposed by steric hindrance. However, be mindful of your protein's thermal stability.

    • Optimize pH: The reaction between a maleimide and a thiol is most efficient at a pH range of 6.5-7.5. While higher pH increases the concentration of the reactive thiolate anion, it can also lead to hydrolysis of the maleimide. Fine-tuning the pH within the recommended range can improve labeling efficiency.

    • Increase Reagent Molar Excess: A higher concentration of the this compound reagent can increase the probability of a successful reaction. Start with a 10- to 20-fold molar excess and titrate upwards, being mindful of potential non-specific labeling and difficulties in removing excess reagent.

    ParameterStarting RangeOptimization Strategy
    Molar Ratio (PEG:Protein) 10:1 to 20:1Increase incrementally up to 50:1 or higher.
    pH 6.5 - 7.5Test in 0.2 pH unit increments.
    Temperature 4°C to 25°C (RT)Increase to 37°C if protein is stable.
    Incubation Time 2 hours to overnightExtend up to 24 hours.
  • Introduce a Linker with Different Flexibility or Length: If direct labeling is unsuccessful, consider re-engineering your protein to introduce a more accessible cysteine or using a different PEG-maleimide reagent with a shorter or more flexible linker if available.

  • Use a Denaturing Agent: In some cases, partially denaturing the protein can expose the hindered cysteine residue. This is a harsh method and should be used with caution as it may irreversibly affect protein function. A reversibility study should be performed.

Decision Tree for Troubleshooting Low Labeling Efficiency

troubleshooting_low_efficiency start Low Labeling Efficiency Observed check_conditions Are reaction conditions optimized? start->check_conditions optimize Optimize pH, temperature, incubation time, and molar ratio. check_conditions->optimize No fail Labeling still low check_conditions->fail Yes recheck_efficiency Re-evaluate labeling efficiency optimize->recheck_efficiency success Problem Solved recheck_efficiency->success Yes recheck_efficiency->fail No consider_denaturant Is partial denaturation an option? fail->consider_denaturant denature Use a mild denaturant (e.g., low concentration of urea) and refold. consider_denaturant->denature Yes alternative_reagents Consider alternative labeling strategies or shorter PEG linkers. consider_denaturant->alternative_reagents No denature->recheck_efficiency steric_hindrance_activity cluster_0 Before Labeling cluster_1 After this compound Labeling Protein Substrate ActiveSite Substrate Protein->ActiveSite Protein->ActiveSite Substrate Substrate Substrate->ActiveSite Binding Substrate->ActiveSite Binding Blocked PEG m-PEG36 PEG->ActiveSite Steric Hindrance labeling_workflow prep_protein Prepare Protein Solution (reduce disulfide bonds if necessary) react Incubate Protein and this compound (1-2h at RT or overnight at 4°C) prep_protein->react prep_peg Prepare this compound Stock Solution prep_peg->react quench Quench Reaction (e.g., with L-cysteine) react->quench purify Purify PEGylated Protein (e.g., SEC or Dialysis) quench->purify analyze Analyze Labeled Protein (SDS-PAGE, MS, HPLC) purify->analyze

References

Validation & Comparative

Validating m-PEG36-Maleimide Conjugation: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in the development of novel therapeutics. The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, to proteins and peptides is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. The m-PEG36-Maleimide linker is a specific reagent designed for the targeted conjugation to cysteine residues. This guide provides a comparative analysis of mass spectrometry and other common analytical techniques for validating the successful conjugation of m-PEG36-Maleimide.

This publication objectively compares the performance of mass spectrometry with alternative methods, providing supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.

Comparing Analytical Techniques for m-PEG36-Mal Conjugation Validation

The successful conjugation of m-PEG36-Maleimide to a cysteine-containing peptide results in a significant and predictable increase in molecular weight. This change is the primary characteristic measured by the analytical techniques detailed below. Mass spectrometry, particularly MALDI-TOF, offers direct and precise mass determination, while chromatographic methods like HPLC and SEC provide information on the purity and heterogeneity of the conjugate.

Analytical TechniquePrincipleKey Performance MetricAdvantageLimitation
Mass Spectrometry (MALDI-TOF) Measures the mass-to-charge ratio of ionized molecules.Accurate mass determination of the unconjugated peptide and the PEGylated product.High accuracy and specificity for mass determination; provides direct evidence of conjugation.Can be less effective for complex mixtures and polydisperse PEGs.
High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.Shift in retention time upon PEGylation.Widely available; good for assessing purity and reaction completion.Indirect measurement of conjugation; resolution can be challenging for large PEGs.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Shift in elution volume/time corresponding to increased molecular size.Useful for analyzing aggregates and high molecular weight species.Lower resolution for species with similar hydrodynamic radii.

Quantitative Data Summary

The following table presents hypothetical but representative data for the validation of m-PEG36-Maleimide conjugation to a 5 kDa cysteine-containing peptide.

ParameterUnconjugated Peptidem-PEG36-Maleimide Conjugate
Expected Molecular Weight (Da) 5000.06768.1
Observed Mass (MALDI-TOF, Da) 5001.26769.5
RP-HPLC Retention Time (min) 15.218.5
SEC Elution Volume (mL) 12.510.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

m-PEG36-Maleimide Conjugation Protocol
  • Preparation of Reactants:

    • Dissolve the cysteine-containing peptide in a degassed conjugation buffer (e.g., phosphate-buffered saline, pH 7.2) to a final concentration of 1-5 mg/mL.

    • If disulfide bonds are present, reduce the peptide with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

    • Dissolve m-PEG36-Maleimide (MW: 1768.09 g/mol ) in the conjugation buffer to create a 10-20 fold molar excess compared to the peptide.

  • Conjugation Reaction:

    • Add the m-PEG36-Maleimide solution to the peptide solution.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule thiol, such as L-cysteine, to a final concentration of 2-5 mM.

    • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG and peptide.

Mass Spectrometry (MALDI-TOF) Protocol
  • Sample Preparation:

    • Mix 1 µL of the purified conjugate solution (0.1-1 mg/mL in water/acetonitrile with 0.1% TFA) with 1 µL of a saturated matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% TFA).

  • MALDI-TOF Analysis:

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

    • Acquire mass spectra in the positive ion linear or reflector mode, calibrating the instrument with appropriate standards.

    • Determine the average molecular weight of the unconjugated and conjugated peptide.

High-Performance Liquid Chromatography (RP-HPLC) Protocol
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Analysis:

    • Inject equal amounts of the unconjugated peptide and the purified conjugate.

    • Compare the retention times of the major peaks. Successful conjugation will result in a noticeable increase in retention time due to the hydrophobicity of the PEG chain.

Size-Exclusion Chromatography (SEC) Protocol
  • Chromatographic Conditions:

    • Column: SEC column appropriate for the molecular weight range (e.g., 7.8 x 300 mm).

    • Mobile Phase: Phosphate-buffered saline, pH 7.4.

    • Flow Rate: 0.5 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Analysis:

    • Inject the purified conjugate and, as a control, the unconjugated peptide.

    • Monitor the elution volume. The larger hydrodynamic radius of the PEGylated peptide will cause it to elute earlier (at a lower elution volume) than the unconjugated peptide.[1][2][3]

Visualizing the Workflow and Reaction

To further clarify the processes, the following diagrams illustrate the experimental workflow and the chemical reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Validation Peptide Cysteine-Peptide Solution Conjugation Incubate 2-4h @ RT Peptide->Conjugation PEG This compound Solution PEG->Conjugation Purify SEC or Dialysis Conjugation->Purify MS Mass Spectrometry Purify->MS HPLC RP-HPLC Purify->HPLC SEC SEC Purify->SEC

Figure 1. Experimental workflow for this compound conjugation and validation.

conjugation_reaction cluster_reactants Reactants cluster_product Product Peptide Peptide-SH (Cysteine Residue) Conjugate Peptide-S-m-PEG36 (Stable Thioether Bond) Peptide->Conjugate + PEG_Mal m-PEG36-Maleimide PEG_Mal->Conjugate

Figure 2. Thiol-maleimide conjugation reaction schematic.

References

A Researcher's Guide: Confirming m-PEG36-Mal Protein Labeling with SDS-PAGE and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and proteomics, confirming the successful conjugation of m-PEG36-Mal to a target protein is a critical step. This guide provides a comprehensive comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative analytical techniques—Western Blot, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC)—for this purpose. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate method for your research needs.

Method Comparison: A Head-to-Head Analysis

While SDS-PAGE is a widely accessible technique for observing an increase in protein molecular weight post-PEGylation, it often falls short in providing detailed, quantitative insights. Alternative methods offer significant advantages in sensitivity, precision, and the depth of characterization.

Quantitative Data Summary
FeatureSDS-PAGE (with Coomassie Staining)Western BlotMass Spectrometry (LC-MS/MALDI-TOF)HPLC (SEC/RP-HPLC)
Primary Application Qualitative confirmation of molecular weight shiftHigh-sensitivity detection of PEGylated proteinDefinitive confirmation of mass, degree of PEGylation, and site of labelingQuantification of labeling efficiency, purity, and isoform separation
Detection Limit Low microgram (µg) rangeAs low as 100 picograms (pg) with chemiluminescence[1][2]Picogram (pg) to femtomole (fmol) rangeNanogram (ng) to microgram (µg) range, depending on detector
Resolution Low; often produces broad or smeared bands for PEGylated proteins[3][4]High; distinguishes between labeled and unlabeled proteinVery high; resolves different PEGylation states (mono-, di-, etc.) and positional isomersHigh; separates PEGylated species from unreacted protein and PEG
Quantitative Capability Semi-quantitative at best (densitometry)Semi-quantitative to quantitative (with standards)Highly quantitative; provides precise mass and relative abundance of speciesHighly quantitative; accurate determination of purity and concentration
Key Advantage Widely available, simple, and inexpensive for initial screeningHigh sensitivity and specificity (with anti-PEG antibodies)Provides the most detailed and definitive characterizationRobust for quantification, purity assessment, and preparative separation
Key Limitation Prone to band smearing and inaccurate molecular weight estimation for PEGylated proteinsRequires a specific antibody; may not distinguish different PEGylation statesRequires specialized equipment and expertise; can be complex to analyze heterogeneous samplesMethod development can be time-consuming

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and reliable results. Below are representative protocols for the analysis of this compound labeled proteins.

SDS-PAGE Protocol for PEGylated Proteins

This protocol is adapted for analyzing PEGylated proteins, with considerations to minimize common issues like band smearing.

  • Sample Preparation:

    • In a microcentrifuge tube, combine 10-20 µg of the PEGylation reaction mixture with 2X Laemmli sample buffer (non-reducing). To avoid potential cleavage of the maleimide linkage, avoid heating the sample above 60°C.

    • Include controls: unlabeled protein and a protein ladder.

  • Gel Electrophoresis:

    • Use a 4-20% gradient pre-casted acrylamide gel for optimal resolution of a wide range of molecular weights.

    • Run the gel in Tris-glycine running buffer at 100-150V for 60-90 minutes, or until the dye front reaches the bottom of the gel.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

    • Destain with a solution of methanol and acetic acid until bands are clearly visible against a clear background.

    • Alternatively, for specific detection of the PEG moiety, a barium iodide staining method can be used.

  • Analysis:

    • Image the gel and compare the migration of the PEGylated protein to the unlabeled control. A clear upward shift in the band indicates successful PEGylation.

Western Blot Protocol for Enhanced Sensitivity

This protocol leverages the high sensitivity of Western blotting, particularly with the use of an anti-PEG antibody.

  • SDS-PAGE and Transfer:

    • Follow the SDS-PAGE protocol as described above.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol (e.g., 100V for 60-90 minutes).

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the PEG moiety (e.g., anti-PEG monoclonal antibody) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Add a chemiluminescent substrate (e.g., ECL) and image the blot using a gel documentation system. This method can offer a significant increase in sensitivity, with detection limits reported to be around 100 pg for PEGylated proteins.

Mass Spectrometry Protocol for Definitive Characterization

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for confirming PEGylation.

  • Sample Preparation:

    • Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove salts and detergents that can interfere with ionization.

    • The protein can be analyzed intact or digested with a protease (e.g., trypsin) for peptide mapping to identify the specific site of PEGylation.

  • LC-MS Analysis:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C4 or C8) coupled to an electrospray ionization (ESI) mass spectrometer.

    • Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the intact mass of the protein.

    • The mass difference between the labeled and unlabeled protein should correspond to the mass of the this compound linker.

    • Multiple peaks representing different degrees of PEGylation (mono-, di-, etc.) can be resolved and quantified.

HPLC Protocol for Quantification and Purity

Size-exclusion (SEC) and reversed-phase (RP) HPLC are powerful for quantitative analysis.

  • SEC-HPLC for Purity Assessment:

    • Column: A size-exclusion column suitable for the molecular weight range of the protein and its PEGylated form.

    • Mobile Phase: A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm (for protein) and/or a refractive index (RI) detector (for PEG).

    • Analysis: The chromatogram will show separate peaks for the PEGylated protein, unreacted protein, and free this compound, allowing for quantification of purity.

  • RP-HPLC for Labeling Efficiency:

    • Column: A C4 or C8 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV absorbance at 280 nm.

    • Analysis: The separation of PEGylated and un-PEGylated protein allows for the calculation of the labeling efficiency by comparing the respective peak areas.

Visualizing the Workflow and Comparisons

To further clarify the experimental processes and their relationships, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_sds_page SDS-PAGE cluster_western Western Blot cluster_ms Mass Spectrometry cluster_hplc HPLC start This compound + Protein (PEGylation Reaction) sds_page Run SDS-PAGE start->sds_page lcms LC-MS Analysis start->lcms hplc SEC or RP-HPLC start->hplc controls Unlabeled Protein Control controls->sds_page controls->lcms controls->hplc stain Coomassie Staining sds_page->stain transfer Transfer to Membrane sds_page->transfer sds_result Result: Molecular Weight Shift stain->sds_result blot Antibody Incubation (anti-PEG) transfer->blot wb_result Result: High-Sensitivity Detection blot->wb_result ms_result Result: Precise Mass & Stoichiometry lcms->ms_result hplc_result Result: Quantification & Purity hplc->hplc_result

Caption: Experimental workflow for confirming this compound protein labeling.

method_comparison center Confirmation of This compound Labeling sds_page SDS-PAGE center->sds_page Qualitative (MW Shift) western Western Blot center->western High Sensitivity ms Mass Spectrometry center->ms Definitive Characterization hplc HPLC center->hplc Quantitative Purity sds_page->western Increased Sensitivity sds_page->ms Increased Detail hplc->ms Complementary Data

Caption: Logical comparison of methods for PEGylation confirmation.

By understanding the strengths and limitations of each technique, researchers can design a robust analytical strategy to confidently confirm and characterize their this compound labeled proteins, ensuring the quality and reliability of their downstream applications.

References

A Comparative Guide to HPLC Analysis of m-PEG36-Mal Conjugation Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, accurate and robust analytical methods are paramount for characterizing conjugation products and ensuring product quality. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of m-PEG36-Maleimide (m-PEG36-Mal) conjugation products, offering insights into alternative techniques and providing comprehensive experimental protocols.

Comparison of Primary HPLC-Based Analytical Methods

The two most common HPLC-based methods for analyzing PEGylation conjugation reactions are Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC). The choice between these methods depends on the specific characteristics of the conjugate and the information required.

Key Performance Metrics:

ParameterSize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)
Principle of Separation Hydrodynamic Radius (Size and Shape in Solution)Polarity and Hydrophobicity
Primary Application Separation of conjugated protein from unconjugated protein and high molecular weight aggregates.Separation of conjugated protein from unconjugated protein, free this compound, and other reaction impurities. Can resolve species with the same molecular weight but different degrees of PEGylation.
Typical Resolution Good for separating species with significant size differences. May have limitations in resolving different degrees of PEGylation or positional isomers.High resolution, capable of separating molecules with minor differences in hydrophobicity.
Conjugation Efficiency Determination Can be estimated by comparing the peak areas of the conjugated and unconjugated protein.Can be accurately determined by quantifying the remaining unconjugated protein and/or the conjugated product.
Analysis Time Typically shorter run times due to isocratic elution.Generally longer run times due to gradient elution required to separate a wider range of polarities.
Method Development Relatively straightforward, primarily involves selecting the appropriate column pore size and mobile phase.More complex, requiring optimization of the mobile phase gradient, temperature, and stationary phase.

In-Depth Look at Alternative Analytical Methods

While HPLC is a cornerstone of PEGylation analysis, other techniques offer complementary or, in some cases, superior information.

MethodPrincipleAdvantagesDisadvantages
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) SEC separates molecules by size, and MALS determines the absolute molar mass of the eluting species without relying on column calibration standards.Provides accurate molecular weight information for the conjugate, unconjugated protein, and aggregates.[1][2][3] Enables precise determination of the degree of PEGylation.[3]Requires specialized MALS and refractive index detectors. Data analysis can be more complex.
Two-Dimensional Liquid Chromatography (2D-LC) Utilizes two different chromatography modes (e.g., SEC followed by RP-HPLC) in a single analysis.Offers significantly higher peak capacity and resolution for complex samples.[4] Can separate and characterize a wide range of impurities and reaction intermediates.Requires more complex instrumentation and method development.
Charged Aerosol Detection (CAD) A universal detector that can be coupled with HPLC to detect any non-volatile analyte, including PEG which has poor UV absorbance.Provides a more accurate quantification of PEG-containing species compared to UV detection.Response is not directly proportional to mass for all compounds, requiring careful calibration.

Experimental Protocols

Below are detailed protocols for the SEC-HPLC and RP-HPLC analysis of a model this compound protein conjugate.

Protocol 1: Size-Exclusion Chromatography (SEC-HPLC)

This method is designed to separate the this compound conjugated protein from the unconjugated protein and any high-molecular-weight aggregates.

Instrumentation and Columns:

  • HPLC system with a UV detector (or MALS and RI detectors for SEC-MALS).

  • SEC column suitable for the molecular weight range of the protein and its conjugate (e.g., TSKgel G3000SWXL or similar).

Mobile Phase:

  • 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm (for protein) and 220 nm.

  • Run Time: 30 minutes

Sample Preparation:

  • The conjugation reaction mixture is diluted with the mobile phase to a final protein concentration of 1 mg/mL.

  • The sample is filtered through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the aggregate, conjugated protein, and unconjugated protein based on their retention times (larger molecules elute earlier).

  • Calculate the percentage of each species by integrating the peak areas.

  • Conjugation efficiency can be estimated as: (Area of Conjugate Peak / (Area of Conjugate Peak + Area of Unconjugated Protein Peak)) * 100%.

Protocol 2: Reversed-Phase HPLC (RP-HPLC)

This method provides high-resolution separation of the reaction components based on hydrophobicity.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C4 or C8 reversed-phase column with a wide pore size (e.g., 300 Å) suitable for proteins.

Mobile Phases:

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 20 µL

  • Detection: UV at 280 nm and 220 nm.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B (linear gradient)

    • 35-40 min: 20% B (equilibration)

Sample Preparation:

  • The conjugation reaction mixture is diluted with Mobile Phase A to a final protein concentration of 1 mg/mL.

  • The sample is filtered through a 0.22 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks for the unconjugated protein, this compound conjugated protein (which will be more hydrophobic and have a longer retention time), and free this compound.

  • Quantify the amount of each species by integrating the peak areas and using a standard curve if absolute quantification is needed.

  • Calculate the conjugation efficiency based on the consumption of the unconjugated protein or the formation of the conjugated product.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships described, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Conjugation Reaction Mixture dilute Dilute with Mobile Phase start->dilute filter Filter (0.22 µm) dilute->filter hplc HPLC System filter->hplc sec SEC Column hplc->sec Isocratic Elution rphplc RP-HPLC Column hplc->rphplc Gradient Elution detector Detector (UV/MALS/RI/CAD) sec->detector rphplc->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Efficiency Calculation integration->quantification

Caption: Experimental workflow for HPLC analysis of this compound conjugation products.

logical_relationship cluster_hplc Primary HPLC Methods cluster_alternatives Alternative & Advanced Methods cluster_info Information Obtained SEC SEC-HPLC (Size-Based) SEC_MALS SEC-MALS (Absolute Molecular Weight) SEC->SEC_MALS Enhanced by CAD HPLC with CAD (Universal Detection) SEC->CAD Detector for purity Purity SEC->purity conjugation_efficiency Conjugation Efficiency SEC->conjugation_efficiency aggregation Aggregation SEC->aggregation RP_HPLC RP-HPLC (Hydrophobicity-Based) TwoD_LC 2D-LC (High Resolution) RP_HPLC->TwoD_LC Component of RP_HPLC->CAD Detector for RP_HPLC->purity RP_HPLC->conjugation_efficiency impurity_profile Impurity Profile RP_HPLC->impurity_profile SEC_MALS->aggregation degree_of_pegylation Degree of PEGylation SEC_MALS->degree_of_pegylation TwoD_LC->impurity_profile CAD->conjugation_efficiency

Caption: Logical relationships between different analytical methods for PEGylation analysis.

References

A Comparative Guide to Determining the Drug-to-Antibody Ratio (DAR) of m-PEG36-Mal ADCs

Author: BenchChem Technical Support Team. Date: November 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) as it directly influences their efficacy, safety, and pharmacokinetics.[1][2] For ADCs utilizing an m-PEG36-Mal linker, which facilitates conjugation to cysteine residues on the antibody, accurate and robust analytical methods are essential for characterization and quality control. This guide provides a comparative overview of the primary techniques used for DAR determination, with a focus on their application to this compound ADCs.

Core Analytical Techniques for DAR Determination

Several well-established analytical methods are employed to determine the DAR of ADCs. These techniques can be broadly categorized into spectroscopic and chromatographic methods. The choice of method often depends on the specific characteristics of the ADC, including the nature of the linker and payload, and the desired level of detail in the analysis.[3][4]

Comparison of Key DAR Determination Methods

MethodPrincipleAdvantagesDisadvantagesApplicability to this compound ADCs
UV/Vis Spectroscopy Measures the absorbance of the ADC at two different wavelengths, typically 280 nm for the antibody and a wavelength specific to the drug's chromophore. The Beer-Lambert law is used to calculate the concentrations of the antibody and the drug, from which the average DAR is determined.- Simple, rapid, and convenient. - Does not require extensive sample preparation. - Widely available instrumentation.- Only provides the average DAR, not the distribution of different drug-loaded species. - Requires that the drug has a distinct UV/Vis absorbance maximum from the antibody. - Susceptible to interference from free drug or other absorbing species.Suitable for a quick estimation of the average DAR, provided the payload conjugated via the this compound linker has a suitable chromophore.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. The addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody, leading to stronger retention on the HIC column. Species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs) are resolved as separate peaks. The weighted average DAR is calculated from the relative peak areas.- Provides information on the distribution of different DAR species and the amount of unconjugated antibody. - Performed under non-denaturing conditions, preserving the native structure of the ADC. - Considered a standard technique for cysteine-conjugated ADCs.- Mobile phases typically contain high salt concentrations, which can be incompatible with mass spectrometry (MS) detection. - May not provide optimal resolution for all ADCs, particularly those with lower hydrophobicity.Highly suitable for this compound ADCs, as the maleimide group typically targets cysteine residues for conjugation. HIC can effectively separate the resulting DAR species.
Reversed-Phase Liquid Chromatography (RP-LC) Separates molecules based on their hydrophobicity under denaturing conditions. For cysteine-linked ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis. The different drug-loaded chains are then separated and quantified to calculate the average DAR.- Offers high resolution and is compatible with MS detection. - Can be used as an orthogonal method to HIC. - Effective for analyzing ADCs that are less hydrophobic.- Denaturing conditions may alter the ADC structure. - Requires a reduction step for cysteine-linked ADCs, adding complexity to the sample preparation.A powerful technique for this compound ADCs, especially when coupled with MS for detailed characterization of the drug-loaded light and heavy chains.
Mass Spectrometry (MS) Directly measures the molecular weight of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated antibody and the drug-loaded species allows for the determination of the number of conjugated drugs and their distribution.- Provides accurate mass measurements and detailed information on DAR distribution, including the identification of different glycoforms. - Can be coupled with chromatography (LC-MS) for enhanced separation and characterization. - Highly sensitive and specific.- Requires specialized and more expensive instrumentation. - Data analysis can be complex. - Native MS conditions are often required to maintain the integrity of the ADC during analysis.An essential tool for the in-depth characterization of this compound ADCs, providing precise mass information to confirm the DAR and identify different conjugated species.

Experimental Protocols

DAR Determination by UV/Vis Spectroscopy

Principle: This method relies on the Beer-Lambert law to determine the concentrations of the antibody and the conjugated drug based on their unique molar extinction coefficients at specific wavelengths.

Methodology:

  • Determine Molar Extinction Coefficients:

    • Measure the absorbance of a known concentration of the unconjugated antibody at 280 nm (A280) and at the wavelength of maximum absorbance for the drug (λmax, drug). Calculate the molar extinction coefficient of the antibody (εAb) at both wavelengths.

    • Measure the absorbance of a known concentration of the drug-linker construct (this compound-payload) at 280 nm and λmax, drug. Calculate the molar extinction coefficient of the drug (εdrug) at both wavelengths.

  • Measure ADC Absorbance:

    • Measure the absorbance of the ADC sample at 280 nm and λmax, drug.

  • Calculate DAR:

    • Use the following equations to solve for the concentration of the antibody (CAb) and the drug (Cdrug):

      • A280, ADC = εAb, 280 * CAb + εdrug, 280 * Cdrug

      • Aλmax, ADC = εAb, λmax * CAb + εdrug, λmax * Cdrug

    • The average DAR is then calculated as: DAR = Cdrug / CAb.

DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Principle: HIC separates ADC species based on differences in their surface hydrophobicity. The number of conjugated this compound-payload moieties increases the hydrophobicity of the antibody, leading to a longer retention time on the HIC column.

Methodology:

  • Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.

  • Mobile Phase:

    • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: A linear gradient from high salt to low salt is used to elute the ADC species. For example:

    • 0-5 min: 100% A

    • 5-35 min: 0-100% B

    • 35-40 min: 100% B

    • 40-45 min: 100% A

  • Detection: UV detection at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of the total peak area for each species.

    • The weighted average DAR is calculated using the formula: DAR = Σ (% Peak Area of species * Number of drugs in species) / 100.

DAR Determination by Reversed-Phase Liquid Chromatography (RP-LC)

Principle: RP-LC separates molecules based on their hydrophobicity under denaturing conditions. For cysteine-linked ADCs like those with this compound, the antibody is first reduced to separate the light and heavy chains.

Methodology:

  • Sample Preparation (Reduction):

    • Incubate the ADC sample with a reducing agent such as dithiothreitol (DTT) at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Column: A reversed-phase column (e.g., C4 or C8) is used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from low organic to high organic is used. For example:

    • 0-5 min: 20% B

    • 5-45 min: 20-60% B

    • 45-50 min: 60-90% B

  • Detection: UV detection at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the unconjugated light chain (LC), conjugated light chain (LC-Drug), unconjugated heavy chain (HC), and conjugated heavy chain species (HC-Drug1, HC-Drug2, etc.).

    • Calculate the weighted average DAR based on the peak areas of the light and heavy chain species.

Visualizing Experimental Workflows

To better illustrate the processes involved in DAR determination, the following diagrams outline the key steps for each technique.

UV_Vis_DAR_Workflow cluster_prep Sample & Standard Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis ADC_Sample ADC Sample Spectrophotometer UV/Vis Spectrophotometer (Measure A280 & Aλmax) ADC_Sample->Spectrophotometer Ab_Standard Antibody Standard Calc_Extinction Calculate Molar Extinction Coefficients Ab_Standard->Calc_Extinction Drug_Standard Drug-Linker Standard Drug_Standard->Calc_Extinction Solve_Equations Solve Simultaneous Equations Spectrophotometer->Solve_Equations Calc_Extinction->Solve_Equations Calc_DAR Calculate Average DAR Solve_Equations->Calc_DAR

Caption: Workflow for average DAR determination using UV/Vis Spectroscopy.

HIC_DAR_Workflow cluster_sample Sample Injection cluster_hic HIC Separation cluster_detection Detection & Analysis ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column UV_Detector UV Detector (280 nm) HIC_Column->UV_Detector Gradient Salt Gradient (High to Low) Gradient->HIC_Column Chromatogram Generate Chromatogram (DAR Species Peaks) UV_Detector->Chromatogram Calc_DAR Calculate Weighted Average DAR Chromatogram->Calc_DAR

Caption: Workflow for DAR distribution analysis using Hydrophobic Interaction Chromatography (HIC).

RPLC_DAR_Workflow cluster_prep Sample Preparation cluster_rplc RP-LC Separation cluster_analysis Detection & Analysis ADC_Sample ADC Sample Reduction Reduction with DTT ADC_Sample->Reduction RPLC_Column RP-LC Column (C4/C8) Reduction->RPLC_Column UV_Detector UV Detector (280 nm) RPLC_Column->UV_Detector Gradient Organic Solvent Gradient Gradient->RPLC_Column Chromatogram Generate Chromatogram (Light & Heavy Chain Peaks) UV_Detector->Chromatogram Calc_DAR Calculate Weighted Average DAR Chromatogram->Calc_DAR

References

A Comparative Analysis of Thioether Bond Stability for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of covalent linkage is a critical determinant of a bioconjugate's efficacy and safety. This guide provides an in-depth comparison of the stability of the thioether bond against other prevalent covalent linkages—ester, amide, and disulfide bonds—supported by quantitative data and detailed experimental methodologies.

The stability of the bond connecting a payload, such as a small molecule drug, to a biomolecule, like an antibody, directly impacts the therapeutic window of a bioconjugate. A labile bond can lead to premature drug release and off-target toxicity, while an overly stable bond may prevent the drug from reaching its intended intracellular target. This comparison focuses on the intrinsic chemical stability of these bonds, offering a foundational understanding for rational bioconjugate design.

Quantitative Comparison of Bond Stability

The stability of a covalent bond can be quantified by its bond dissociation energy (BDE), which represents the enthalpy change required to break the bond homolytically. A higher BDE generally indicates a more stable bond. The following table summarizes the average bond dissociation energies for thioether, ester, amide, and disulfide bonds.

Bond TypeRepresentative StructureAverage Bond Dissociation Energy (kcal/mol)Average Bond Dissociation Energy (kJ/mol)
Thioether (C-S)R-S-R'73[1]305[1]
Ester (C-O)R-CO-O-R'85.5[1]358[1]
Amide (C-N)R-CO-NH-R'85 - 98[2]356 - 410
Disulfide (S-S)R-S-S-R'60 - 68251 - 285

Note: These values represent average bond energies and can vary depending on the specific molecular structure and environment.

From this data, it is evident that amide and ester bonds possess the highest bond dissociation energies, suggesting greater intrinsic stability compared to thioether and disulfide bonds. The disulfide bond is notably the most labile of the four, which is a key feature exploited in drug delivery systems designed for release in the reducing environment of the cell. Thioether bonds, while more stable than disulfide bonds, are generally less stable than ester and amide bonds.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of these covalent linkages in a biologically relevant context, such as within an antibody-drug conjugate (ADC), a series of standardized experimental protocols can be employed.

Chemical Stability Assessment in Serum using HPLC-MS

This protocol is designed to evaluate the stability of a bioconjugate in human serum over time by monitoring the amount of intact conjugate.

Objective: To quantify the rate of degradation or cleavage of a bioconjugate in human serum at physiological temperature.

Materials:

  • Bioconjugate (e.g., ADC with thioether, ester, amide, or disulfide linker)

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • High-performance liquid chromatography (HPLC) system with a mass spectrometry (MS) detector (e.g., Q-TOF or Orbitrap)

  • Reversed-phase HPLC column (e.g., C4 or C8)

  • Incubator at 37°C

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in PBS at a concentration of 1 mg/mL.

    • In a microcentrifuge tube, mix 10 µL of the bioconjugate stock solution with 90 µL of human serum to achieve a final concentration of 100 µg/mL.

    • Prepare a control sample by mixing 10 µL of the bioconjugate stock solution with 90 µL of PBS.

  • Incubation:

    • Incubate the serum and PBS samples at 37°C.

    • At designated time points (e.g., 0, 1, 6, 24, 48, and 72 hours), withdraw an aliquot (e.g., 20 µL) from each sample.

  • Sample Quenching and Processing:

    • Immediately quench the reaction by adding 80 µL of cold ACN with 0.1% FA to the 20 µL aliquot.

    • Vortex the mixture and incubate at -20°C for 30 minutes to precipitate serum proteins.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant for HPLC-MS analysis.

  • HPLC-MS Analysis:

    • HPLC Conditions:

      • Column: Reversed-phase C4 column (e.g., 2.1 mm x 50 mm, 3.5 µm).

      • Mobile Phase A: 0.1% FA in water.

      • Mobile Phase B: 0.1% FA in ACN.

      • Gradient: A suitable gradient to separate the intact bioconjugate from its degradation products (e.g., 5-95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • MS Conditions:

      • Ionization Mode: Electrospray ionization (ESI) in positive mode.

      • Acquisition Mode: Full scan MS from a suitable m/z range to detect the intact bioconjugate and potential cleavage products.

  • Data Analysis:

    • Integrate the peak area of the intact bioconjugate at each time point.

    • Calculate the percentage of intact bioconjugate remaining relative to the t=0 time point.

    • Plot the percentage of intact bioconjugate versus time to determine the stability profile.

Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

This protocol assesses the thermal stability of a bioconjugate by measuring the temperature at which it unfolds (melting temperature, Tm). Changes in Tm can indicate how the covalent linkage and payload affect the overall protein structure and stability.

Objective: To determine the melting temperature (Tm) of a bioconjugate as an indicator of its thermal stability.

Materials:

  • Bioconjugate (e.g., ADC with different linkers) and corresponding unconjugated biomolecule (e.g., antibody).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Differential Scanning Calorimeter (DSC).

Procedure:

  • Sample Preparation:

    • Dialyze the bioconjugate and unconjugated biomolecule samples extensively against the same buffer to ensure buffer matching between the sample and reference cells.

    • Determine the protein concentration accurately (e.g., by UV absorbance at 280 nm). A typical concentration range is 0.5-1 mg/mL.

  • DSC Instrument Setup:

    • Set the starting temperature to a value below the expected onset of unfolding (e.g., 25°C).

    • Set the final temperature to a value above the completion of unfolding (e.g., 100°C).

    • Set the scan rate (e.g., 60°C/hour).

  • Data Acquisition:

    • Load the sample into the sample cell and the matched dialysis buffer into the reference cell.

    • Perform the temperature scan and record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Fit the data to a suitable model (e.g., a non-two-state model for multi-domain proteins like antibodies) to determine the melting temperature(s) (Tm) and the enthalpy of unfolding (ΔH).

    • Compare the Tm values of the bioconjugates with different linkers and the unconjugated biomolecule. A higher Tm indicates greater thermal stability.

Enzymatic Cleavage Assay

This protocol evaluates the susceptibility of a bioconjugate to enzymatic cleavage, which is a critical factor for prodrugs designed to be activated by specific enzymes at the target site.

Objective: To determine the rate of enzymatic cleavage of a bioconjugate by a specific enzyme (e.g., Cathepsin B for certain cleavable linkers).

Materials:

  • Bioconjugate with an enzyme-cleavable linker.

  • Target enzyme (e.g., recombinant human Cathepsin B).

  • Enzyme activation buffer (specific to the enzyme).

  • Reaction buffer (e.g., acetate buffer, pH 5.5).

  • Quenching solution (e.g., a strong acid like trifluoroacetic acid or an organic solvent like acetonitrile).

  • HPLC-MS system.

Procedure:

  • Enzyme Activation:

    • If necessary, activate the enzyme according to the manufacturer's instructions.

  • Reaction Setup:

    • In a microcentrifuge tube, pre-warm the bioconjugate solution in the reaction buffer to 37°C.

    • Initiate the reaction by adding the activated enzyme to the bioconjugate solution. The final concentrations should be optimized for the specific system.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the reaction by adding the quenching solution to the aliquot.

  • Analysis:

    • Analyze the samples by HPLC-MS to separate and quantify the intact bioconjugate and the released payload.

    • The analytical method will be similar to the one described in the chemical stability assay.

  • Data Analysis:

    • Calculate the percentage of cleaved bioconjugate at each time point.

    • Plot the percentage of cleavage versus time to determine the enzymatic cleavage rate.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of a bioconjugate.

experimental_workflow cluster_preparation Sample Preparation cluster_stability_assays Stability Assays cluster_analysis Analysis cluster_results Results Bioconjugate Bioconjugate Stock Serum_Incubation Serum Incubation (Chemical Stability) Bioconjugate->Serum_Incubation Thermal_Denaturation Thermal Denaturation (Thermal Stability) Bioconjugate->Thermal_Denaturation Enzymatic_Reaction Enzymatic Reaction (Enzymatic Stability) Bioconjugate->Enzymatic_Reaction HPLC_MS HPLC-MS Analysis Serum_Incubation->HPLC_MS DSC DSC Analysis Thermal_Denaturation->DSC Enzymatic_Reaction->HPLC_MS Degradation_Profile Degradation Profile HPLC_MS->Degradation_Profile Cleavage_Rate Cleavage Rate HPLC_MS->Cleavage_Rate Tm_Value Tm Value DSC->Tm_Value

Bioconjugate Stability Assessment Workflow

This workflow diagram outlines the key stages in evaluating the stability of bioconjugates under different stress conditions.

Conclusion

The selection of a covalent linker is a multifaceted decision that requires a balance between stability in circulation and susceptibility to cleavage at the target site. While amide and ester bonds offer the highest intrinsic stability based on bond dissociation energies, thioether bonds provide a valuable intermediate stability profile, more robust than disulfide bonds but more amenable to cleavage than amides under certain conditions. The provided experimental protocols offer a framework for the empirical evaluation of these linkages, enabling researchers to make data-driven decisions in the design and optimization of novel bioconjugates for therapeutic applications. By understanding the comparative stability of different covalent bonds, drug developers can better engineer molecules with improved safety and efficacy profiles.

References

The Role of m-PEG36-Mal in Revolutionizing Cancer Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in oncology are increasingly turning to advanced drug delivery systems to enhance the therapeutic window of potent cytotoxic agents. Among the various strategies, PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, has emerged as a cornerstone for improving the pharmacokinetic profiles of anticancer therapies. This guide provides a comparative analysis of drug delivery systems utilizing the specific linker, m-PEG36-Mal (methoxy-polyethylene glycol with 36 ethylene glycol units and a maleimide terminal group), against alternative formulations. Through a review of key experimental data, we highlight its impact on drug efficacy, safety, and targeting capabilities in cancer research.

The core advantage of PEGylation lies in its ability to confer "stealth" properties to drug carriers, such as nanoparticles and antibodies. This modification helps to reduce immunogenicity, decrease clearance by the reticuloendothelial system, and prolong circulation half-life, thereby increasing the likelihood of the drug reaching the tumor site through the enhanced permeability and retention (EPR) effect. The maleimide group, on the other hand, provides a highly efficient and specific method for conjugating these PEG chains to therapeutic molecules, typically through a stable thioether bond with cysteine residues on proteins or peptides.

This guide will delve into quantitative data from studies that compare this compound-based constructs with their non-PEGylated counterparts or formulations with different linkers, focusing on key performance indicators such as drug loading, particle characteristics, in vitro cytotoxicity, and in vivo anti-tumor efficacy.

Comparative Performance of PEGylated vs. Non-PEGylated Drug Conjugates

A pivotal study by Gong et al. (2021) provides a clear quantitative comparison between a non-PEGylated affibody-drug conjugate (HM) and its counterparts linked with PEG chains of 4k and 10k Da (HP4KM and HP10KM, respectively). While this study does not use the exact this compound linker, the fundamental comparison between PEGylated and non-PEGylated constructs offers valuable insights directly applicable to the principles of using m-PEG-Mal linkers. The study highlights a trade-off between in vitro potency and in vivo efficacy, a common theme in the development of PEGylated cancer therapeutics.

FormulationHalf-life (h)Relative Half-life ExtensionIn Vitro Cytotoxicity (IC50, nM)Relative Cytotoxicity ReductionIn Vivo Tumor Growth Inhibition
HM (Non-PEGylated) 1.01.0x1.51.0xModerate
HP4KM (4kDa PEG) 2.52.5x6.84.5xSignificant
HP10KM (10kDa PEG) 11.211.2x33.022.0xMost Potent

Data summarized from Gong et al. (2021).

The data clearly demonstrates that the inclusion of a PEG linker dramatically extends the circulation half-life of the drug conjugate. This prolonged presence in the bloodstream is a critical factor for enhancing tumor accumulation. However, the increased steric hindrance from the PEG chains leads to a reduction in immediate in vitro cytotoxicity. Despite this, the in vivo results show that the PEGylated conjugates, particularly the one with the longest PEG chain, exhibit the most potent anti-tumor activity. This underscores the importance of pharmacokinetic properties in the overall therapeutic outcome.

Experimental Protocols

To provide a practical context for the data presented, this section details the methodologies for key experiments typically performed in the evaluation of such drug delivery systems, based on the work of Gong et al. (2021).

Synthesis and Purification of Drug Conjugates
  • Affibody Expression and Purification: The affibody with a C-terminal cysteine is expressed in E. coli and purified using Ni-NTA affinity chromatography.

  • Drug-Linker Synthesis: The cytotoxic drug (e.g., MMAE) is conjugated to a linker containing a maleimide group.

  • Conjugation Reaction: The purified affibody is partially reduced using TCEP to expose the thiol group of the cysteine residue. The PEG-maleimide linker is then added in a specific molar ratio and incubated to allow for the thioether bond formation.

  • Purification of the Conjugate: The final affibody-drug conjugate is purified using size-exclusion chromatography to remove any unreacted components.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines overexpressing the target receptor (e.g., HER2-positive NCI-N87 cells) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the drug conjugates.

  • Viability Assessment: After a 72-hour incubation period, cell viability is assessed using an MTT assay. The absorbance is measured at 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic model.

In Vivo Anti-Tumor Efficacy Study
  • Xenograft Model: Nude mice are subcutaneously injected with cancer cells. Tumors are allowed to grow to a specific volume.

  • Treatment Administration: Mice are randomly assigned to treatment groups and intravenously injected with the drug conjugates or a vehicle control.

  • Tumor Growth Monitoring: Tumor volume and body weight are measured at regular intervals.

  • Efficacy Evaluation: At the end of the study, tumors are excised and weighed. The tumor growth inhibition rate is calculated.

Visualizing Experimental and Biological Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Affibody Expression & Purification s3 This compound Conjugation s1->s3 s2 Drug-Linker Synthesis s2->s3 s4 Purification s3->s4 iv2 Cytotoxicity Assay (MTT) s4->iv2 ivv2 Treatment Administration s4->ivv2 iv1 Cell Culture iv1->iv2 iv3 IC50 Determination iv2->iv3 ivv1 Xenograft Model Establishment ivv1->ivv2 ivv3 Tumor Growth Monitoring ivv2->ivv3 ivv4 Efficacy Evaluation ivv3->ivv4

A typical experimental workflow for evaluating PEGylated drug conjugates.

signaling_pathway cluster_cell Tumor Cell receptor HER2 Receptor endocytosis Endocytosis receptor->endocytosis conjugate Affibody-PEG-Drug Conjugate conjugate->receptor Binding lysosome Lysosome endocytosis->lysosome drug_release Drug Release lysosome->drug_release tubulin Tubulin drug_release->tubulin Inhibition apoptosis Apoptosis tubulin->apoptosis

Mechanism of action for a HER2-targeted, PEGylated drug conjugate.

Safety Operating Guide

Proper Disposal of m-PEG36-Mal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of m-PEG36-Mal, a methoxy-terminated polyethylene glycol linked to a maleimide functional group. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Due to the reactive maleimide group, this compound and its associated waste should be treated as hazardous chemical waste.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) guidelines. The following personal protective equipment (PPE) is mandatory when handling this compound and its waste:

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. For direct handling, consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust from solid this compound, a properly fitted respirator (e.g., N95 or higher) should be used. All handling of solid compound should be performed in a certified chemical fume hood.

Deactivation of the Maleimide Group

To ensure safe disposal, the reactive maleimide group of this compound should be deactivated by reacting it with an excess of a thiol-containing compound. This process, known as quenching, converts the reactive maleimide to a stable thioether linkage.

Experimental Protocol for Deactivation:
  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as β-mercaptoethanol (BME) or dithiothreitol (DTT) in a suitable buffer (e.g., phosphate-buffered saline, PBS). A concentration of approximately 100 mM is recommended.

  • Reaction: In a designated chemical waste container, add the this compound waste (either in solid form or dissolved in a minimal amount of a compatible solvent like DMSO or DMF) to an excess of the quenching solution. A 10-fold molar excess of the thiol compound is recommended to ensure complete reaction.

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing. This incubation period ensures the complete deactivation of the maleimide group.

Segregation and Collection of Waste

Proper segregation of waste is a critical step in the disposal process.

  • Solid Waste:

    • Unused or expired solid this compound should be kept in its original, clearly labeled container.

    • Contaminated consumables, including pipette tips, tubes, gloves, and absorbent paper, must be collected in a designated, sealed plastic bag or container. This container should be clearly labeled as "Hazardous Chemical Waste" and "this compound contaminated debris."

  • Liquid Waste:

    • Deactivated Solutions: The solution resulting from the deactivation procedure should be collected as hazardous liquid chemical waste.

    • Stock Solutions: Unused stock solutions of this compound (e.g., dissolved in DMSO or DMF) must be collected as hazardous liquid chemical waste. Do not attempt to deactivate highly concentrated stock solutions directly without appropriate safety precautions and consultation with your EHS department.

    • Aqueous Solutions: All aqueous solutions containing this compound, such as reaction buffers and washes, should be collected in a dedicated, leak-proof, and chemical-resistant container.

All liquid waste containers must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," the solvent used, and an approximate concentration.

Storage and Disposal

  • Storage: Store all this compound waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory. Ensure that the waste is stored away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste. Complete all required hazardous waste disposal forms as per your institutional protocols. Do not pour any this compound waste down the drain.

Quantitative Data Summary

ParameterRecommendationSource
Quenching Agent Concentration~100 mM (e.g., BME or DTT in PBS)Best Practice
Molar Excess of Quenching Agent10-fold molar excess over this compoundBest Practice
Deactivation Reaction Time≥ 2 hours at room temperature[1]

Disposal Workflow

cluster_prep Preparation cluster_deactivation Deactivation cluster_segregation Waste Segregation cluster_collection Collection & Labeling cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe deactivate Deactivate Maleimide Group with Thiol Solution (e.g., BME, DTT) ppe->deactivate incubate Incubate for ≥ 2 hours at Room Temperature deactivate->incubate segregate Segregate Waste Streams incubate->segregate solid_waste Solid Waste (Unused powder, contaminated consumables) segregate->solid_waste liquid_waste Liquid Waste (Deactivated solution, stock solutions, aqueous washes) segregate->liquid_waste label_solid Label Solid Waste Container: 'Hazardous Chemical Waste' 'this compound Contaminated Debris' solid_waste->label_solid label_liquid Label Liquid Waste Container: 'Hazardous Chemical Waste' 'this compound Waste' liquid_waste->label_liquid store Store in Designated Hazardous Waste Area label_solid->store label_liquid->store contact_ehs Contact Institutional EHS or Licensed Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Guidance for Handling m-PEG36-Mal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized reagents like m-PEG36-Mal is paramount. This guide provides immediate, procedural, and step-by-step information for the operational use and disposal of this compound, reinforcing a culture of safety and precision in the laboratory.

Chemical Properties and Hazards

This compound is a methoxy-terminated polyethylene glycol with a maleimide functional group. While polyethylene glycol itself is generally considered non-hazardous, the maleimide group is reactive and presents potential hazards.[1][2] Based on data from similar PEG-maleimide compounds, users should be aware of the following potential hazards:

  • Acute Toxicity: Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

It is also important to note that maleimide-containing reagents are moisture-sensitive and can hydrolyze, rendering them inactive for their intended conjugation reactions.

Chemical Data Summary:

PropertyValueSource
Synonyms Methoxy-PEG36-MaleimideBroadPharm
CAS Number 88504-24-9BroadPharm
Appearance Off-white/white solid or viscous liquidBroadPharm
Solubility Soluble in water and most organic solventsBroadPharm
Storage -20°C, protect from moistureBroadPharm, Thermo Fisher Scientific

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Required PPE:

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness)Protects against skin contact and irritation.
Eye Protection Safety glasses with side shields or chemical splash gogglesPrevents eye irritation from dust or splashes.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A respirator may be necessary if aerosol or mist formation is likely.Minimizes inhalation of dust or aerosols, preventing respiratory tract irritation.

Step-by-Step Handling and Experimental Protocol

The following protocol outlines the general steps for handling this compound and performing a typical conjugation reaction with a thiol-containing molecule.

Materials Required:

  • This compound

  • Thiol-containing molecule (e.g., protein, peptide)

  • Conjugation buffer (e.g., PBS, pH 6.5-7.5, thiol-free)

  • Anhydrous solvent (e.g., DMF or DMSO) for stock solution preparation

  • Desalting column or dialysis equipment for purification

Experimental Workflow Diagram:

G This compound Handling and Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification equilibration Equilibrate this compound to Room Temperature stock_prep Prepare Stock Solution (in anhydrous DMSO or DMF) equilibration->stock_prep target_prep Prepare Thiol-Containing Molecule in Buffer addition Add this compound Stock Solution to Target Molecule target_prep->addition incubation Incubate at Room Temp (2-4 hours) or 4°C (overnight) addition->incubation purify Purify Conjugate (e.g., Desalting Column, Dialysis) incubation->purify

Caption: Workflow for handling and conjugating this compound.

Protocol Steps:

  • Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.

  • Stock Solution Preparation: Prepare a stock solution of this compound in an anhydrous solvent such as DMF or DMSO immediately before use. Unused stock solution should be stored at -20°C under an inert gas (e.g., argon or nitrogen).

  • Target Molecule Preparation: Dissolve the thiol-containing molecule in a sulfhydryl-free conjugation buffer at a pH between 6.5 and 7.5.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the target molecule solution.

  • Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or other suitable chromatography methods.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

Disposal Workflow Diagram:

G Disposal Plan for this compound Waste cluster_waste_collection Waste Collection cluster_treatment_disposal Treatment & Disposal unused_reagent Unused/Expired this compound solid_waste_treatment Mix Solid Waste with Unappealing Substance (e.g., cat litter, coffee grounds) unused_reagent->solid_waste_treatment contaminated_materials Contaminated Consumables (Gloves, Pipette Tips, etc.) contaminated_materials->solid_waste_treatment liquid_waste Aqueous Waste from Reaction and Purification liquid_waste_disposal Dispose of as Chemical Waste According to Institutional Guidelines liquid_waste->liquid_waste_disposal seal_and_dispose_solid Seal in a Labeled Bag and Dispose in Regular Solid Waste solid_waste_treatment->seal_and_dispose_solid

Caption: Step-by-step disposal plan for this compound waste.

Disposal Procedures:

  • Solid Waste (Unused Reagent and Contaminated Materials):

    • For unused or expired solid this compound, it is recommended to mix it with an unappealing substance like cat litter or coffee grounds to prevent accidental ingestion.

    • Place the mixture and any contaminated consumables (e.g., gloves, weigh boats, pipette tips) into a sealed and clearly labeled plastic bag.

    • Dispose of the sealed bag in the regular solid waste, as polyethylene glycol is considered non-toxic and environmentally harmless.

  • Liquid Waste (Aqueous Solutions):

    • Aqueous waste from the reaction and purification steps should be collected in a designated chemical waste container.

    • While polyethylene glycol is biodegradable, it is best practice to not pour chemical solutions down the drain.

    • Dispose of the collected liquid waste through your institution's hazardous waste disposal program.

Always consult and adhere to your institution's specific chemical waste disposal guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.